molecular formula C6H8O7 B1140008 L-Idaric acid,1,4-lactone CAS No. 80876-59-1

L-Idaric acid,1,4-lactone

Katalognummer: B1140008
CAS-Nummer: 80876-59-1
Molekulargewicht: 192.12 g/mol
InChI-Schlüssel: XECPAIJNBXCOBO-AJSXGEPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Idaric acid,1,4-lactone, also known as this compound, is a useful research compound. Its molecular formula is C6H8O7 and its molecular weight is 192.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

80876-59-1

Molekularformel

C6H8O7

Molekulargewicht

192.12 g/mol

IUPAC-Name

(2R)-2-[(2S,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C6H8O7/c7-1-2(8)6(12)13-4(1)3(9)5(10)11/h1-4,7-9H,(H,10,11)/t1-,2-,3-,4+/m1/s1

InChI-Schlüssel

XECPAIJNBXCOBO-AJSXGEPRSA-N

Isomerische SMILES

[C@H]1([C@H](C(=O)O[C@@H]1[C@H](C(=O)O)O)O)O

Kanonische SMILES

C1(C(C(=O)OC1C(C(=O)O)O)O)O

Synonyme

L-Idaro-1,4-lactone

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to L-Idaric Acid 1,4-Lactone: Chemical Structure, Stereochemistry, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Idaric acid 1,4-lactone, a derivative of L-idaric acid, is a polyhydroxylated γ-lactone of significant interest in medicinal chemistry and glycobiology. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and known biological activities. The document details its physicochemical properties and highlights its role as an inhibitor of the lysosomal enzyme α-L-idosiduronase, an important target in the study and potential treatment of mucopolysaccharidosis type I (MPS I).

Chemical Structure and Stereochemistry

L-Idaric acid 1,4-lactone is a hexofuranose derivative characterized by a five-membered lactone ring. The systematic IUPAC name for this compound is (2R)-2-[(2S,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid.[1] Its chemical formula is C₆H₈O₇, and it has a molecular weight of 192.12 g/mol .[1][2]

The stereochemistry of L-Idaric acid 1,4-lactone is crucial for its biological activity. The stereochemical configuration is defined by the spatial arrangement of the hydroxyl groups and the hydroxyacetic acid side chain attached to the furanose ring. The specific stereoisomer, with the CAS Number 80876-59-1, is the L-form.[2] The stereochemistry can be unambiguously represented by its SMILES string: [C@H]1(--INVALID-LINK--O)O">C@HO)O.[1]

Visualization of the Chemical Structure

The chemical structure of L-Idaric acid 1,4-lactone, emphasizing its stereochemistry, is depicted below.

L_Idaric_acid_1_4_lactone cluster_lactone C1 C C2 C C1->C2 C5 C C1->C5 C3 C C2->C3 OH2 OH C2->OH2 OH C4 C C3->C4 OH3 OH C3->OH3 OH O_lactone O C4->O_lactone H4 H C4->H4 H C6_sidechain C C4->C6_sidechain O_lactone->C1 O_carbonyl C5->O_carbonyl =O OH_sidechain OH C6_sidechain->OH_sidechain OH COOH_sidechain COOH C6_sidechain->COOH_sidechain COOH caption Chemical structure of L-Idaric acid 1,4-lactone

Caption: Chemical structure of L-Idaric acid 1,4-lactone

Physicochemical Properties

A summary of the key physicochemical properties of L-Idaric acid 1,4-lactone is provided in the table below for easy reference.

PropertyValueReference
Molecular Formula C₆H₈O₇[1][2]
Molecular Weight 192.12 g/mol [1][2]
CAS Number 80876-59-1[2]
IUPAC Name (2R)-2-[(2S,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid[1]
Melting Point 108 °C[2]
SMILES [C@H]1(--INVALID-LINK--O)O">C@HO)O[1]

Experimental Data and Protocols

Synthesis

While a detailed, peer-reviewed synthesis protocol for L-Idaric acid 1,4-lactone is not widely published, a general synthetic route involves the lactonization of L-idaric acid. This intramolecular esterification is a common method for the preparation of γ-lactones from their corresponding γ-hydroxycarboxylic acids. One vendor suggests a synthesis from methyl erythritol (B158007) tetraacetate and glycerol (B35011) in the presence of acetic anhydride.[2][3] However, specific reaction conditions, purification methods, and yields are not provided in the available literature. The synthesis of related aldarolactones can be achieved through dehydrative cyclization of the corresponding aldaric acids, often under thermal conditions or with the aid of a catalyst.

Spectroscopic Data
  • ¹H NMR: Resonances for the protons on the furanose ring and the hydroxyacetic acid side chain would be expected in the region of 3.5-5.0 ppm. The chemical shifts would be influenced by the neighboring hydroxyl and carbonyl groups. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm), depending on the solvent.

  • ¹³C NMR: Carbonyl carbons of the lactone and the carboxylic acid would resonate at the downfield end of the spectrum (typically 170-180 ppm). The carbons of the furanose ring and the side chain would appear in the 60-90 ppm region.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl and carboxylic acid groups is expected. A strong, sharp absorption band around 1770 cm⁻¹ characteristic of a γ-lactone carbonyl stretch, and another strong absorption around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl stretch would be prominent features.

Biological Activity: Inhibition of α-L-idosiduronase

The most well-documented biological activity of L-Idaro-1,4-lactone is its role as an inhibitor of the lysosomal enzyme α-L-idosiduronase (IDUA). This enzyme is responsible for the hydrolysis of terminal α-L-iduronic acid residues from the non-reducing ends of the glycosaminoglycans (GAGs) dermatan sulfate (B86663) and heparan sulfate.

A deficiency in α-L-idosiduronase activity leads to the lysosomal storage disorder Mucopolysaccharidosis type I (MPS I), characterized by the accumulation of these GAGs. Therefore, inhibitors of this enzyme are valuable tools for studying the pathophysiology of MPS I and for the development of potential therapeutic strategies.

Mechanism of Inhibition

The precise kinetic mechanism of α-L-idosiduronase inhibition by L-Idaro-1,4-lactone has not been extensively detailed in the available literature. However, it is likely that the lactone acts as a competitive inhibitor, mimicking the structure of the natural substrate, α-L-iduronic acid. The lactone ring may interact with the active site of the enzyme, preventing the binding and subsequent hydrolysis of the GAG substrates.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the inhibitory effect of L-Idaric acid 1,4-lactone on the α-L-idosiduronase-mediated degradation of glycosaminoglycans.

Inhibition_Pathway cluster_process Lysosomal Degradation of Glycosaminoglycans cluster_inhibition Inhibition by L-Idaric acid 1,4-lactone GAGs Dermatan Sulfate Heparan Sulfate IDUA α-L-idosiduronase (IDUA) GAGs->IDUA Substrate Binding Degradation_Products Degradation Products IDUA->Degradation_Products Hydrolysis Inhibitor L-Idaric acid 1,4-lactone Inhibitor->IDUA Inhibition caption Inhibition of α-L-idosiduronase by L-Idaric acid 1,4-lactone Experimental_Workflow start Start prepare_reagents Prepare Reagents: - Purified α-L-idosiduronase - Fluorogenic Substrate - L-Idaric acid 1,4-lactone solutions start->prepare_reagents incubation Incubate Enzyme with Inhibitor prepare_reagents->incubation add_substrate Add Fluorogenic Substrate incubation->add_substrate measure_fluorescence Measure Fluorescence Over Time add_substrate->measure_fluorescence data_analysis Data Analysis: - Determine initial reaction velocities - Calculate IC₅₀ and Ki values measure_fluorescence->data_analysis end End data_analysis->end caption Workflow for α-L-idosiduronase Inhibition Assay

References

L-Idaro-1,4-lactone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Idaro-1,4-lactone, a sugar lactone derived from L-idaric acid, is a molecule of significant interest in biochemical research, particularly in the study of lysosomal storage disorders. Its primary recognized biological activity is the inhibition of α-L-iduronidase, the enzyme deficient in Mucopolysaccharidosis type I (MPS I). This technical guide provides an in-depth overview of the known physicochemical properties of L-Idaro-1,4-lactone, alongside detailed experimental protocols for their determination and for assessing its biological activity.

Physicochemical Properties

The physicochemical properties of L-Idaro-1,4-lactone are crucial for its handling, formulation, and application in research and drug development. While some experimental data is available, certain properties are primarily characterized by computed values.

General and Computed Properties
PropertyValueSource
Molecular Formula C₆H₈O₇--INVALID-LINK--[1][2], --INVALID-LINK--
Molecular Weight 192.12 g/mol --INVALID-LINK--[1][2], --INVALID-LINK--
IUPAC Name 2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid--INVALID-LINK--[1]
CAS Number 80876-59-1--INVALID-LINK--[1][2], --INVALID-LINK--
XLogP3-AA (Computed) -1.8--INVALID-LINK--[1][2]
Hydrogen Bond Donor Count (Computed) 4--INVALID-LINK--[2]
Hydrogen Bond Acceptor Count (Computed) 7--INVALID-LINK--[2]
Rotatable Bond Count (Computed) 2--INVALID-LINK--[2]
Experimental Physicochemical Data
PropertyValueNotes
Melting Point 108 °C[3] or 145-147 °C[4][5]A notable discrepancy exists in the reported literature values.
Solubility Soluble in DMSO, Methanol, and Water.[4][5]Quantitative solubility data is not readily available.
pKa (Predicted) 3.28 ± 0.11[5]This value suggests the compound is a weak acid.
Optical Rotation No experimental data available.As a chiral molecule, it is expected to be optically active.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and biological activity are provided below. These are generalized protocols that can be adapted for L-Idaro-1,4-lactone.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid L-Idaro-1,4-lactone transitions to a liquid.

Materials:

  • L-Idaro-1,4-lactone sample

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Ensure the L-Idaro-1,4-lactone sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate to a temperature approximately 15-20 °C below the expected melting point (based on literature values).

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

  • Repeat the measurement with a fresh sample to ensure reproducibility.

Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility of L-Idaro-1,4-lactone in a given solvent (e.g., water).

Materials:

  • L-Idaro-1,4-lactone

  • Solvent (e.g., distilled water, DMSO, Methanol)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • Spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Add an excess amount of L-Idaro-1,4-lactone to a known volume of the solvent in a vial.

  • Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Centrifuge the sample to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with the solvent as necessary and determine the concentration of L-Idaro-1,4-lactone using a suitable analytical method (e.g., UV-Vis spectroscopy if a chromophore is present or HPLC).

  • Calculate the solubility in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of L-Idaro-1,4-lactone.

Materials:

  • L-Idaro-1,4-lactone

  • Standardized strong base solution (e.g., 0.1 M NaOH)

  • Deionized water (degassed)

  • pH meter with a calibrated electrode

  • Buret

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Dissolve a precisely weighed amount of L-Idaro-1,4-lactone in a known volume of deionized water in a beaker.

  • Place the beaker on a stir plate and add a stir bar.

  • Immerse the calibrated pH electrode into the solution.

  • Titrate the solution with the standardized strong base, adding small increments of the titrant.

  • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Specific Rotation Determination (Polarimetry)

Objective: To measure the specific rotation of L-Idaro-1,4-lactone.

Materials:

  • L-Idaro-1,4-lactone

  • High-purity solvent (e.g., water)

  • Polarimeter

  • Polarimeter cell (of known path length)

  • Analytical balance

  • Volumetric flask

Procedure:

  • Prepare a solution of L-Idaro-1,4-lactone of a known concentration (c) in a volumetric flask.

  • Calibrate the polarimeter with the pure solvent (blank reading).

  • Fill the polarimeter cell with the prepared solution, ensuring there are no air bubbles in the light path.

  • Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

  • Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c) where l is the path length of the cell in decimeters (dm) and c is the concentration in g/mL.

Biological Activity: Inhibition of α-L-iduronidase

L-Idaro-1,4-lactone is a known inhibitor of α-L-iduronidase (IDUA), a lysosomal enzyme responsible for the degradation of glycosaminoglycans (GAGs) such as dermatan sulfate (B86663) and heparan sulfate. A deficiency in this enzyme leads to the genetic disorder Mucopolysaccharidosis type I.[6]

Signaling Pathway and Mechanism of Action

The precise mechanism of inhibition by L-Idaro-1,4-lactone is not extensively detailed in readily available literature, but it is understood to act as a competitive inhibitor, likely by mimicking the structure of the natural substrate, L-iduronic acid.

inhibition_mechanism cluster_enzyme α-L-iduronidase (IDUA) Active Site cluster_molecules Molecules cluster_outcome Outcome ActiveSite Enzyme Active Site Hydrolysis GAG Degradation ActiveSite->Hydrolysis Catalyzes NoHydrolysis Inhibition of GAG Degradation ActiveSite->NoHydrolysis Blocked Substrate L-iduronic acid (Natural Substrate) Substrate->ActiveSite Binds Inhibitor L-Idaro-1,4-lactone (Inhibitor) Inhibitor->ActiveSite Binds (Competitively)

Caption: Competitive inhibition of α-L-iduronidase by L-Idaro-1,4-lactone.

Experimental Protocol: α-L-iduronidase Inhibition Assay (Fluorometric)

This protocol is adapted from established methods for assaying α-L-iduronidase activity.[7]

Objective: To determine the inhibitory potency (e.g., IC₅₀) of L-Idaro-1,4-lactone on α-L-iduronidase activity.

Materials:

  • Recombinant human α-L-iduronidase (rhIDUA)

  • L-Idaro-1,4-lactone (inhibitor)

  • 4-Methylumbelliferyl-α-L-iduronide (4-MU-IdoA) (fluorogenic substrate)

  • Assay buffer (e.g., 0.4 M sodium formate, pH 3.5)

  • Stop buffer (e.g., 0.5 M glycine-carbonate, pH 10.4)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm)

  • Incubator (37 °C)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of L-Idaro-1,4-lactone in a suitable solvent (e.g., water or DMSO).

    • Prepare serial dilutions of the L-Idaro-1,4-lactone stock solution in assay buffer to create a range of inhibitor concentrations.

    • Prepare a working solution of rhIDUA in assay buffer.

    • Prepare a working solution of 4-MU-IdoA in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the rhIDUA solution to each well (except for the no-enzyme control).

    • Add a corresponding volume of each L-Idaro-1,4-lactone dilution to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture at 37 °C for a set period (e.g., 15-30 minutes).

  • Enzymatic Reaction:

    • Initiate the reaction by adding a fixed volume of the 4-MU-IdoA substrate solution to all wells.

    • Incubate the plate at 37 °C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination and Measurement:

    • Stop the reaction by adding a volume of the stop buffer to each well. The basic pH enhances the fluorescence of the product, 4-methylumbelliferone (B1674119) (4-MU).

    • Measure the fluorescence in a microplate reader at the specified excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from wells without enzyme).

    • Calculate the percentage of enzyme inhibition for each concentration of L-Idaro-1,4-lactone relative to the control (no inhibitor).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

enzyme_inhibition_workflow Start Start ReagentPrep Prepare Reagents: - Enzyme (rhIDUA) - Inhibitor (L-Idaro-1,4-lactone) - Substrate (4-MU-IdoA) Start->ReagentPrep AssaySetup Assay Setup in 96-well Plate: - Add rhIDUA - Add Inhibitor dilutions ReagentPrep->AssaySetup Preincubation Pre-incubate at 37°C AssaySetup->Preincubation Reaction Initiate Reaction: Add Substrate Preincubation->Reaction Incubation Incubate at 37°C Reaction->Incubation Termination Stop Reaction with Stop Buffer Incubation->Termination Measurement Measure Fluorescence Termination->Measurement Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for α-L-iduronidase inhibition assay.

Conclusion

L-Idaro-1,4-lactone is a valuable tool for researchers studying α-L-iduronidase and related metabolic pathways. This guide summarizes its key physicochemical properties and provides standardized protocols for their experimental determination. While some experimental data, particularly for optical rotation and quantitative solubility, remain to be fully elucidated, the information and methodologies presented here offer a solid foundation for future research and development involving this important sugar lactone. The provided protocol for assessing its inhibitory activity against α-L-iduronidase can aid in the screening and characterization of potential therapeutic agents for Mucopolysaccharidosis type I.

References

Synthesis of L-Idaric Acid 1,4-Lactone from L-Idose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis pathway for L-Idaric acid 1,4-lactone, a valuable carbohydrate derivative, commencing from the starting material L-idose. The synthesis is a two-step process involving the oxidation of L-idose to the intermediate L-idaric acid, followed by an intramolecular cyclization to form the desired 1,4-lactone. This document provides a comprehensive overview of the methodologies, supported by quantitative data and a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The conversion of L-idose to L-Idaric acid 1,4-lactone proceeds through two key chemical transformations:

  • Oxidation: The aldehyde and primary alcohol functionalities of L-idose are oxidized to carboxylic acids, yielding L-idaric acid. This can be achieved through various oxidative methods, with nitric acid oxidation being a classical approach. Catalytic oxidation methods using noble metal catalysts (e.g., platinum, gold) in the presence of an oxidant like oxygen offer a greener alternative.

  • Lactonization: The resulting L-idaric acid undergoes an intramolecular esterification, where one of the carboxylic acid groups reacts with a hydroxyl group on the sugar backbone to form a cyclic ester, the lactone. The formation of the thermodynamically favored five-membered ring results in L-Idaric acid 1,4-lactone. This cyclization is typically promoted under acidic conditions and may occur spontaneously upon concentration of the acidic aqueous solution of L-idaric acid.

The overall transformation is depicted in the following workflow:

Synthesis_Pathway L_idose L-Idose Oxidation Oxidation L_idose->Oxidation [O] L_idaric_acid L-Idaric Acid Oxidation->L_idaric_acid Lactonization Lactonization L_idaric_acid->Lactonization H+ / Heat L_idaric_acid_lactone L-Idaric Acid 1,4-Lactone Lactonization->L_idaric_acid_lactone

Figure 1: Synthesis workflow from L-Idose to L-Idaric Acid 1,4-Lactone.

Experimental Protocols

While a specific, detailed experimental protocol for the direct synthesis of L-Idaric acid 1,4-lactone from L-idose is not extensively documented in publicly available literature, the following protocols are based on well-established methods for the oxidation of aldoses and the lactonization of aldaric acids. These can be adapted and optimized for the specific synthesis of the target molecule.

Step 1: Oxidation of L-Idose to L-Idaric Acid

Method A: Nitric Acid Oxidation

This method is a traditional approach for the synthesis of aldaric acids from aldoses.

  • Materials:

    • L-Idose

    • Nitric Acid (concentrated, e.g., 70%)

    • Deionized water

    • Sodium hydroxide (B78521) (for neutralization)

    • Ice bath

  • Procedure:

    • In a fume hood, dissolve L-idose in a minimal amount of cold deionized water in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

    • Slowly add concentrated nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C. The molar ratio of nitric acid to L-idose should be optimized, typically starting with a 2:1 to 4:1 ratio.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 40-60 °C) for several hours until the evolution of nitrogen oxides ceases. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

    • Cool the reaction mixture in an ice bath and carefully neutralize the excess nitric acid by the slow addition of a concentrated sodium hydroxide solution.

    • The resulting solution contains the sodium salt of L-idaric acid. This solution can be used directly for the next step or the L-idaric acid can be isolated, for example, by precipitation after acidification.

Method B: Catalytic Oxidation

This method offers a more environmentally friendly alternative to nitric acid oxidation.

  • Materials:

    • L-Idose

    • Supported noble metal catalyst (e.g., 5% Pt/C or Au/Al₂O₃)

    • Deionized water

    • Oxygen gas

    • Base (e.g., sodium bicarbonate or sodium hydroxide) for pH control

  • Procedure:

    • Disperse the supported catalyst in an aqueous solution of L-idose in a reaction vessel equipped with a gas inlet, a pH probe, and a stirrer.

    • Heat the mixture to a controlled temperature (e.g., 60-80 °C).

    • Bubble oxygen gas through the reaction mixture while maintaining a constant pH (typically between 8 and 9) by the controlled addition of a base.[1]

    • Monitor the reaction progress by measuring oxygen uptake or by chromatographic analysis of the reaction mixture.

    • Upon completion, filter the catalyst from the reaction mixture. The resulting solution contains the salt of L-idaric acid.

Step 2: Lactonization of L-Idaric Acid to L-Idaric Acid 1,4-Lactone

The lactonization of aldaric acids is generally achieved by acidification and removal of water.

  • Materials:

    • Aqueous solution of L-idaric acid (or its salt)

    • Strong acid cation-exchange resin (H⁺ form) or a strong mineral acid (e.g., HCl)

    • Rotary evaporator

  • Procedure:

    • If starting from the salt of L-idaric acid, acidify the solution to a pH of approximately 2-3 using a strong mineral acid or by passing the solution through a column packed with a strong acid cation-exchange resin.

    • Concentrate the acidic solution of L-idaric acid under reduced pressure using a rotary evaporator. The removal of water drives the equilibrium towards the formation of the lactone.

    • The crude L-Idaric acid 1,4-lactone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water).

Data Presentation

Due to the lack of specific literature detailing the synthesis from L-idose, experimental data such as yields and reaction times are not available. However, the expected physical and chemical properties of the final product are summarized below.

PropertyValue
Chemical Formula C₆H₈O₇
Molecular Weight 192.12 g/mol
Appearance White to off-white solid
Melting Point Not available
Solubility Soluble in water
Optical Rotation [α]D Not available

Mandatory Visualization

The logical relationship of the synthesis pathway is visualized below using the DOT language.

Synthesis_Logical_Flow cluster_start Starting Material cluster_process Chemical Transformation cluster_intermediate Intermediate cluster_product Final Product L_idose L-Idose Oxidation Oxidation (e.g., HNO₃ or Catalytic) L_idose->Oxidation L_idaric_acid L-Idaric Acid Oxidation->L_idaric_acid Lactonization Intramolecular Lactonization L_idaric_acid_lactone L-Idaric Acid 1,4-Lactone Lactonization->L_idaric_acid_lactone L_idaric_acid->Lactonization

Figure 2: Logical flow of the synthesis of L-Idaric Acid 1,4-Lactone.

Disclaimer: The provided experimental protocols are generalized based on standard organic chemistry procedures for similar transformations. Researchers should conduct their own literature search for the most up-to-date and specific methodologies and perform appropriate risk assessments before undertaking any experimental work. Optimization of reaction conditions will be necessary to achieve desired yields and purity.

References

L-Idaric acid 1,4-lactone mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide aims to provide a comprehensive overview of the currently available information on L-Idaric acid 1,4-lactone and its parent compound, L-Iduronic acid, while highlighting the significant need for further research to understand its potential biological roles.

L-Idaric Acid 1,4-Lactone: Chemical Identity

L-Idaric acid 1,4-lactone is a derivative of L-Idaric acid. Basic information about this compound is summarized below.

PropertyValueSource
Chemical Formula C6H8O7[1]
Molecular Weight 192.12 g/mol [1]
CAS Number 80876-59-1[1]
Synonyms L-Idaro-1,4-lactone[1]
Physical State Solid[4]
Melting Point 108 °C[1]

The Biological Significance of the Parent Compound: L-Iduronic Acid

While information on L-Idaric acid 1,4-lactone is scarce, its parent acid, L-Iduronic acid (IdoA), is a well-characterized component of glycosaminoglycans (GAGs) such as dermatan sulfate (B86663) and heparin.[4][5][6] The presence and conformational flexibility of IdoA within these polysaccharides are critical for their diverse biological functions.[5][6]

L-Iduronic acid-containing GAGs play crucial roles in:

  • Cellular Processes: Influencing cell migration, proliferation, differentiation, and angiogenesis.[5]

  • Tissue Homeostasis and Disease: Participating in wound healing, inflammation, and cancer progression.[5]

  • Growth Factor Regulation: Modulating the activity of various cytokines and growth factors.[5]

  • Viral Pathogenesis: Acting as receptors or co-receptors for viral entry, as seen with respiratory syncytial virus (RSV).[4][6][7]

  • Anticoagulation: The specific conformation of IdoA in heparin is essential for its antithrombotic activity.[7]

The biological importance of L-Iduronic acid underscores the potential for its derivatives, including L-Idaric acid 1,4-lactone, to possess bioactive properties. However, without direct experimental evidence, any potential mechanism of action for the lactone remains speculative.

Hypothetical Mechanisms and Future Research Directions

Given the limited data, we can only propose potential avenues for future investigation into the mechanism of action of L-Idaric acid 1,4-lactone.

1. Enzyme Inhibition: The unsubstantiated claim of α-L-iduronidase inhibition warrants experimental validation.[3] A detailed kinetic analysis would be the first step to confirm and characterize this potential activity.

  • Experimental Workflow: Enzyme Inhibition Assay

cluster_prep Assay Preparation cluster_reaction Reaction cluster_detection Detection & Analysis enzyme Purified α-L-iduronidase mix Incubate Enzyme, Substrate, and Lactone enzyme->mix substrate Fluorogenic Substrate substrate->mix lactone L-Idaric acid 1,4-lactone (various concentrations) lactone->mix measure Measure Fluorescence mix->measure analysis Calculate IC50 measure->analysis

Caption: Workflow for an in vitro α-L-iduronidase inhibition assay.

2. Modulation of Glycosaminoglycan-Protein Interactions: As a structural analog of a key GAG component, L-Idaric acid 1,4-lactone could potentially interfere with the binding of GAGs to their protein partners, such as growth factors or cell surface receptors.

  • Logical Relationship: Competitive Inhibition

GAG Glycosaminoglycan (GAG) Binding Biological Effect GAG->Binding Binds to Protein Binding Protein (e.g., Growth Factor) Protein->Binding Binds to NoBinding Inhibition of Biological Effect Protein->NoBinding Lactone L-Idaric acid 1,4-lactone Lactone->NoBinding Potentially competes for binding site on Protein

Caption: Potential competitive inhibition of GAG-protein interactions.

Conclusion and Call for Research

The current body of scientific knowledge on the mechanism of action of L-Idaric acid 1,4-lactone in biological systems is critically lacking. While its structural relationship to the vital biological monomer L-Iduronic acid suggests potential bioactivity, this remains to be experimentally demonstrated. This document serves to summarize the existing, albeit limited, information and to strongly advocate for further research in this area. Elucidating the biological role of L-Idaric acid 1,4-lactone could open new avenues for therapeutic development, particularly in areas where GAGs and their metabolic enzymes are implicated. Future studies should focus on systematic screening for biological activity, identification of molecular targets, and characterization of downstream signaling effects.

References

Spectroscopic Analysis of L-Idaric Acid 1,4-Lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Idaric acid 1,4-lactone, a derivative of L-idaric acid, is a polyhydroxylated γ-lactone that holds potential significance in various fields of chemical and pharmaceutical research. Its structural complexity, featuring multiple stereocenters and functional groups, necessitates thorough spectroscopic characterization to unambiguously determine its structure and purity. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for L-Idaric acid 1,4-lactone and detailed experimental protocols for their acquisition. Due to the limited availability of published experimental spectra for this specific compound, this guide combines theoretical predictions based on analogous structures with established analytical methodologies.

Chemical Properties

Basic chemical information for L-Idaric acid 1,4-lactone is summarized in the table below.

PropertyValue
Chemical Formula C₆H₈O₇
Molecular Weight 192.12 g/mol [1][2]
CAS Number 80876-59-1[1][2]
IUPAC Name (2R)-2-[(2S,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid[2]
Synonyms L-Idaro-1,4-lactone, L-Idaric-1,4-lactone[1][2]

Predicted Spectroscopic Data

The following tables present the predicted spectroscopic data for L-Idaric acid 1,4-lactone based on its chemical structure and known spectral data for similar polyhydroxylated γ-lactones. It is important to note that these are predicted values and require experimental verification.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted spectrum in D₂O

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.5 - 4.8m1HH-4
~4.2 - 4.5m2HH-2, H-3
~4.0 - 4.2d1HH-5a
~3.8 - 4.0dd1HH-5b
~4.3s1HH-1'

Interpretation: The proton chemical shifts are expected in the downfield region (3.8-4.8 ppm) due to the deshielding effect of the numerous hydroxyl groups and the lactone functionality. The protons on the lactone ring (H-2, H-3, H-4) and the exocyclic hydroxymethyl group (H-5a, H-5b) would likely show complex splitting patterns (multiplets, doublets of doublets) due to coupling with neighboring protons. The proton of the carboxylic acid group (H-1') is expected to be a singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted spectrum in D₂O

Chemical Shift (δ, ppm)Assignment
~175 - 180C-1 (lactone carbonyl)
~170 - 175C-1' (carboxylic acid)
~75 - 85C-4
~70 - 80C-2, C-3
~60 - 70C-5

Interpretation: The carbonyl carbons of the lactone and the carboxylic acid are expected to resonate at the lowest field (170-180 ppm). The carbons bearing hydroxyl groups (C-2, C-3, C-4, C-5) will appear in the 60-85 ppm range. The exact chemical shifts are sensitive to the stereochemistry of the molecule.

IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200Broad, StrongO-H stretching (hydroxyl groups and carboxylic acid)
~1770StrongC=O stretching (γ-lactone)
~1720StrongC=O stretching (carboxylic acid)
1300 - 1000Medium-StrongC-O stretching (alcohols, ester, carboxylic acid)

Interpretation: The IR spectrum is expected to be dominated by a broad and intense absorption band in the high-frequency region corresponding to the O-H stretching vibrations of the multiple hydroxyl groups and the carboxylic acid. Two distinct strong carbonyl (C=O) stretching bands are predicted: one at a higher wavenumber for the strained five-membered γ-lactone ring (~1770 cm⁻¹) and another for the carboxylic acid (~1720 cm⁻¹). The fingerprint region will contain multiple C-O stretching bands.

MS (Mass Spectrometry)
m/zInterpretation
191.0192[M-H]⁻ (deprotonated molecule)
175.0243[M+H]⁺ (protonated molecule)
157.0138[M+H - H₂O]⁺
129.0185[M+H - H₂O - CO]⁺
111.0079[M+H - 2H₂O - CO]⁺

Interpretation: In negative ion mode electrospray ionization (ESI), the most prominent ion would be the deprotonated molecule [M-H]⁻. In positive ion mode ESI, the protonated molecule [M+H]⁺ would be observed. Fragmentation in MS/MS experiments would likely involve sequential losses of water (H₂O) and carbon monoxide (CO) from the parent ion, which are characteristic fragmentation pathways for polyhydroxy lactones.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a compound like L-Idaric acid 1,4-lactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of L-Idaric acid 1,4-lactone in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical to avoid overlapping signals with the analyte.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Reference the chemical shifts to an internal standard (e.g., DSS for D₂O) or the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the low natural abundance and longer relaxation times of the ¹³C nucleus.

    • Reference the chemical shifts to the deuterated solvent signal.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid L-Idaric acid 1,4-lactone powder directly onto the ATR crystal (e.g., diamond or germanium).

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • A background spectrum of the empty ATR crystal should be collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of L-Idaric acid 1,4-lactone (e.g., 1-10 µg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol, acetonitrile, or water, often with a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to aid ionization.

  • Data Acquisition (High-Resolution Mass Spectrometry - HRMS):

    • Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Acquire spectra in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ ions, respectively.

    • Determine the accurate mass of the molecular ions to confirm the elemental composition.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the precursor ion of interest (e.g., [M+H]⁺ or [M-H]⁻) in the first mass analyzer.

    • Fragment the selected ion in a collision cell using an inert gas (e.g., nitrogen or argon).

    • Analyze the resulting fragment ions in the second mass analyzer to obtain structural information.

Mandatory Visualizations

The following diagrams illustrate a general workflow for the spectroscopic analysis of a chemical compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound L-Idaric acid 1,4-lactone NMR_Sample Dissolve in Deuterated Solvent Compound->NMR_Sample IR_Sample Solid Sample Compound->IR_Sample MS_Sample Dilute Solution Compound->MS_Sample NMR NMR Spectrometer (¹H, ¹³C) NMR_Sample->NMR IR FTIR Spectrometer (ATR) IR_Sample->IR MS HRMS (ESI-TOF/Orbitrap) MS_Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Accurate Mass, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of L-Idaric acid 1,4-lactone.

Logic_Relationship cluster_spectroscopy Spectroscopic Techniques cluster_information Structural Information NMR NMR Connectivity Connectivity (¹H-¹H, ¹H-¹³C) NMR->Connectivity IR IR Functional_Groups Functional Groups (C=O, O-H, C-O) IR->Functional_Groups MS MS Molecular_Formula Molecular Formula & Fragmentation MS->Molecular_Formula Structure Molecular Structure of L-Idaric acid 1,4-lactone Connectivity->Structure Functional_Groups->Structure Molecular_Formula->Structure

Caption: Relationship between spectroscopic techniques and the structural information obtained.

References

Solubility Profile of L-Idaric Acid 1,4-Lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of L-Idaric acid 1,4-lactone in various solvents. Due to the limited availability of precise quantitative public data, this document focuses on qualitative solubility and provides a detailed, standardized experimental protocol for determining thermodynamic solubility, enabling researchers to generate quantitative data in-house.

Core Concepts in Solubility

Solubility is a critical physicochemical property in drug development and research, influencing bioavailability, formulation, and in vitro assay performance. For a compound like L-Idaric acid 1,4-lactone, understanding its behavior in different solvent systems is fundamental. The solubility of a substance is defined as the maximum concentration that can be dissolved in a solvent at a given temperature and pressure to form a saturated solution.

Solubility Data for L-Idaric Acid 1,4-Lactone

Publicly available data on the solubility of L-Idaric acid 1,4-lactone is primarily qualitative. The following table summarizes the known solubility characteristics in common laboratory solvents.

SolventSolubilityQuantitative Data (at specified temperature)
Dimethyl Sulfoxide (DMSO)SolubleData not publicly available
MethanolSolubleData not publicly available
WaterSolubleData not publicly available

Source: Information compiled from various chemical supplier safety data sheets and public chemical databases.[1][2]

Experimental Protocol for Determining Thermodynamic Solubility

The following is a detailed protocol for the shake-flask method, a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound. This method is applicable for generating quantitative solubility data for L-Idaric acid 1,4-lactone.

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials and Equipment
  • L-Idaric acid 1,4-lactone (solid)

  • Selected solvents (e.g., Water, DMSO, Methanol, Ethanol, Acetone)

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator capable of maintaining a constant temperature

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or other quantitative analytical instrumentation.

Procedure
  • Preparation of Standard Solutions:

    • Prepare a stock solution of L-Idaric acid 1,4-lactone of a known concentration in the chosen solvent.

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover a range of expected concentrations.

  • Sample Preparation:

    • Add an excess amount of solid L-Idaric acid 1,4-lactone to a pre-weighed vial. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at the end of the experiment.

    • Record the exact weight of the added compound.

    • Add a known volume of the selected solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. The agitation speed should be adequate to keep the solid suspended without causing excessive foaming.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the majority of the undissolved solid to sediment.

    • To separate the saturated solution from the excess solid, two common methods can be used:

      • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

      • Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter. It is crucial to ensure that the filter material is compatible with the solvent and does not adsorb the solute.

  • Quantification:

    • Carefully transfer a known volume of the clear supernatant (the saturated solution) to a volumetric flask and dilute with the solvent as necessary to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards using a validated analytical method (e.g., HPLC).

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

    • Determine the concentration of L-Idaric acid 1,4-lactone in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of L-Idaric acid 1,4-lactone in the chosen solvent using the following formula, accounting for the dilution factor:

    Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution factor

Quality Control
  • Perform the experiment in triplicate to ensure the reproducibility of the results.

  • Visually inspect the samples after the equilibration period to confirm the presence of undissolved solid.

  • Run a blank sample (solvent only) to ensure no interference from the solvent or equipment.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess L-Idaric acid 1,4-lactone B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge or Filter to remove solid C->D E Dilute supernatant D->E F Analyze by HPLC E->F G Calculate Solubility F->G

Caption: Experimental workflow for determining the solubility of L-Idaric acid 1,4-lactone.

Conclusion

References

Thermodynamic Stability of the L-Idaric Acid Lactone Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Idaric acid, a C-5 epimer of D-glucaric acid, is a naturally occurring aldaric acid. In aqueous solutions, L-Idaric acid can exist in equilibrium with its corresponding lactones, primarily the 1,4-lactone. The stability of this lactone ring is a critical parameter in various scientific contexts, from its role in synthetic chemistry to its potential influence in biological systems. This technical guide provides an in-depth analysis of the thermodynamic stability of the L-Idaric acid lactone ring, drawing upon data from structurally analogous compounds and outlining detailed experimental protocols for its precise determination. While specific thermodynamic data for L-Idaric acid is not extensively available in the literature, this guide establishes a framework for its investigation.

The Lactonization Equilibrium of L-Idaric Acid

The reversible intramolecular esterification of L-Idaric acid leads to the formation of a lactone, predominantly the five-membered γ-lactone (L-Idaro-1,4-lactone). This equilibrium is dynamic and highly sensitive to environmental conditions, most notably pH and temperature.

The equilibrium can be represented as follows:

G L_Idaric_Acid L-Idaric Acid L_Idaro_1_4_lactone L-Idaro-1,4-lactone L_Idaric_Acid->L_Idaro_1_4_lactone Lactonization (-H2O) L_Idaro_1_4_lactone->L_Idaric_Acid Hydrolysis (+H2O)

Figure 1: Equilibrium between L-Idaric Acid and L-Idaro-1,4-lactone.

The thermodynamic stability of the lactone ring is quantified by the equilibrium constant (KL) for lactonization and the associated Gibbs free energy change (ΔG°).

Quantitative Data on Lactone Stability (Based on Analogous Compounds)

Direct quantitative thermodynamic data for L-Idaric acid lactonization is scarce. However, studies on structurally similar sugar acids, such as D-gluconic acid and L-gulonic acid, provide valuable insights into the expected range of these values.[1][2] The lactonization of these acids is generally a slightly endergonic process, with the open-chain form being favored at neutral pH.[3]

ParameterD-Gluconic Acid (δ-lactone)[2]L-Gulonic Acid (γ-lactone)[1]L-Idaric Acid (1,4-lactone) (Estimated)
Lactonization Constant (KL) 0.29 (log KL = -0.54)Not explicitly stated, but γ-lactone is noted to be remarkably stable.Expected to be in a similar order of magnitude to D-gluconic acid, with the equilibrium likely favoring the open-chain form under physiological conditions.
Gibbs Free Energy (ΔG°) +3.1 kJ/mol (Calculated from KL at 298 K)Not reported.Likely a small positive value, indicating a non-spontaneous lactonization under standard conditions.
Effect of pH Lactonization is favored in acidic conditions (pCH < 2.5).[2]Lactonization is favored in acidic solutions.[1]Lactonization will be significantly favored at low pH.
Effect of Temperature Higher temperatures can favor lactone formation.Not explicitly stated.Increased temperature is expected to shift the equilibrium towards the lactone.

Note: The data for L-Idaric acid is an estimation based on the behavior of analogous compounds and should be experimentally verified.

Experimental Protocols for Determining Thermodynamic Stability

To obtain precise thermodynamic data for the L-Idaric acid lactone ring, a series of experiments are required. The following protocols are adapted from established methods for studying sugar acid lactonization.[1][2]

Protocol 1: Determination of the Lactonization Equilibrium Constant (KL) by 13C NMR Spectroscopy

This method allows for the direct observation and quantification of the different species in solution at equilibrium.

Methodology:

  • Sample Preparation: Prepare a series of solutions of L-Idaric acid (or its sodium salt) at a known concentration (e.g., 0.1 M) in D2O. Adjust the pD of each solution to a range of values (e.g., pD 1 to 7) using DCl or NaOD.

  • Equilibration: Allow the solutions to equilibrate at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (this may take several hours to days and should be determined by preliminary kinetic studies).

  • NMR Spectroscopy: Acquire quantitative 13C NMR spectra for each sample.

  • Data Analysis:

    • Identify the distinct peaks corresponding to the carboxylate carbon of the open-chain L-Idaric acid and the carbonyl carbon of the L-Idaro-1,4-lactone.

    • Integrate the respective peaks to determine the relative concentrations of the acid and lactone forms at each pD.

    • Calculate the lactonization constant (KL) at each pD using the formula: KL = [L-Idaro-1,4-lactone] / [L-Idaric Acid]

G cluster_0 Sample Preparation cluster_1 Equilibration & Measurement cluster_2 Data Analysis A Prepare L-Idaric Acid solutions in D2O B Adjust pD to different values A->B C Incubate at constant temperature B->C D Acquire quantitative 13C NMR spectra C->D E Identify and integrate acid and lactone peaks D->E F Calculate equilibrium concentrations E->F G Determine Lactonization Constant (KL) F->G

Figure 2: Workflow for Determining KL by 13C NMR.

Protocol 2: pH-Metric Titration to Determine the Protonation Constant (Kp)

Understanding the acidity of the carboxylic acid groups is essential for interpreting the pH-dependent lactonization.

Methodology:

  • Titration Setup: Use a calibrated pH electrode and an auto-titrator.

  • Sample Preparation: Prepare a solution of L-Idaro-1,4-lactone at a known concentration in deionized water.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature. Record the pH as a function of the volume of titrant added.

  • Data Analysis:

    • The titration curve will show the neutralization of the carboxylic acid formed upon hydrolysis of the lactone.

    • Use appropriate software to analyze the titration data and determine the pKa of L-Idaric acid. The protonation constant (Kp) is the reciprocal of the acid dissociation constant (Ka).

Protocol 3: Isothermal Titration Calorimetry (ITC) for Enthalpy and Entropy Determination

ITC can be used to directly measure the enthalpy change (ΔH°) of the hydrolysis of the lactone, from which the entropy change (ΔS°) can be calculated.

Methodology:

  • Instrument Setup: Calibrate the ITC instrument according to the manufacturer's instructions.

  • Sample Preparation:

    • Fill the sample cell with a buffered solution of L-Idaro-1,4-lactone.

    • Fill the injection syringe with a solution of a strong base (e.g., NaOH) to induce hydrolysis.

  • Titration: Perform a series of injections of the base into the lactone solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat flow data to obtain the enthalpy of hydrolysis (ΔH°hydrolysis).

    • The enthalpy of lactonization (ΔH°lactonization) will be the negative of this value.

    • Calculate the Gibbs free energy of lactonization (ΔG°) from the equilibrium constant determined by NMR (ΔG° = -RTlnKL).

    • Calculate the entropy of lactonization (ΔS°) using the Gibbs-Helmholtz equation: ΔG° = ΔH° - TΔS°.

Biological Relevance: L-Idaric Acid in Tartaric Acid Biosynthesis

L-Idaric acid is a known intermediate in the biosynthesis of tartaric acid in grapevines (Vitis vinifera).[4][5][6] This pathway originates from Vitamin C (ascorbic acid). The conversion of L-idonate is a key step in this metabolic sequence.[4] Understanding the stability of the L-Idaro-lactone is relevant in this context as the cellular environment (pH, temperature, and enzymatic activity) will dictate the predominant form of the molecule available for subsequent enzymatic reactions.

G Ascorbic_Acid Ascorbic Acid (Vitamin C) Keto_L_gulonic_acid 2-keto-L-gulonic acid Ascorbic_Acid->Keto_L_gulonic_acid L_Idonic_acid L-Idonic Acid Keto_L_gulonic_acid->L_Idonic_acid Keto_D_gluconic_acid 5-keto-D-gluconic acid L_Idonic_acid->Keto_D_gluconic_acid L-Idonate Dehydrogenase Tartaric_Acid Tartaric Acid Keto_D_gluconic_acid->Tartaric_Acid

Figure 3: L-Idaric Acid in the Tartaric Acid Biosynthesis Pathway.

Conclusion

The thermodynamic stability of the L-Idaric acid lactone ring is a crucial aspect influencing its chemical behavior and biological role. While direct quantitative data remains to be fully elucidated, this guide provides a comprehensive framework for its investigation based on the established behavior of analogous sugar acids. The provided experimental protocols offer a clear path for researchers to determine the precise thermodynamic parameters governing the lactonization equilibrium of L-Idaric acid. Such data will be invaluable for applications in synthetic chemistry, food science, and the development of novel therapeutics where the stability of lactone-containing molecules is of paramount importance.

References

An In-depth Technical Guide to L-Idaric acid 1,4-lactone (CAS: 80876-59-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Idaric acid 1,4-lactone, a derivative of L-idaric acid, is a molecule of significant interest in biochemical research, particularly in the study of lysosomal storage disorders. As a structural analog of L-iduronic acid, a key component of glycosaminoglycans, this lactone acts as an inhibitor of the enzyme α-L-idosiduronase (IDUA). A deficiency in this enzyme is the underlying cause of Mucopolysaccharidosis type I (MPS I), a severe and progressive genetic disorder. This technical guide provides a comprehensive overview of the known properties, synthesis, and biological relevance of L-Idaric acid 1,4-lactone, with a focus on its role as a tool for studying IDUA enzyme function and its potential in the development of therapeutic strategies.

Chemical and Physical Properties

L-Idaric acid 1,4-lactone is a white solid with a molecular formula of C₆H₈O₇ and a molecular weight of 192.12 g/mol .[1][2] Its structure features a five-membered lactone ring derived from the intramolecular esterification of L-idaric acid.

Table 1: Physicochemical Properties of L-Idaric acid 1,4-lactone

PropertyValueReference
CAS Number 80876-59-1[1]
Molecular Formula C₆H₈O₇[1]
Molecular Weight 192.12 g/mol [1]
Melting Point 108 °C
Solubility Soluble in DMSO, Methanol, and Water
Appearance White Solid
SMILES C1(--INVALID-LINK--O)O">C@HO)C(=O)O
InChI InChI=1S/C6H8O7/c7-1-2(8)4(10)5(11)3(9)6(12)13-1/h1-5,7-11H/t1-,2+,3+,4-,5-/m1/s1

Synthesis

A general method for the synthesis of aldonolactones, such as L-Idaric acid 1,4-lactone, involves the dehydrative cyclization of the corresponding aldonic acid, in this case, L-Idonic acid.[3] Another described synthetic route mentions the use of methyl erythritol (B158007) tetraacetate and glycerol (B35011) in the presence of acetic anhydride.[2]

Experimental Protocol: General Lactonization of Aldaric Acids

Materials:

  • L-Idaric acid

  • High-vacuum pump

  • Heating mantle

  • Round-bottom flask

  • Condenser

Procedure:

  • Place L-Idaric acid in a round-bottom flask.

  • Attach the flask to a high-vacuum line equipped with a condenser to collect the water produced during the reaction.

  • Heat the flask gently using a heating mantle while maintaining a high vacuum.

  • Monitor the reaction progress by observing the cessation of water distillation.

  • Once the reaction is complete, allow the flask to cool to room temperature under vacuum.

  • The resulting solid is the crude L-Idaric acid 1,4-lactone, which can be further purified by recrystallization from a suitable solvent system.

Spectral Data

At the time of this writing, specific experimental spectral data (¹H NMR, ¹³C NMR, FTIR) for L-Idaric acid 1,4-lactone are not available in the public domain. However, based on the known structure, the following characteristic spectral features can be predicted.

Table 2: Predicted Spectral Data for L-Idaric acid 1,4-lactone

Technique Predicted Chemical Shifts / Frequencies
¹H NMR Multiple peaks in the range of 3.5-5.0 ppm corresponding to the protons on the lactone ring and the carboxylic acid side chain. The acidic proton of the carboxylic acid would appear as a broad singlet at a higher chemical shift (>10 ppm).
¹³C NMR A peak corresponding to the lactone carbonyl carbon in the range of 170-180 ppm. A peak for the carboxylic acid carbonyl carbon also in the range of 170-180 ppm. Several peaks in the range of 60-80 ppm for the carbons bearing hydroxyl groups.
FTIR (cm⁻¹) A strong absorption band around 1770-1790 cm⁻¹ characteristic of a five-membered lactone carbonyl (C=O) stretch. A broad absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching of the hydroxyl and carboxylic acid groups. A C-O stretching band in the fingerprint region.

Biological Activity and Significance

Inhibition of α-L-idosiduronidase (IDUA)

The primary biological significance of L-Idaric acid 1,4-lactone lies in its ability to act as an inhibitor of the lysosomal enzyme α-L-idosiduronase (IDUA).[4] IDUA is responsible for the degradation of glycosaminoglycans (GAGs), specifically dermatan sulfate (B86663) and heparan sulfate, by hydrolyzing terminal α-L-iduronic acid residues.[4][5]

A deficiency in IDUA activity leads to the accumulation of these GAGs within lysosomes, causing the autosomal recessive disorder Mucopolysaccharidosis type I (MPS I).[5][6] The buildup of GAGs disrupts normal cellular function and results in a wide range of clinical manifestations, including skeletal abnormalities, organomegaly, and neurological decline.[5]

L-Idaric acid 1,4-lactone, as a structural analog of the natural substrate, can bind to the active site of IDUA, thereby inhibiting its enzymatic activity. This makes it a valuable research tool for studying the enzyme's mechanism of action and for developing and screening potential therapeutic agents for MPS I.

Lysosomal Degradation Pathway of Glycosaminoglycans

The following diagram illustrates the central role of α-L-idosiduronase in the catabolism of dermatan sulfate and heparan sulfate and the point of inhibition by L-Idaric acid 1,4-lactone.

Caption: Role of α-L-idosiduronase in GAG degradation and its inhibition.

Experimental Protocols

α-L-idosiduronidase Inhibition Assay

A continuous fluorometric assay is commonly used to measure the activity of α-L-idosiduronase and to assess the inhibitory potential of compounds like L-Idaric acid 1,4-lactone. This assay typically employs a synthetic substrate that releases a fluorescent molecule upon cleavage by the enzyme.

Materials:

  • Recombinant human α-L-idosiduronase (IDUA)

  • 4-Methylumbelliferyl-α-L-iduronide (4-MU-IdoA) as a substrate

  • L-Idaric acid 1,4-lactone (inhibitor)

  • Assay buffer (e.g., 0.1 M sodium acetate, pH 3.5)

  • Stop solution (e.g., 0.5 M glycine-carbonate buffer, pH 10.7)

  • Fluorometer

Procedure:

  • Prepare a stock solution of L-Idaric acid 1,4-lactone in a suitable solvent (e.g., DMSO or water).

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add a fixed amount of IDUA enzyme to each well.

  • Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate (4-MU-IdoA) to all wells.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4-MU) using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Experimental Workflow for Assessing Inhibition

The following diagram outlines the workflow for evaluating the inhibitory effect of L-Idaric acid 1,4-lactone on α-L-idosiduronase activity.

Inhibition_Assay_Workflow Workflow for α-L-idosiduronase Inhibition Assay Prep_Inhibitor Prepare serial dilutions of L-Idaric acid 1,4-lactone Pre_incubation Pre-incubate enzyme and inhibitor Prep_Inhibitor->Pre_incubation Prep_Enzyme Prepare α-L-idosiduronidase solution Prep_Enzyme->Pre_incubation Reaction_Start Add fluorescent substrate (4-MU-IdoA) to start reaction Pre_incubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Stop reaction with high pH buffer Incubation->Reaction_Stop Measurement Measure fluorescence Reaction_Stop->Measurement Analysis Calculate % inhibition and determine IC50 Measurement->Analysis

Caption: Workflow for the α-L-idosiduronase inhibition assay.

Safety and Handling

L-Idaric acid 1,4-lactone is classified as acutely toxic if swallowed.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses. Work should be conducted in a well-ventilated area.

Table 3: Safety Information for L-Idaric acid 1,4-lactone

Hazard Statement Precautionary Statement
H301: Toxic if swallowedP264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P330: Rinse mouth. P405: Store locked up. P501: Dispose of contents/container in accordance with local regulations.

Conclusion

L-Idaric acid 1,4-lactone is a valuable chemical probe for the study of α-L-idosiduronase, the enzyme implicated in Mucopolysaccharidosis type I. Its ability to inhibit this enzyme provides a powerful tool for researchers investigating the pathophysiology of this and related lysosomal storage diseases. Further research into the synthesis of this and similar lactone derivatives may aid in the development of novel therapeutic strategies, such as enzyme replacement therapies and small molecule chaperones, for the treatment of MPS I. This guide has summarized the key available technical information to facilitate its use in a research and drug development setting.

References

The Unseen Hand: A Technical Guide to the Biological Roles of L-Enantiomers of Sugar-Derived Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast and intricate world of biochemistry, the subtle nuances of molecular stereochemistry often hold the key to profound biological activities. While D-sugars and their derivatives have long been the focus of metabolic and structural studies, their chiral counterparts, the L-enantiomers of sugar-derived lactones, are emerging from the shadows as molecules of significant biological consequence. This in-depth technical guide delves into the core of their biological roles, exploring their interactions with enzymes, their influence on cellular signaling pathways, and their potential as therapeutic agents. We present a comprehensive overview of the current understanding, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and processes.

I. Enzymatic Interactions: Inhibition and Substrate Specificity

L-enantiomers of sugar-derived lactones exhibit a range of interactions with enzymes, acting as both substrates and inhibitors. The specificity of these interactions is highly dependent on the enzyme's active site architecture and the stereochemistry of the lactone.

A. Glycosidase Inhibition

A significant body of research has focused on the ability of sugar-derived lactones to inhibit glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. This inhibition is often competitive, with the lactone mimicking the transition state of the natural substrate.

Table 1: Inhibition of Glycosidases by L-Arabinono-1,4-lactone

Enzyme SourceTarget EnzymeSubstrateK_i_ (mM)Reference
Almond Emulsinβ-Glucosidaseo-Nitrophenyl β-glucoside0.017[1]
Almond Emulsinβ-Galactosidaseo-Nitrophenyl β-galactoside0.2[1]
Almond Emulsinα-L-Arabinosidasep-Nitrophenyl α-L-arabinoside0.0047[1]
Limpetβ-Glucosidaseo-Nitrophenyl β-glucoside2.0[1]
Limpetα-L-Arabinosidasep-Nitrophenyl α-L-arabinoside0.31[1]
Rat Epididymisβ-Galactosidaseo-Nitrophenyl β-galactoside1.0[1]
Rat Epididymisα-L-Arabinosidasep-Nitrophenyl α-L-arabinoside0.69[1]
Barleyβ-Galactosidaseo-Nitrophenyl β-galactoside1.5[1]
Barleyα-L-Arabinosidasep-Nitrophenyl α-L-arabinoside1.0[1]

Note: The original literature refers to L-arabinono-(1→5)-lactone for some of these measurements, which can be in equilibrium with the 1,4-lactone form in solution.

B. L-Gulono-1,4-lactone Oxidase: A Key Enzyme in Ascorbic Acid Biosynthesis

L-Gulono-1,4-lactone is a crucial intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in many animals. The enzyme L-gulono-1,4-lactone oxidase catalyzes the final step of this pathway.

Table 2: Kinetic Parameters and Substrate Specificity of L-Gulono-1,4-lactone Oxidase from Grifola frondosa

SubstrateApparent K_m_ (mM)Relative Activity (%)Reference
L-Gulono-1,4-lactone24 ± 1100[2][3]
D-Mannono-1,4-lactone-25[2][3]
D-Glucono-1,4-lactone-4[2][3]
L-Idono-1,4-lactone-3[2][3]
L-Galactono-1,4-lactone-2[2][3]
C. Lactonase Activity on L-Sugar Lactones

Specific lactonases can hydrolyze the ester bond in L-sugar lactones, playing a role in their metabolism.

Table 3: Kinetic Parameters of a Lactonase from Burkholderia multivorans (BmulJ_04915)

Substratek_cat_ (s⁻¹)K_m_ (mM)k_cat_/K_m_ (M⁻¹s⁻¹)pHReference
L-Fucono-1,4-lactone1401.41.0 x 10⁵8.3[4][5]
4-Deoxy-L-fucono-1,5-lactone9900.128.0 x 10⁶7.1[4][5]
L-Xylono-1,4-lactone----[4][5]
L-Galactono-1,4-lactone----[4][5]

II. Modulation of Cellular Signaling Pathways

Beyond direct enzymatic interactions, L-enantiomers of sugar-derived lactones are implicated in the modulation of complex cellular signaling cascades, influencing processes from bacterial communication to inflammatory responses.

A. Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence and biofilm formation. Some synthetic lactone analogs have been shown to inhibit QS, presenting a novel anti-virulence strategy.

Table 4: Quorum Sensing Inhibition by Synthetic Thiolactone Analogs in Pseudomonas aeruginosa

CompoundTargetIC₅₀ (µM)Reference
meta-bromo-thiolactone (mBTL)Pyocyanin Production8 ± 2[6]
meta-chloro-thiolactone (mCTL)Pyocyanin Production9 ± 2[6]

While these are not simple sugar-derived lactones, they highlight the potential for the lactone moiety to interfere with QS signaling. Further research is needed to explore the activity of naturally occurring L-sugar lactones in this context.

B. Ascorbic Acid Biosynthesis Pathway

The most well-characterized signaling role for an L-sugar lactone is that of L-gulono-1,4-lactone in the biosynthesis of L-ascorbic acid.

Ascorbic_Acid_Biosynthesis UDP_D_glucuronic_acid UDP-D-glucuronic acid Glucuronic_acid Glucuronic acid UDP_D_glucuronic_acid->Glucuronic_acid UDP removal L_Gulonic_acid L-Gulonic acid Glucuronic_acid->L_Gulonic_acid Reduction L_Gulono_1_4_lactone L-Gulono-1,4-lactone L_Gulonic_acid->L_Gulono_1_4_lactone Lactonization L_Ascorbic_acid L-Ascorbic acid L_Gulono_1_4_lactone->L_Ascorbic_acid L-gulono-1,4-lactone oxidase

Figure 1: Simplified mammalian pathway for L-ascorbic acid biosynthesis.

C. Potential Roles in Inflammatory Signaling

While direct evidence for simple L-sugar lactones is still emerging, other lactone-containing molecules have been shown to modulate key inflammatory pathways such as the NF-κB and MAPK signaling cascades. For instance, the macrolide antibiotic azithromycin, which contains a lactone ring, can suppress the NF-κB transcription factor[7]. This suggests a potential avenue of investigation for the anti-inflammatory properties of L-sugar lactones.

Inflammatory_Signaling cluster_0 MAPK Pathway cluster_1 NF-κB Pathway MAP3K MAPKKK MAP2K MAPKK MAP3K->MAP2K MAPK MAPK MAP2K->MAPK Transcription_Factors_MAPK Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors_MAPK Gene_Expression Inflammatory Gene Expression Transcription_Factors_MAPK->Gene_Expression IKK IKK IκB IκB IKK->IκB Phosphorylation NF_kB NF-κB IκB->NF_kB Release Transcription_Factors_NFkB Transcription Factors NF_kB->Transcription_Factors_NFkB Nuclear Translocation Transcription_Factors_NFkB->Gene_Expression L_Lactone L-Sugar Lactone? L_Lactone->MAP2K Modulation? L_Lactone->IKK Modulation? Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->MAP3K Inflammatory_Stimuli->IKK

Figure 2: Potential modulation of MAPK and NF-κB pathways by L-sugar lactones.

III. Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments cited in this guide.

A. Glycosidase Inhibition Assay

This protocol is adapted for determining the inhibitory effect of L-sugar lactones on glycosidase activity.

1. Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • L-sugar lactone inhibitor

  • 50 mM Phosphate (B84403) buffer (pH 6.5)

  • 2M Glycine (B1666218) solution (pH 10)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare solutions of the α-glucosidase enzyme and pNPG substrate in the phosphate buffer.

  • In a 96-well plate, pre-incubate 10 µL of the L-sugar lactone sample solution at various concentrations with 130 µL of phosphate buffer and 15 µL of the α-glucosidase solution (3 U/mL) at 25°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of the pNPG substrate (1 mM) to each well.

  • Incubate the reaction mixture for 15 minutes at 25°C.

  • Stop the reaction by adding 50 µL of 2M glycine (pH 10).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and subsequently the IC₅₀ or K_i_ value. A common method for K_i_ determination for competitive inhibitors involves measuring reaction velocities at various substrate and inhibitor concentrations and analyzing the data using a Lineweaver-Burk or Dixon plot, or by non-linear regression analysis[8][9].

Glycosidase_Inhibition_Workflow A Prepare enzyme, substrate, and inhibitor solutions B Pre-incubate enzyme and inhibitor in 96-well plate A->B C Add substrate to initiate reaction B->C D Incubate at 25°C C->D E Stop reaction with glycine solution D->E F Measure absorbance at 405 nm E->F G Calculate % inhibition, IC50, or Ki F->G

Figure 3: Workflow for a typical glycosidase inhibition assay.

B. L-Gulono-1,4-lactone Dehydrogenase/Oxidase Activity Assay

This assay measures the activity of L-gulono-1,4-lactone dehydrogenase or oxidase by monitoring the reduction of cytochrome c.

1. Materials:

  • Purified L-gulono-1,4-lactone dehydrogenase/oxidase

  • L-Gulono-1,4-lactone (L-GulL)

  • Cytochrome c from horse heart

  • Flavin adenine (B156593) dinucleotide (FAD)

  • 50 mM Tris-HCl buffer (pH 8.0)

  • Spectrophotometer

2. Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 121 µM cytochrome c, 100 µM FAD, and a specific concentration of L-GulL (e.g., 50 mM).

  • Initiate the reaction by adding an aliquot of the purified enzyme to the reaction mixture.

  • Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm at 25°C.

  • A control reaction with a boiled enzyme should be run in parallel to account for any non-enzymatic reduction of cytochrome c.

  • Calculate the enzyme activity, where one unit is defined as 1 µmol of L-ascorbic acid produced per minute, which corresponds to the reduction of 2 µmol of cytochrome c.

C. Quorum Sensing Inhibition Bioassay using Chromobacterium violaceum

This protocol provides a method to screen for quorum sensing inhibitory activity of L-sugar lactones.

1. Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth and agar

  • L-sugar lactone test compound

  • N-hexanoyl-L-homoserine lactone (C6-HSL) as the autoinducer

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Grow an overnight culture of C. violaceum in LB broth.

  • Dilute the overnight culture to an OD₆₀₀ of 0.1.

  • In a 96-well plate, add the diluted bacterial culture, C6-HSL (to induce violacein (B1683560) production), and various concentrations of the L-sugar lactone dissolved in DMSO. Ensure the final DMSO concentration is non-inhibitory to bacterial growth (typically ≤ 1%).

  • Include positive controls (bacteria + C6-HSL) and negative controls (bacteria only).

  • Incubate the plate at 30°C for 24 hours with agitation.

  • After incubation, measure the OD₆₀₀ to assess bacterial growth.

  • To quantify violacein production, pellet the cells by centrifugation, discard the supernatant, and lyse the cells with DMSO to extract the purple pigment.

  • Measure the absorbance of the violacein extract at 595 nm.

  • A significant reduction in violacein production without a corresponding decrease in bacterial growth indicates quorum sensing inhibition.

IV. Conclusion and Future Directions

The L-enantiomers of sugar-derived lactones represent a fascinating and underexplored area of chemical biology. Their roles as specific enzyme inhibitors and potential modulators of critical cellular signaling pathways, such as quorum sensing and inflammatory responses, highlight their potential for the development of novel therapeutic agents. The quantitative data and detailed protocols provided in this guide serve as a foundation for researchers and drug development professionals to further investigate the biological significance of these intriguing molecules.

Future research should focus on:

  • Expanding the screening of a wider variety of L-sugar lactones against a broader range of enzymatic targets to identify more potent and selective inhibitors.

  • Elucidating the specific molecular mechanisms by which L-sugar lactones modulate signaling pathways like MAPK and NF-κB.

  • Investigating the structure-activity relationships of these lactones to guide the design and synthesis of more effective analogs.

  • Conducting in vivo studies to validate the therapeutic potential of promising L-sugar lactone candidates.

By continuing to unravel the biological roles of these "left-handed" sugar derivatives, we may unlock new avenues for treating a variety of diseases, from bacterial infections to inflammatory disorders.

References

The Enigmatic Potential of L-Idaric Acid Derivatives: A Technical Guide to an Unexplored Frontier in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Idaric acid, a C-6 aldaric acid, and its derivatives represent a largely uncharted territory in therapeutic development. While commercially available and noted for its potential as an anti-inflammatory agent, a comprehensive body of peer-reviewed literature detailing its discovery, synthesis of bioactive derivatives, and specific mechanisms of action remains conspicuously sparse. This technical guide aims to bridge this knowledge gap by providing a thorough overview of the available information, drawing necessary parallels from closely related and well-studied sugar acids, particularly L-iduronic acid. We will delve into the historical context of aldaric acids, present detailed synthetic methodologies for analogous compounds, summarize the limited quantitative data on their biological activities, and propose potential signaling pathways based on current understanding. This guide is intended to serve as a foundational resource to stimulate further research into the therapeutic promise of L-Idaric acid derivatives.

Introduction: The Aldaric Acids - A Class of Bio-Based Platform Molecules

Aldaric acids are a group of sugar acids where both the terminal hydroxyl and carbonyl groups of a sugar have been oxidized to carboxylic acids, conforming to the general formula HOOC-(CHOH)n-COOH.[1] This dicarboxylic nature imparts unique chemical properties, making them valuable as bio-based platform chemicals for the synthesis of polymers and other valuable materials.[2] While D-glucaric acid is a well-known example, the biological activities of other aldaric acids, such as L-Idaric acid, are less understood.

The primary claim surrounding L-Idaric acid is its potential as a "novel anti-inflammatory agent".[3] This assertion is primarily found in commercial literature, which suggests that it may act by inhibiting the production of inflammatory mediators like prostaglandins, leukotrienes, and cytokines, and by inhibiting the enzyme β-glucuronidase.[3] However, a robust body of primary scientific literature to substantiate these claims is currently lacking.

Discovery and Historical Context: A Scarcity of Information

The specific discovery and historical development of L-Idaric acid and its derivatives are not well-documented in readily available scientific literature. It is the L-enantiomer of idaric acid and is recognized for its utility as a chiral building block in organic synthesis.[4][5] The synthesis of related aldaric acids has been explored in the context of creating bio-derived polymers and as precursors for various chemical transformations.[2] The exploration of the specific biological activities of L-Idaric acid derivatives appears to be a more recent and still emerging field of investigation.

Synthetic Methodologies: Insights from L-Iduronic Acid Derivatives

Due to the lack of specific, detailed experimental protocols for the synthesis of bioactive L-Idaric acid derivatives in the public domain, we present methodologies for the synthesis of closely related L-iduronic acid derivatives. L-iduronic acid is the C-5 epimer of L-Idaric acid and is a crucial component of glycosaminoglycans like heparin and dermatan sulfate (B86663).[6][7] The synthetic strategies employed for L-iduronic acid can likely be adapted for L-Idaric acid.

General Strategy for the Synthesis of L-Iduronic Acid Building Blocks

A common approach for the synthesis of L-iduronic acid derivatives starts from readily available monosaccharides, such as D-glucose or D-xylose, and involves a series of protection, oxidation, and epimerization steps.

Experimental Workflow for L-Iduronic Acid Synthesis

G A Starting Material (e.g., Diacetone-D-glucose) B Protection of Hydroxyl Groups A->B C Oxidation of Primary Alcohol (C6) to Aldehyde B->C D Chain Elongation & Epimerization at C5 (e.g., Cyanohydrin formation or Wittig reaction) C->D E Formation of Uronic Acid (Hydrolysis of nitrile or ester) D->E F Glycosylation to form Disaccharides E->F

Caption: A generalized workflow for the synthesis of L-iduronic acid derivatives.

Detailed Experimental Protocol: Synthesis of a Di-Sulfated L-Iduronic Acid Analog

The following protocol is adapted from the synthesis of 2,4-O-di-sulfated iduronic acid (Di-S-IdoA), a compound with demonstrated anti-inflammatory activity.[8][9]

Materials:

  • L-iduronic acid precursor (appropriately protected)

  • Sulfur trioxide-trimethylamine complex

  • Pyridine

  • Dichloromethane (DCM)

  • Methanol (B129727) (MeOH)

  • Sodium bicarbonate (NaHCO₃)

  • Dowex 50WX8 (H⁺ form) resin

  • Sephadex G-25 column

Procedure:

  • Sulfation: The protected L-iduronic acid precursor is dissolved in anhydrous pyridine. The sulfur trioxide-trimethylamine complex is added in excess, and the reaction mixture is stirred at room temperature for 24-48 hours.

  • Quenching: The reaction is quenched by the slow addition of methanol at 0°C.

  • Work-up: The mixture is concentrated under reduced pressure. The residue is dissolved in water and neutralized with a saturated aqueous solution of NaHCO₃.

  • Purification: The sulfated product is purified by gel filtration chromatography on a Sephadex G-25 column, eluting with water. The fractions containing the product are identified by a suitable method (e.g., carbazole (B46965) assay for uronic acids).

  • Ion Exchange: The purified sodium salt is converted to the free acid by treatment with Dowex 50WX8 (H⁺ form) resin.

  • Lyophilization: The acidic solution is lyophilized to yield the final di-sulfated iduronic acid derivative as a white powder.

Biological Activity and Quantitative Data

Direct quantitative data on the anti-inflammatory activity of L-Idaric acid derivatives is not available in peer-reviewed literature. However, the study on the synthetic 2,4-O-di-sulfated iduronic acid (Di-S-IdoA) provides valuable insights into the potential efficacy of sulfated sugar acid derivatives.

Table 1: In Vivo Anti-inflammatory Effect of Di-S-IdoA in a Mouse Model of Allergic Asthma [8]

Treatment GroupDoseRoute of AdministrationEffect on Leukocyte Infiltration in BALF
Control (OVA-sensitized/challenged)--Significant increase
Di-S-IdoA100 µ g/mouse IntravenousSignificant inhibition
Di-S-IdoA50 µ g/mouse IntranasalSignificant inhibition

BALF: Bronchoalveolar lavage fluid; OVA: Ovalbumin

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by L-Idaric acid derivatives are yet to be elucidated. Based on the claims for L-Idaric acid and the known mechanisms of related compounds, we can propose several potential avenues of action.

Inhibition of β-Glucuronidase

The inhibition of β-glucuronidase by sugar acids was reported as early as 1952.[10][11] This enzyme is involved in the breakdown of glucuronides, and its inhibition could lead to an accumulation of certain glucuronidated compounds, some of which may have anti-inflammatory properties. This mechanism warrants further investigation with modern techniques.

Modulation of Chemokine Activity

The anti-inflammatory effect of Di-S-IdoA in the asthma model was attributed to its high-affinity binding to the chemokine CCL20, thereby blocking its interaction with heparan sulfate and inhibiting the recruitment of T-cells to the site of inflammation.[8][9] This suggests that sulfated derivatives of L-Idaric acid could potentially target other chemokines involved in inflammatory processes.

Proposed Signaling Pathway for Di-S-IdoA Action

G CCL20 CCL20 Chemokine HS Heparan Sulfate on Cell Surface CCL20->HS Binding TCell T-Cell HS->TCell Recruitment Inflammation Inflammation TCell->Inflammation DiSIdoA Di-S-IdoA DiSIdoA->CCL20 Inhibition

Caption: Proposed mechanism of Di-S-IdoA in inhibiting T-cell recruitment.

Potential Interaction with NF-κB and COX Pathways

Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway or the activity of cyclooxygenase (COX) enzymes. While there is no direct evidence for L-Idaric acid derivatives, the structural similarity to other polyhydroxy carboxylic acids that have been shown to modulate these pathways suggests this as a plausible area for future research.[12][13][14]

Future Directions and Conclusion

The field of L-Idaric acid derivatives is ripe for exploration. The current landscape presents a compelling case for further research to validate the anecdotal claims of its anti-inflammatory properties. Key future directions should include:

  • Systematic Synthesis and Screening: A library of L-Idaric acid derivatives should be synthesized and screened for activity in a panel of in vitro and in vivo inflammation models.

  • Mechanism of Action Studies: For any active compounds, detailed mechanistic studies should be performed to identify their molecular targets and signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: SAR studies will be crucial to optimize the potency and selectivity of lead compounds.

References

L-Idaric Acid 1,4-Lactone: A Technical Overview of a Synthetic Carbohydrate Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of L-Idaric acid 1,4-lactone, a synthetic glycosidic sugar. Due to a lack of specific research on the biological activities of this particular lactone, this document focuses on its established chemical properties, synthesis, and the potential for biological relevance inferred from related compounds.

Chemical and Physical Properties

L-Idaric acid 1,4-lactone is a derivative of L-Idaric acid, an aldaric acid. Its chemical structure and properties are well-documented, making it a useful building block in carbohydrate chemistry.[1][2]

PropertyValueSource
CAS Number 80876-59-1[1][2]
Molecular Formula C₆H₈O₇[1]
Molecular Weight 192.12 g/mol [1][2]
IUPAC Name (3aR,4R,6S,6aR)-4,6-dihydroxy-2-oxotetrahydrofuro[3,4-d][2][3]dioxole-6-carboxylic acid[2]
Synonyms L-Idaro-1,4-lactone[1]
Physical State Solid
Solubility No data available
Storage Store at temperatures below -15°C in a well-sealed container.[1]

Synthesis and Chemical Reactivity

L-Idaric acid 1,4-lactone is a synthetic compound, typically formed from its parent acid, L-Idaric acid. The formation of a lactone from an aldaric acid is a common intramolecular esterification reaction. This process is a key aspect of the chemistry of sugar acids.[4]

Synthesis_of_Aldaric_Acid_Lactone cluster_reactants Reactants cluster_process Process cluster_products Products L-Idaric_Acid L-Idaric Acid Intramolecular_Esterification Intramolecular Esterification L-Idaric_Acid->Intramolecular_Esterification Input L-Idaric_Acid_Lactone L-Idaric Acid 1,4-Lactone Intramolecular_Esterification->L-Idaric_Acid_Lactone Yields Water Water Intramolecular_Esterification->Water Byproduct

References

Theoretical Modeling of L-Idaric Acid 1,4-Lactone Conformation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies for modeling the conformation of L-Idaric acid 1,4-lactone. Due to the limited direct research on this specific molecule, this guide synthesizes information from computational and experimental studies on structurally related sugar lactones and L-iduronic acid, a closely related and extensively studied carbohydrate. The guide details the prevalent computational approaches, including molecular mechanics and quantum mechanics, outlines experimental validation techniques, and presents data in a structured format to aid researchers in drug development and related scientific fields.

Introduction

L-Idaric acid is a C-5 epimer of D-glucaric acid and is an oxidation product of L-idose. Its 1,4-lactone form is a five-membered ring structure (a γ-lactone) with a carboxylic acid side chain. The three-dimensional conformation of L-Idaric acid 1,4-lactone is critical to its chemical reactivity and biological activity, influencing how it interacts with enzymes and other biological macromolecules. Understanding its conformational landscape is therefore essential for applications in drug design and glycobiology.

While direct theoretical studies on L-Idaric acid 1,4-lactone are not abundant in scientific literature, the principles and techniques applied to other sugar lactones and the structurally similar L-iduronic acid provide a robust framework for its conformational analysis. L-iduronic acid, a key component of glycosaminoglycans like heparin, is known for its conformational flexibility, existing in an equilibrium between the ¹C₄ chair, ⁴C₁ chair, and ²S₀ skew-boat conformations. This flexibility is crucial for its biological function, and similar conformational dynamics can be anticipated for L-Idaric acid 1,4-lactone.

This guide will delineate the theoretical approaches to predict and analyze these conformations, complemented by experimental methods for validation.

Theoretical Modeling Methodologies

The conformational analysis of carbohydrate derivatives like L-Idaric acid 1,4-lactone primarily relies on two computational chemistry pillars: Molecular Mechanics (MM) and Quantum Mechanics (QM).

Molecular Mechanics (MM)

Molecular mechanics methods utilize classical physics to model the potential energy surface of a molecule. The choice of a force field, a set of parameters describing the interactions between atoms, is paramount for accurate predictions in carbohydrate modeling.

Key Force Fields for Carbohydrates:

  • CHARMM (Chemistry at HARvard Macromolecular Mechanics): Widely used for biomolecular simulations, with specific parameter sets developed for carbohydrates.

  • GLYCAM (Glycoprotein and Polysaccharide AMBER): A specialized force field for carbohydrates, compatible with the AMBER simulation package.

  • GROMOS (GROningen MOlecular Simulation): A versatile force field used in the GROMOS software package, with parameters available for carbohydrates.

  • OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom): A force field known for its accuracy in reproducing liquid properties, with carbohydrate parameterization.

Experimental Protocol: Molecular Mechanics Simulation

  • System Setup:

    • Obtain the initial 3D structure of L-Idaric acid 1,4-lactone from a database like PubChem or build it using molecular modeling software.

    • Choose a suitable force field (e.g., GLYCAM06).

    • Solvate the molecule in a periodic box of an appropriate water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system if necessary.

  • Energy Minimization:

    • Perform energy minimization to relax the initial structure and remove any steric clashes. This is typically done using steepest descent followed by conjugate gradient algorithms.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Further equilibrate the system under constant pressure (NPT ensemble) to achieve the correct density.

  • Production Run:

    • Run the molecular dynamics simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space adequately.

  • Analysis:

    • Analyze the trajectory to identify stable conformers, calculate population distributions, and determine key geometrical parameters such as bond lengths, angles, and dihedral angles.

Quantum Mechanics (QM)

Quantum mechanics methods provide a more accurate description of the electronic structure and are essential for obtaining reliable energetic and geometric information, especially for subtle conformational differences.

Common QM Methods:

  • Density Functional Theory (DFT): A popular method that balances accuracy and computational cost. Functionals like B3LYP and M06-2X are commonly used for carbohydrates.

  • Ab initio Methods: Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) offer higher accuracy but are more computationally expensive.

Experimental Protocol: Quantum Mechanical Calculation

  • Conformer Generation:

    • Generate a set of possible low-energy conformers of L-Idaric acid 1,4-lactone using a molecular mechanics-based conformational search or from the results of an MD simulation.

  • Geometry Optimization:

    • Optimize the geometry of each conformer using a selected QM method and basis set (e.g., DFT with the 6-31G(d) basis set). This is performed in the gas phase or with an implicit solvent model (e.g., PCM).

  • Frequency Calculation:

    • Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Single-Point Energy Refinement:

    • For higher accuracy, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).

  • Analysis:

    • Compare the relative Gibbs free energies of the conformers to determine their populations at a given temperature.

    • Analyze the optimized geometries to obtain precise bond lengths, angles, and dihedral angles.

Data Presentation: Conformational Properties

Table 1: Relative Energies of L-Iduronic Acid Conformers (Illustrative)

ConformerMethodBasis SetRelative Energy (kcal/mol)Population (%)
¹C₄ (Chair)DFT (B3LYP)6-311+G(d,p)0.0065
²S₀ (Skew-Boat)DFT (B3LYP)6-311+G(d,p)0.5030
⁴C₁ (Chair)DFT (B3LYP)6-311+G(d,p)1.505

Table 2: Key Geometric Parameters of L-Iduronic Acid Conformers (Illustrative)

Parameter¹C₄ Conformer²S₀ Conformer⁴C₁ Conformer
C1-C2 Bond Length (Å)1.531.541.53
C2-C3-C4-C5 Dihedral (°)-55.215.858.1
Ring Puckering Amplitude (Q)0.580.450.59

Experimental Validation

Theoretical models must be validated against experimental data to ensure their accuracy. For carbohydrate conformation, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary experimental techniques.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

Experimental Protocol: NMR-Based Conformational Analysis

  • Sample Preparation:

    • Dissolve a purified sample of L-Idaric acid 1,4-lactone in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition:

    • Acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra on a high-field NMR spectrometer.

  • Spectral Assignment:

    • Assign all proton and carbon resonances using the 2D NMR data.

  • Parameter Extraction:

    • Measure key NMR parameters that are sensitive to conformation, such as:

      • ³J-Coupling Constants: Vicinal proton-proton coupling constants (³JHH) are related to the dihedral angle between the protons via the Karplus equation.

      • Nuclear Overhauser Effects (NOEs): The intensity of NOE signals is proportional to the inverse sixth power of the distance between protons, providing information on through-space proximities.

  • Comparison with Theoretical Data:

    • Calculate the expected NMR parameters from the theoretically derived conformers.

    • Compare the calculated and experimental parameters to validate the theoretical model and determine the conformational populations in solution.

X-ray Crystallography

X-ray crystallography provides a high-resolution structure of a molecule in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization:

    • Grow single crystals of L-Idaric acid 1,4-lactone suitable for X-ray diffraction. This can be a challenging step.

  • Data Collection:

    • Mount a single crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the atomic positions and thermal parameters to obtain a final, high-resolution crystal structure.

  • Analysis:

    • Analyze the crystal structure to determine the precise bond lengths, angles, and conformation of the molecule in the solid state. This provides a valuable benchmark for the theoretical gas-phase or solution-phase models, although the conformation in the crystal may be influenced by packing forces.

Visualizations

The following diagrams illustrate the workflow for theoretical modeling and the conformational equilibrium of a sugar lactone ring.

Theoretical_Modeling_Workflow cluster_start Initial Structure cluster_mm Molecular Mechanics cluster_qm Quantum Mechanics cluster_analysis Analysis & Validation start Build or Download L-Idaric acid 1,4-lactone Structure mm_conf_search Conformational Search (e.g., Monte Carlo) start->mm_conf_search md_sim Molecular Dynamics Simulation start->md_sim qm_opt Geometry Optimization (e.g., DFT) mm_conf_search->qm_opt md_sim->qm_opt qm_freq Frequency Calculation qm_opt->qm_freq qm_energy Single-Point Energy qm_freq->qm_energy analysis Analyze Conformational Energies and Geometries qm_energy->analysis nmr_calc Calculate NMR Parameters analysis->nmr_calc exp_comp Compare with Experimental Data (NMR, X-ray) nmr_calc->exp_comp

Caption: Workflow for theoretical conformational analysis of L-Idaric acid 1,4-lactone.

Lactone_Conformational_Equilibrium Envelope Envelope Twist Twist Envelope->Twist HalfChair Half-Chair Twist->HalfChair HalfChair->Envelope

Caption: Conformational equilibrium of a five-membered lactone ring.

Conclusion

The theoretical modeling of L-Idaric acid 1,4-lactone conformation is a multifaceted process that leverages both molecular mechanics and quantum mechanics simulations. While direct experimental and computational studies on this specific molecule are sparse, the well-established methodologies for analogous sugar lactones and L-iduronic acid provide a clear and reliable path forward. A combination of computational predictions and experimental validation through techniques like NMR spectroscopy and X-ray crystallography is crucial for accurately characterizing the conformational landscape of L-Idaric acid 1,4-lactone. This knowledge is fundamental for understanding its biological roles and for its potential application in drug development. Researchers are encouraged to use the protocols and frameworks presented in this guide as a starting point for their investigations into this and other complex carbohydrates.

understanding the lactonization process of L-Idaric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the lactonization process of L-Idaric acid, a C6 aldaric acid. The guide details the underlying chemical principles, potential reaction products, and generalized experimental methodologies. It also touches upon the biological significance of L-Idaric acid's lactone derivatives, particularly in the context of enzyme inhibition. Given the limited specific literature on L-Idaric acid lactonization, this guide synthesizes established principles of sugar acid chemistry and draws parallels from studies on analogous compounds to present a comprehensive overview.

Introduction to L-Idaric Acid and Lactonization

L-Idaric acid is a hexaric acid, the L-enantiomer of idaric acid. As a dicarboxylic acid with multiple hydroxyl groups, it has the potential to undergo intramolecular esterification to form one or more lactones (cyclic esters). This process, known as lactonization, is a fundamental reaction in carbohydrate chemistry. The formation of these lactones is often reversible and can be influenced by factors such as temperature, pH, and the presence of catalysts.

The most common lactones formed from hexaric acids are the five-membered γ-lactones (1,4-lactones) and six-membered δ-lactones (1,5-lactones), as these ring sizes are thermodynamically and kinetically favorable. In the case of L-Idaric acid, the formation of a 1,4-monolactone, a 1,5-monolactone, and a 1,4:6,3-dilactone is theoretically possible.

The Lactonization Process: Mechanism and Stereochemistry

The lactonization of L-Idaric acid is typically achieved through dehydrative cyclization. This can be promoted by heating, often under vacuum or with azeotropic removal of water, or by acid catalysis. The general mechanism involves the protonation of a carbonyl oxygen of one of the carboxylic acid groups, followed by a nucleophilic attack from a hydroxyl group along the carbon chain.

The stereochemistry of the hydroxyl groups in L-Idaric acid plays a crucial role in determining which lactones are formed and their relative stabilities. The formation of a stable lactone ring requires that the participating carboxylic acid and hydroxyl groups can readily adopt a conformation that minimizes steric strain.

The equilibrium between the open-chain acid and its various lactone forms is a key aspect of this process. For many sugar acids, the γ-lactone is the major product, especially at higher temperatures.

Lactonization_Equilibrium L_Idaric_Acid L-Idaric Acid (Open Chain) L_Idaro_1_4_lactone L-Idaro-1,4-lactone (γ-lactone) L_Idaric_Acid->L_Idaro_1_4_lactone - H₂O + H₂O L_Idaro_1_5_lactone L-Idaro-1,5-lactone (δ-lactone) L_Idaric_Acid->L_Idaro_1_5_lactone - H₂O + H₂O L_Idaro_dilactone L-Idaro-1,4:6,3-dilactone L_Idaro_1_4_lactone->L_Idaro_dilactone - H₂O + H₂O

Caption: Equilibrium between L-Idaric acid and its potential lactone forms.

Quantitative Data

Table 1: Physical and Chemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
L-Idaric AcidC₆H₁₀O₈210.1480876-58-0
L-Idaro-1,4-lactoneC₆H₈O₇192.1280876-59-1

Table 2: Expected Spectroscopic Data

CompoundTechniqueExpected Key Signals
L-Idaric Acid IR (cm⁻¹) Very broad O-H stretch (2500-3300), C=O stretch (1700-1725)
¹H NMR (δ ppm) Carboxyl protons (>10), C-H protons attached to hydroxyls (3.5-4.5)
¹³C NMR (δ ppm) Carboxyl carbons (170-185), Carbons bearing hydroxyls (60-80)
L-Idaro-1,4-lactone IR (cm⁻¹) Broad O-H stretch (from remaining -COOH and -OH), Lactone C=O stretch (~1770), Carboxylic acid C=O stretch (~1710)
¹H NMR (δ ppm) Carboxyl proton (>10), C-H protons adjacent to ester oxygen and hydroxyls (4.0-5.0)
¹³C NMR (δ ppm) Lactone carbonyl carbon (~175), Carboxyl carbon (170-185), Carbons bearing hydroxyls and ether linkage (60-90)

Experimental Protocols

A detailed experimental protocol for the lactonization of L-Idaric acid is not explicitly published. However, based on general procedures for the dehydrative cyclization of other aldaric acids, a representative protocol can be proposed.[1]

Objective: To synthesize L-Idaro-1,4-lactone from L-Idaric acid via dehydrative cyclization.

Materials:

  • L-Idaric acid

  • High-vacuum pump

  • Round-bottom flask

  • Heating mantle with temperature control

  • Condenser

  • Solvents for purification (e.g., dioxane, ethanol)

Procedure:

  • Preparation: Place a known quantity of L-Idaric acid into a round-bottom flask.

  • Dehydrative Cyclization: Heat the flask under high vacuum. The temperature should be carefully controlled, typically in the range of 80-130°C, to promote lactonization while minimizing thermal decomposition.[1]

  • Monitoring: The reaction can be monitored by periodically taking small aliquots and analyzing them by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy to observe the appearance of the lactone carbonyl peak and the disappearance of the starting material.

  • Purification: Once the reaction is complete, the crude product can be purified by recrystallization from a suitable solvent system.

Experimental_Workflow start Start: L-Idaric Acid step1 Dehydrative Cyclization (Heating under vacuum) start->step1 step2 Reaction Monitoring (TLC, IR) step1->step2 decision Reaction Complete? step2->decision decision->step1 No step3 Purification (Recrystallization) decision->step3 Yes end End: Purified L-Idaro-lactone(s) step3->end

Caption: A general workflow for the synthesis of L-Idaro-lactones.

Biological Relevance and Signaling Pathways

While L-Idaric acid itself is not prominently featured in major metabolic pathways, its lactone derivative, L-Idaro-1,4-lactone, has been identified as an inhibitor of the enzyme α-L-iduronidase.[2] This enzyme is crucial for the lysosomal degradation of glycosaminoglycans (GAGs) such as dermatan sulfate (B86663) and heparan sulfate.

A deficiency in α-L-iduronidase leads to the lysosomal storage disorder Mucopolysaccharidosis type I (MPS I).[3][4] The accumulation of GAGs in various tissues results in a wide range of severe clinical manifestations. As an inhibitor, L-Idaro-1,4-lactone can be a valuable tool for studying the function of α-L-iduronidase and the pathophysiology of MPS I. Its mechanism of inhibition likely involves mimicking the natural substrate, L-iduronic acid, and binding to the active site of the enzyme.

Enzyme_Inhibition_Pathway GAGs Glycosaminoglycans (Dermatan Sulfate, Heparan Sulfate) Iduronidase α-L-iduronidase GAGs->Iduronidase Substrate Degradation_Products Degradation Products Iduronidase->Degradation_Products Catalyzes degradation Lysosomal_Accumulation Lysosomal Accumulation of GAGs (Pathological State) Iduronidase->Lysosomal_Accumulation Deficiency leads to L_Idaro_lactone L-Idaro-1,4-lactone L_Idaro_lactone->Iduronidase Inhibits

Caption: Inhibition of α-L-iduronidase by L-Idaro-1,4-lactone.

Conclusion

The lactonization of L-Idaric acid represents a classic example of intramolecular esterification in a polyhydroxy dicarboxylic acid. While specific quantitative and mechanistic data for L-Idaric acid remain areas for further research, a robust understanding of the process can be formulated based on the principles of organic chemistry and data from analogous sugar acids. The resulting lactones, particularly L-Idaro-1,4-lactone, are not only interesting chemical entities but also hold potential as tools for biomedical research, specifically in the study of lysosomal storage diseases. Further investigation into the precise conditions controlling the formation of different lactones of L-Idaric acid could yield valuable insights for synthetic chemists and drug development professionals.

References

Methodological & Application

Application Notes & Protocols: L-Idaric Acid 1,4-Lactone in Carbohydrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

L-Idaric acid 1,4-lactone is a valuable chiral pool starting material for the synthesis of complex carbohydrates. Its stereochemical configuration makes it a suitable precursor for L-iduronic acid (IdoA), a critical component of glycosaminoglycans (GAGs) such as heparin, heparan sulfate, and dermatan sulfate.[1] These GAGs play vital roles in numerous biological processes, including cell signaling, anticoagulation, and viral entry, making their synthetic analogs highly sought after in drug development.[1] This document provides detailed application notes and a proposed synthetic protocol for the utilization of L-Idaric acid 1,4-lactone in the synthesis of protected L-iduronic acid derivatives, which are essential building blocks for GAG assembly.

While direct protocols starting from L-Idaric acid 1,4-lactone are not extensively reported, this guide outlines a chemically sound, multi-step pathway based on analogous transformations in carbohydrate chemistry. The proposed strategy involves selective protection, reduction, and oxidation steps to convert L-Idaric acid 1,4-lactone into a versatile L-iduronic acid synthon.

Proposed Synthetic Pathway Overview

The conversion of L-Idaric acid 1,4-lactone to a protected L-iduronic acid derivative can be envisioned through a three-stage process. This pathway is designed to selectively manipulate the functional groups of the starting material to achieve the desired target molecule.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Selective Reduction cluster_2 Stage 3: Oxidation A L-Idaric Acid 1,4-Lactone B Protected L-Idaric Acid 1,4-Lactone A->B Hydroxyl Protection C Protected L-Gulono-1,4-lactone B->C C6-Carboxylic Acid Reduction D Protected L-Iduronic Acid Derivative C->D C6-Hydroxyl Oxidation

Caption: Proposed three-stage synthetic workflow.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes the proposed reaction conditions and expected outcomes for each step of the synthesis. Please note that these are illustrative values based on similar transformations and may require optimization.

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Expected Yield (%)
1 Acetonide Protection2,2-Dimethoxypropane (B42991), CSAAcetone (B3395972)254-685-95
2 Selective C6-ReductionBH₃·THF or BH₃·DMSTHF0 to 252-470-85
3 C6-OxidationTEMPO, BAIBDCM/H₂O253-580-90

CSA: Camphorsulfonic acid; BH₃·THF: Borane tetrahydrofuran (B95107) complex; BH₃·DMS: Borane dimethyl sulfide (B99878) complex; TEMPO: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl; BAIB: Bis(acetoxy)iodobenzene; DCM: Dichloromethane.

Experimental Protocols

The following are detailed, hypothetical protocols for the key experimental stages in the conversion of L-Idaric acid 1,4-lactone to a protected L-iduronic acid derivative.

Protocol 1: Protection of L-Idaric Acid 1,4-Lactone

Objective: To protect the vicinal diols of L-Idaric acid 1,4-lactone using an acetonide group to prevent side reactions in subsequent steps.

Materials:

  • L-Idaric acid 1,4-lactone

  • 2,2-Dimethoxypropane

  • Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous Acetone

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethyl acetate (B1210297)

  • Hexanes

  • Round-bottom flask, magnetic stirrer, and standard glassware for extraction and filtration.

Procedure:

  • Suspend L-Idaric acid 1,4-lactone (1.0 eq) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Add 2,2-dimethoxypropane (2.5 eq) to the suspension.

  • Add a catalytic amount of camphorsulfonic acid (CSA, 0.05 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution until the solution is neutral.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of hexanes/ethyl acetate) to yield the protected L-Idaric acid 1,4-lactone derivative.

Protocol 2: Selective Reduction of the C6-Carboxylic Acid

Objective: To selectively reduce the C6-carboxylic acid of the protected L-Idaric acid 1,4-lactone to a primary alcohol, forming a protected L-gulono-1,4-lactone.

Materials:

  • Protected L-Idaric acid 1,4-lactone (from Protocol 1)

  • Borane tetrahydrofuran complex (BH₃·THF, 1 M in THF) or Borane dimethyl sulfide complex (BH₃·DMS)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (B129727)

  • Saturated ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the protected L-Idaric acid 1,4-lactone (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add BH₃·THF solution (1.1-1.3 eq) dropwise via a syringe.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.

  • Add saturated ammonium chloride solution and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the resulting crude alcohol by flash column chromatography to yield the protected L-gulono-1,4-lactone.

Protocol 3: Selective Oxidation of the C6-Hydroxyl Group

Objective: To selectively oxidize the primary alcohol at the C6 position of the protected L-gulono-1,4-lactone to a carboxylic acid, yielding the protected L-iduronic acid derivative.

Materials:

  • Protected L-gulono-1,4-lactone (from Protocol 2)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Bis(acetoxy)iodobenzene (BAIB)

  • Dichloromethane (DCM)

  • Water

  • Saturated sodium thiosulfate (B1220275) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the protected L-gulono-1,4-lactone (1.0 eq) in a mixture of DCM and water (e.g., 1:1 v/v).

  • Add TEMPO (0.1 eq) and BAIB (1.5 eq) to the biphasic mixture.

  • Stir the reaction vigorously at room temperature for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated sodium thiosulfate solution and stir for 15 minutes.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers and wash with 1 M HCl, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the protected L-iduronic acid derivative.

Visualizations of Key Relationships

Protecting Group Strategy

The choice of protecting groups is critical in carbohydrate synthesis. For L-Idaric acid 1,4-lactone, a common strategy is to protect the vicinal diols, which allows for selective reaction at the two carboxylic acid functionalities. An acetonide group is a suitable choice as it can be introduced under mild acidic conditions and removed under mild acidic conditions, offering orthogonality to other protecting groups.

G Start L-Idaric Acid 1,4-Lactone (Multiple -OH groups) Protect Protect Hydroxyls (e.g., Acetonide) Start->Protect Protected Protected Intermediate (Reactive sites differentiated) Protect->Protected Deprotect Deprotection Protected->Deprotect After desired transformations Final Final Product Deprotect->Final

Caption: Logic of protecting group strategy.

Redox Manipulation of C6 Position

The core of the proposed synthesis relies on the controlled reduction of the C6-carboxylic acid to a primary alcohol, followed by a selective re-oxidation to the carboxylic acid at a later stage. This allows for the differentiation of the two carboxyl groups present in the starting L-Idaric acid.

G C6_Acid C6-Carboxylic Acid (-COOH) C6_Alcohol C6-Primary Alcohol (-CH2OH) C6_Acid->C6_Alcohol Selective Reduction (e.g., BH3) Target_Acid Target C6-Uronic Acid (-COOH) C6_Alcohol->Target_Acid Selective Oxidation (e.g., TEMPO)

Caption: Redox manipulation at the C6 position.

Disclaimer: The protocols provided are hypothetical and based on established chemical principles. They should be adapted and optimized by qualified researchers in a controlled laboratory setting. All necessary safety precautions should be taken when handling the listed reagents.

References

Application Notes and Protocols for the Enzymatic Polymerization of L-Idaric Acid 1,4-Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of sustainable and biocompatible polymers is a cornerstone of modern materials science and pharmaceutical research. Bio-based monomers, derived from renewable resources, offer a promising alternative to petrochemical feedstocks. L-Idaric acid, a C6 aldaric acid, is a sugar-derived dicarboxylic acid that can be obtained from the oxidation of L-idose. Its lactone form, L-Idaric acid 1,4-lactone, presents a reactive cyclic ester suitable for ring-opening polymerization (ROP).[1][2][3]

Enzymatic polymerization has emerged as a powerful "green" chemistry tool for polymer synthesis.[4] Lipases, in particular, have been extensively used to catalyze the ROP of various lactones under mild and highly selective conditions, avoiding the use of potentially toxic metal catalysts.[5][6][7][8] This approach is especially attractive for producing polyesters for biomedical applications, where high purity and biocompatibility are paramount.[9]

These application notes provide a proposed methodology for the enzymatic ring-opening polymerization of L-Idaric acid 1,4-lactone using a commercially available immobilized lipase. The protocols outlined below are based on established principles of enzymatic lactone polymerization and offer a starting point for the synthesis and characterization of novel, potentially biodegradable and functional polyesters.

Proposed Signaling Pathway: Enzymatic Ring-Opening Polymerization (eROP)

The proposed mechanism for the lipase-catalyzed ring-opening polymerization of L-Idaric acid 1,4-lactone is analogous to that of other lactones.[5][10] The process is initiated by the acylation of the lipase's active site serine residue by the lactone monomer. The propagation then proceeds by the nucleophilic attack of the hydroxyl end-group of a growing polymer chain on the acyl-enzyme intermediate.

eROP_Mechanism Monomer L-Idaric acid 1,4-lactone AcylEnzyme Acyl-Enzyme Intermediate Monomer->AcylEnzyme Acylation (Ring-Opening) Lipase Lipase (e.g., Novozym 435) Lipase->AcylEnzyme InitiatedChain Initiated Chain (Dimer) AcylEnzyme->InitiatedChain GrowingChain Growing Polymer Chain AcylEnzyme->GrowingChain Propagation Initiator Initiator (Water/Diol) Initiator->InitiatedChain Initiation GrowingChain->AcylEnzyme Chain Elongation Polymer Poly(L-Idaric Acid) GrowingChain->Polymer Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization Monomer_Prep Monomer Drying Setup Reaction Setup (Inert Atmosphere) Monomer_Prep->Setup Enzyme_Prep Enzyme Activation Enzyme_Prep->Setup Glassware_Prep Glassware Flame-Drying Glassware_Prep->Setup Polymerization Polymerization (Stirring, Heating) Setup->Polymerization Termination Termination & Enzyme Filtration Polymerization->Termination Precipitation Precipitation in Methanol Termination->Precipitation Drying Vacuum Drying Precipitation->Drying GPC GPC (Mn, PDI) Drying->GPC NMR NMR (Structure) Drying->NMR DSC DSC (Tg, Tm) Drying->DSC

References

Application Notes: L-Idaric Acid 1,4-Lactone in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Idaric acid 1,4-lactone is a sugar lactone that holds significant interest in biochemical and pharmacological research due to its potential as an inhibitor of β-glucuronidase (GUS). β-glucuronidase is an enzyme ubiquitously present in mammalian tissues and the gut microbiome. It plays a critical role in the metabolism of various endogenous and exogenous compounds, including many drugs. By cleaving glucuronic acid from glucuronidated metabolites, β-glucuronidase can reverse the detoxification process (Phase II metabolism), leading to the reactivation of drugs or toxins, which can cause localized toxicity, particularly in the gastrointestinal tract. The inhibition of gut microbial β-glucuronidase is a promising strategy to mitigate the adverse effects of certain cancer chemotherapies and other medications.

These application notes provide a comprehensive overview of the use of L-Idaric acid 1,4-lactone as a β-glucuronidase inhibitor in biochemical assays, including detailed protocols and relevant data for researchers in drug development and related fields.

Mechanism of Action: β-Glucuronidase Inhibition

Glucuronidation is a major pathway for the detoxification and elimination of drugs and other xenobiotics. In the liver, UDP-glucuronosyltransferases (UGTs) conjugate a glucuronic acid moiety to the target molecule, rendering it more water-soluble and readily excretable. However, these inactive glucuronide conjugates can be hydrolyzed by β-glucuronidases in the gut, releasing the active, and potentially toxic, parent compound. This process, known as enterohepatic recirculation, can lead to significant gastrointestinal distress and limit the therapeutic window of affected drugs.

L-Idaric acid 1,4-lactone, a structural analog of a substrate for β-glucuronidase, is believed to act as a competitive inhibitor of the enzyme. By binding to the active site, it prevents the hydrolysis of glucuronide conjugates, thereby reducing the reactivation of drugs and toxins in the gut.

DOT Script for Signaling Pathway

G cluster_0 Liver (Detoxification) cluster_1 Gut Lumen (Reactivation) cluster_2 Inhibition Drug Active Drug / Toxin UGT UDP-Glucuronosyltransferase (UGT) Drug->UGT Phase II Metabolism Drug_G Inactive Drug-Glucuronide (Excreted to Gut) UGT->Drug_G Drug_G_gut Inactive Drug-Glucuronide Drug_G->Drug_G_gut Excretion GUS Microbial β-Glucuronidase (GUS) Drug_G_gut->GUS Reactivated_Drug Reactivated Drug / Toxin (Causes GI Toxicity) GUS->Reactivated_Drug Inhibitor L-Idaric acid 1,4-lactone Inhibitor->GUS Inhibits

Caption: Role of β-glucuronidase in drug metabolism and its inhibition.

Quantitative Data: β-Glucuronidase Inhibitors

InhibitorEnzyme SourceSubstrateIC50 (µM)Inhibition TypeReference
D-Saccharic acid 1,4-lactone Not SpecifiedNot Specified3.6Not Specified[1]
Morin E. coli β-glucuronidasep-Nitrophenyl-β-D-glucuronide1.12Non-competitive[2]
Sanggenon C E. coli β-glucuronidasep-Nitrophenyl-β-D-glucuronide2.71Non-competitive[2]
Kuwanon G E. coli β-glucuronidasep-Nitrophenyl-β-D-glucuronide3.74Non-competitive[2]
Sanggenol A E. coli β-glucuronidasep-Nitrophenyl-β-D-glucuronide3.35Non-competitive[2]
Kuwanon C E. coli β-glucuronidasep-Nitrophenyl-β-D-glucuronide4.03Non-competitive[2]

Experimental Protocols

Protocol 1: In Vitro β-Glucuronidase Inhibition Assay using p-Nitrophenyl-β-D-glucuronide (pNPG)

This protocol describes a colorimetric assay to determine the inhibitory activity of L-Idaric acid 1,4-lactone against β-glucuronidase. The assay measures the enzymatic cleavage of the chromogenic substrate p-nitrophenyl-β-D-glucuronide (pNPG) to p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.

Materials:

  • β-Glucuronidase (e.g., from E. coli)

  • L-Idaric acid 1,4-lactone

  • p-Nitrophenyl-β-D-glucuronide (pNPG)

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Sodium Carbonate (Na₂CO₃) solution (0.2 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of β-glucuronidase in 0.1 M phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.

    • Prepare a stock solution of L-Idaric acid 1,4-lactone in a suitable solvent (e.g., water or DMSO). Prepare serial dilutions to test a range of concentrations.

    • Prepare a stock solution of pNPG (e.g., 10 mM) in 0.1 M phosphate buffer.

    • Prepare a 0.2 M Na₂CO₃ stop solution.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Test wells: 20 µL of L-Idaric acid 1,4-lactone dilution and 100 µL of β-glucuronidase solution.

      • Control (No Inhibitor) wells: 20 µL of solvent (the same used for the inhibitor) and 100 µL of β-glucuronidase solution.

      • Blank wells: 20 µL of solvent and 100 µL of 0.1 M phosphate buffer (no enzyme).

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 60 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction in the control wells remains within the linear range.

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding 50 µL of 0.2 M Na₂CO₃ solution to all wells. This will also develop the yellow color of the p-nitrophenol product.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of the test and control wells.

    • Calculate the percentage of inhibition for each concentration of L-Idaric acid 1,4-lactone using the following formula:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

DOT Script for Experimental Workflow

G cluster_0 1. Reagent Preparation cluster_1 2. Assay Setup (96-well plate) cluster_2 3. Enzymatic Reaction cluster_3 4. Measurement & Analysis A Prepare β-glucuronidase solution D Add inhibitor/solvent and enzyme A->D B Prepare L-Idaric acid 1,4-lactone dilutions B->D C Prepare pNPG substrate solution F Add pNPG to initiate reaction C->F E Pre-incubate at 37°C for 15 min D->E E->F G Incubate at 37°C for 30-60 min F->G H Add stop solution (Na₂CO₃) G->H I Read absorbance at 405 nm H->I J Calculate % Inhibition and IC50 I->J

Caption: Workflow for β-glucuronidase inhibition assay.

Conclusion

L-Idaric acid 1,4-lactone represents a valuable tool for researchers studying the role of β-glucuronidase in drug metabolism and toxicology. The protocols and data presented in these application notes provide a framework for the investigation of its inhibitory properties and for the screening of other potential β-glucuronidase inhibitors. Such studies are crucial for the development of co-therapies that can enhance the safety and efficacy of existing drugs, particularly in the field of oncology. Further research is warranted to determine the specific inhibitory constants of L-Idaric acid 1,4-lactone and to evaluate its performance in more complex biological systems.

References

Application Notes and Protocols for the Analytical Detection of L-Idaric Acid 1,4-Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Idaric acid 1,4-lactone is a sugar lactone of significant interest in various fields of research and development due to its potential biological activities. Accurate and reliable analytical methods for its detection and quantification are crucial for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the analysis of L-Idaric acid 1,4-lactone using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), tailored for researchers, scientists, and drug development professionals. The methodologies are based on established principles for the analysis of similar polar compounds, such as D-glucaro-1,4-lactone.

Stability Considerations

Lactones can undergo hydrolysis to the corresponding open-chain carboxylic acid, a reaction that is pH-dependent. It is crucial to maintain appropriate pH conditions during sample preparation and analysis to ensure the integrity of the L-Idaric acid 1,4-lactone. Acidic conditions generally favor the lactone form, while alkaline conditions can promote hydrolysis. Therefore, it is recommended to work with samples at a slightly acidic pH and to keep them cool to minimize degradation.

Analytical Methods

Two primary analytical methods are presented: a highly sensitive and specific LC-MS method and a more widely accessible HPLC-UV method.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of L-Idaric acid 1,4-lactone in simpler matrices or at higher concentrations where high sensitivity is not the primary requirement. The principle relies on the separation of the analyte on a reversed-phase column followed by detection of its carboxyl group's absorbance in the low UV range.

Quantitative Data Summary (HPLC-UV)

The following table summarizes typical performance characteristics for the analysis of organic acids using HPLC-UV. While specific data for L-Idaric acid 1,4-lactone is not available, similar performance is expected.

ParameterExpected Range
Linearity (R²)> 0.998
Limit of Detection (LOD)0.5 - 5 µg/mL
Limit of Quantitation (LOQ)1.5 - 15 µg/mL
Recovery95 - 105%
Precision (RSD%)< 5%
Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation (General Protocol)

  • Aqueous Samples (e.g., formulations):

    • Dilute the sample with the mobile phase to fall within the calibration range.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • Biological Samples (e.g., plasma, urine):

    • To 100 µL of the sample, add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 20 mM potassium phosphate (B84403) buffer (pH adjusted to 2.8 with phosphoric acid).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

3. Calibration

  • Prepare stock solutions of L-Idaric acid 1,4-lactone in the mobile phase.

  • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

Experimental Workflow: HPLC-UV

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Dilution Dilution / Extraction Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration HPLC HPLC System Filtration->HPLC UV_Detector UV Detector (210 nm) HPLC->UV_Detector Data_Acquisition Data Acquisition UV_Detector->Data_Acquisition Chromatogram Chromatogram Data_Acquisition->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for L-Idaric acid 1,4-lactone analysis by HPLC-UV.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

This method offers high sensitivity and selectivity, making it ideal for the analysis of L-Idaric acid 1,4-lactone in complex matrices such as biological fluids, and for low-level quantification. Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended separation technique due to the polar nature of the analyte.

Quantitative Data Summary (LC-MS)

The following table summarizes expected performance characteristics for the HILIC-LC-MS analysis of a similar compound, D-glucaro-1,4-lactone, which can be used as a benchmark for L-Idaric acid 1,4-lactone.

ParameterExpected Value (based on D-glucaro-1,4-lactone)
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantitation (LOQ)0.5 - 5 ng/mL
Recovery90 - 110%
Precision (RSD%)< 10%
Experimental Protocol: HILIC-LC-MS/MS Analysis

1. Sample Preparation

  • Aqueous Samples:

    • Dilute the sample with a solution of 80% acetonitrile in water to match the initial mobile phase composition.

    • Filter through a 0.22 µm syringe filter.

  • Biological Samples (e.g., plasma, cell culture media):

    • To 50 µL of sample, add 200 µL of ice-cold 80% acetonitrile in water containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte, if available).

    • Vortex thoroughly for 1 minute to precipitate proteins.

    • Incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the solvent to dryness using a vacuum concentrator.

    • Reconstitute the residue in 100 µL of 80% acetonitrile in water.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

    • Transfer the supernatant to an autosampler vial for analysis.

2. HILIC-LC Conditions

  • Column: A HILIC column (e.g., amide- or silica-based, 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water, pH 3.0 (adjusted with formic acid).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 95% B

    • 1-8 min: Linear gradient from 95% to 50% B

    • 8-10 min: Hold at 50% B

    • 10.1-15 min: Return to 95% B and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (Triple Quadrupole)

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: -3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (m/z): 191.0 (for [M-H]⁻)

    • Product Ions (m/z): Based on data for D-glucaro-1,4-lactone, potential transitions to monitor would be 113.0, 85.0, and 73.0. These should be optimized for L-Idaric acid 1,4-lactone by infusing a standard solution.

Experimental Workflow: HILIC-LC-MS

HILIC_LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HILIC-LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Evaporation Evaporation Centrifugation1->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Centrifugation2 Final Centrifugation Reconstitution->Centrifugation2 LC HILIC Separation Centrifugation2->LC MS Mass Spectrometry (ESI-, MRM) LC->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for L-Idaric acid 1,4-lactone analysis by HILIC-LC-MS.

Conclusion

The presented HPLC-UV and HILIC-LC-MS methods provide robust frameworks for the detection and quantification of L-Idaric acid 1,4-lactone. The choice of method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. For trace-level analysis in complex biological samples, the HILIC-LC-MS method is highly recommended. For all analyses, careful consideration of the pH-dependent stability of the lactone is essential for accurate results. It is advised to validate the chosen method according to the relevant regulatory guidelines.

Application Notes and Protocols for the Chemical Derivatization of L-Idaric Acid 1,4-Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed representative protocols for the chemical derivatization of L-Idaric acid 1,4-lactone. While specific literature detailing the derivatization of this exact molecule is limited, the protocols outlined below are based on well-established methods for the derivatization of analogous compounds containing carboxylic acid and hydroxyl functional groups. These methods are commonly employed to enhance volatility for gas chromatography-mass spectrometry (GC-MS) analysis or to prepare intermediates for further synthetic steps.

Introduction

L-Idaric acid 1,4-lactone is a sugar acid derivative that contains multiple hydroxyl groups and a carboxylic acid function within a lactone ring structure.[1][2] Chemical derivatization is often a necessary step to improve the analytical properties of such polar molecules or to facilitate their use in synthetic chemistry. The primary objectives of derivatization include:

  • Increased Volatility: For analysis by techniques like GC-MS, the polar hydroxyl and carboxylic acid groups are converted to less polar, more volatile derivatives (e.g., trimethylsilyl (B98337) ethers/esters or methyl esters).

  • Improved Thermal Stability: Derivatization can prevent thermal degradation of the analyte at the high temperatures used in GC injectors and columns.

  • Enhanced Synthetic Utility: Conversion of the carboxylic acid to an ester or protection of the hydroxyl groups can be a key step in the synthesis of more complex molecules.[1]

This application note details two common and effective derivatization protocols: Silylation for GC-MS analysis and Methylation for ester formation.

Protocol 1: Silylation for GC-MS Analysis

Silylation is a widely used derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl and carboxylic acid groups.[3] This process replaces the active hydrogens with a trimethylsilyl (TMS) group, leading to a significant increase in volatility and thermal stability. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective silylating agent.

Experimental Protocol: Silylation of L-Idaric Acid 1,4-Lactone with MSTFA

Materials:

  • L-Idaric acid 1,4-lactone

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (B92270) (anhydrous)

  • Anhydrous solvent (e.g., Acetonitrile)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of L-Idaric acid 1,4-lactone into a clean, dry 2 mL reaction vial.

  • Drying: If the sample or solvent contains residual water, it is crucial to dry it completely, as silylating reagents are moisture-sensitive.[3] This can be achieved by co-evaporation with an anhydrous solvent like acetonitrile (B52724) under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to the dried sample. Pyridine acts as a catalyst and solvent.

  • Silylating Agent: Add 100 µL of MSTFA to the vial.

  • Reaction: Tightly cap the vial and vortex thoroughly to ensure complete mixing. Place the vial in a heating block or oven set to 60-70°C for 30-60 minutes.

  • Cooling and Analysis: After the reaction is complete, allow the vial to cool to room temperature. The derivatized sample is now ready for injection into the GC-MS system.

Data Presentation:

The success of the derivatization can be confirmed by GC-MS analysis. The derivatized L-Idaric acid 1,4-lactone will have a significantly shorter retention time and a characteristic mass spectrum.

ParameterExpected Outcome
Retention Time Shorter than the underivatized compound (which may not elute)
Molecular Ion (M+) Increased by the mass of TMS groups minus the mass of replaced H atoms
Fragmentation Pattern Characteristic fragments indicating the loss of TMS groups

Workflow Diagram:

silylation_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Weigh L-Idaric acid 1,4-lactone dry Dry Sample (under N2) start->dry add_reagents Add Pyridine and MSTFA dry->add_reagents vortex Vortex to Mix add_reagents->vortex heat Heat at 60-70°C vortex->heat cool Cool to Room Temp heat->cool analyze GC-MS Analysis cool->analyze

Figure 1. Experimental workflow for the silylation of L-Idaric acid 1,4-lactone.

Protocol 2: Methylation of the Carboxylic Acid

Methylation of the carboxylic acid group to form a methyl ester is another common derivatization technique. Diazomethane (B1218177) is a highly efficient reagent for this transformation, reacting rapidly and cleanly with carboxylic acids at room temperature.[4][5][6]

⚠️ Safety Precaution: Diazomethane is toxic, highly explosive, and a potential carcinogen. It should only be handled by trained personnel in a well-ventilated fume hood using appropriate safety equipment, including explosion-proof shields and specialized glassware with fire-polished joints. An alternative, safer reagent is (trimethylsilyl)diazomethane.

Experimental Protocol: Methylation of L-Idaric Acid 1,4-Lactone with Diazomethane

Materials:

  • L-Idaric acid 1,4-lactone

  • Ethereal solution of diazomethane (prepared in situ using a diazomethane generation kit)

  • Anhydrous diethyl ether

  • Reaction vial (5 mL)

  • Acetic acid (for quenching)

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of L-Idaric acid 1,4-lactone in 2 mL of anhydrous diethyl ether in a 5 mL reaction vial.

  • Reaction: Cool the solution in an ice bath (0°C). Add the ethereal solution of diazomethane dropwise with gentle swirling. The reaction is typically accompanied by the evolution of nitrogen gas.[6] Continue adding the yellow diazomethane solution until the yellow color persists, indicating that all the carboxylic acid has reacted.

  • Quenching: Allow the reaction to stand for 5-10 minutes. Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.

  • Work-up: The resulting solution contains the methyl ester derivative. The solvent can be carefully removed under a gentle stream of nitrogen if a more concentrated sample is required.

  • Purification (Optional): If necessary, the product can be purified by column chromatography on silica (B1680970) gel.

Data Presentation:

The formation of the methyl ester can be monitored by Thin Layer Chromatography (TLC) and confirmed by analytical techniques such as NMR, IR spectroscopy, and Mass Spectrometry.

Analytical TechniqueExpected Change
¹H NMR Appearance of a new singlet around 3.7 ppm (O-CH₃)
IR Spectroscopy Shift in the C=O stretching frequency of the carboxylic acid
Mass Spectrometry Increase in molecular weight by 14 units (CH₂)

Reaction Diagram:

methylation_reaction L-Idaric acid 1,4-lactone L-Idaric acid 1,4-lactone Methyl Ester Derivative Methyl Ester Derivative L-Idaric acid 1,4-lactone->Methyl Ester Derivative CH₂N₂ in Ether, 0°C

Figure 2. Methylation of L-Idaric acid 1,4-lactone using diazomethane.

Summary and Comparison of Derivatization Methods

The choice of derivatization method depends on the analytical goal.

MethodTarget Functional GroupsPrimary ApplicationAdvantagesDisadvantages
Silylation Carboxylic Acid, HydroxylsGC-MS AnalysisHigh reaction efficiency; derivatizes all active hydrogens; reagents are relatively easy to handle.Derivatives are moisture-sensitive; reagent byproducts can interfere with analysis.
Methylation Carboxylic Acid (selectively)Synthetic Intermediate, GC AnalysisHighly specific for carboxylic acids; clean reaction with N₂ as the only byproduct.Diazomethane is extremely hazardous; hydroxyl groups are not derivatized.

These protocols provide a foundation for the successful derivatization of L-Idaric acid 1,4-lactone. Researchers should optimize reaction conditions based on their specific instrumentation and analytical requirements.

References

Application Notes and Protocols for the Incorporation of L-Idaric Acid 1,4-Lactone into Novel Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Iduronic acid (IdoA), a C-5 epimer of D-glucuronic acid, is a critical carbohydrate component of glycosaminoglycans (GAGs) such as heparin, heparan sulfate (B86663), and dermatan sulfate.[1] The conformational flexibility of the IdoA residue plays a crucial role in the biological activity of these GAGs, mediating interactions with a wide range of proteins involved in physiological and pathological processes.[2] Consequently, the synthesis of oligosaccharides containing IdoA and its derivatives, such as L-Idaric acid 1,4-lactone, is of significant interest for the development of novel therapeutics, including anticoagulants and anticancer agents.

This document provides detailed application notes and protocols for two primary methodologies for incorporating L-Idaric acid 1,4-lactone and its precursors into novel oligosaccharides: a direct chemical synthesis approach and a chemoenzymatic strategy. The chemical method leverages a conformationally constrained L-iduronic lactone for controlled glycosylation, while the chemoenzymatic approach mimics the biological pathway of IdoA incorporation.

Chemical Synthesis: Iterative Chemoselective Glycosylation using a Disarmed L-Iduronic Lactone

A powerful strategy for the chemical synthesis of L-Iduronic acid-containing oligosaccharides involves the use of a conformationally "disarmed" [2.2.2] L-ido lactone thioglycoside as a glycosyl acceptor.[3][4] This bicyclic lactone structure locks the iduronate ring in a conformation that reduces the nucleophilicity of its hydroxyl groups, thus "disarming" it for glycosylation.[5] This allows for the selective activation of a glycosyl donor to react with a more reactive acceptor. Subsequent opening of the lactone ring can then "re-arm" the iduronate for further glycosylation, enabling an iterative approach to oligosaccharide synthesis.[5]

Logical Workflow for Chemical Synthesis

cluster_0 Preparation of Building Blocks cluster_1 Iterative Glycosylation Cycle start L-Idofuranoside Cyanohydrin lactone_formation Formation of [2.2.2] L-Iduronate Thioglycoside Lactone (Acceptor) start->lactone_formation glycosylation Chemoselective Glycosylation lactone_formation->glycosylation donor_prep Preparation of Glycosyl Donor (e.g., GlcN-thioglycoside) donor_prep->glycosylation rearming Lactone Ring Opening (Re-arming) glycosylation->rearming next_glycosylation Further Glycosylation rearming->next_glycosylation deprotection Final Deprotection next_glycosylation->deprotection oligosaccharide Target Oligosaccharide deprotection->oligosaccharide cluster_0 Backbone Synthesis cluster_1 Enzymatic Modification start Chemically Synthesized Oligosaccharide (GlcA-containing) epimerization C5-Epimerase start->epimerization idoa_oligo IdoA-containing Oligosaccharide epimerization->idoa_oligo sulfation Sulfotransferases (e.g., 2-OST, 6-OST) sulfated_oligo Sulfated IdoA-containing Oligosaccharide sulfation->sulfated_oligo idoa_oligo->sulfation cluster_0 Reactivity Control lactone [2.2.2] L-Iduronic Lactone (Locked Conformation) disarmed Disarmed Glycosyl Acceptor (Low Reactivity) lactone->disarmed Conformational Constraint rearmed Ring-Opened Iduronate (Flexible Conformation) disarmed->rearmed Lactone Opening reactive_acceptor Re-armed Glycosyl Acceptor (High Reactivity) rearmed->reactive_acceptor Increased Flexibility

References

Application Notes and Protocols: Screening L-Idaric Acid 1,4-Lactone as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Idaric acid 1,4-lactone is a monosaccharide derivative that has been identified as a potential enzyme inhibitor.[1] Specifically, it has been noted as an inhibitor of α-L-idosiduronase, an enzyme implicated in mucopolysaccharidosis type I (MPS I).[2] The identification and characterization of enzyme inhibitors are crucial in drug discovery and for understanding fundamental biological processes. These application notes provide a comprehensive guide for screening L-Idaric acid 1,4-lactone against a target enzyme of interest. The protocols outlined below describe a general workflow from initial screening to the determination of inhibitory kinetics.

1. Materials and Reagents

A general enzyme inhibition assay requires the following materials and reagents.[3] Specific buffer components and concentrations will need to be optimized for the particular enzyme being studied.

  • Test Compound: L-Idaric acid 1,4-lactone (CAS 80876-59-1)[1][2][4][5][6][7]

  • Enzyme: Purified enzyme of interest or cell lysate containing the enzyme.

  • Substrate: A specific substrate for the target enzyme that produces a detectable signal (e.g., colorimetric, fluorescent).

  • Buffer Solution: A buffer that maintains the optimal pH for enzyme activity (e.g., phosphate (B84403) buffer, Tris buffer).[3]

  • Cofactors: Any necessary cofactors for the enzyme's catalytic activity (e.g., Mg²⁺, ATP, NADH).[3]

  • Positive Control: A known inhibitor of the target enzyme.

  • Negative Control: A reaction mixture without the inhibitor.

  • Detection Instrument: A spectrophotometer or microplate reader capable of measuring the signal generated by the substrate's conversion.[3]

  • Consumables: 96-well plates, cuvettes, and appropriate pipette tips.[3]

2. Experimental Protocols

The following protocols provide a step-by-step guide for screening L-Idaric acid 1,4-lactone as a potential enzyme inhibitor.

2.1. Protocol 1: Initial Inhibitor Screening

This protocol is designed to determine if L-Idaric acid 1,4-lactone exhibits inhibitory activity against the target enzyme.

  • Prepare Solutions:

    • Prepare a stock solution of L-Idaric acid 1,4-lactone in a suitable solvent (e.g., water or DMSO).

    • Prepare a working solution of the enzyme in the appropriate assay buffer. The concentration should be optimized to provide a linear reaction rate over the desired time course.

    • Prepare a working solution of the substrate at a concentration typically at or below its Michaelis constant (Km) for sensitive inhibitor detection.

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Test Wells: Enzyme solution and a specific concentration of L-Idaric acid 1,4-lactone.

      • Positive Control Wells: Enzyme solution and a known inhibitor.

      • Negative Control Wells: Enzyme solution and an equivalent volume of the solvent used for the inhibitor.

    • Pre-incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15 minutes) to allow for inhibitor binding.[3]

  • Initiate Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.[3]

  • Monitor Reaction:

    • Immediately begin monitoring the change in signal (e.g., absorbance or fluorescence) over time using a microplate reader.[3]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the signal versus time curve.

    • Calculate the percent inhibition using the following formula:

      • % Inhibition = [1 - (V₀ of Test Well / V₀ of Negative Control Well)] * 100

2.2. Protocol 2: Determination of IC₅₀

If significant inhibition is observed in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC₅₀).

  • Prepare Serial Dilutions:

    • Prepare a series of dilutions of L-Idaric acid 1,4-lactone in the assay buffer. A 10-point, 2-fold serial dilution is a common starting point.

  • Assay Setup:

    • Set up the assay as described in Protocol 1, but use the different concentrations of L-Idaric acid 1,4-lactone in the test wells.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of L-Idaric acid 1,4-lactone.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

2.3. Protocol 3: Mechanism of Inhibition Studies

To understand how L-Idaric acid 1,4-lactone inhibits the enzyme, mechanism of inhibition studies can be performed.

  • Vary Substrate Concentration:

    • Perform the enzyme assay with varying concentrations of the substrate in the presence of a fixed concentration of L-Idaric acid 1,4-lactone. It is recommended to test at least two different fixed concentrations of the inhibitor.

    • Include a control experiment with no inhibitor.

  • Data Analysis:

    • Determine the initial reaction velocities for each substrate and inhibitor concentration.

    • Create a Lineweaver-Burk or Michaelis-Menten plot of the data.

    • Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

3. Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Initial Screening of L-Idaric Acid 1,4-Lactone

Compound Concentration (µM) Average V₀ (units/min) % Inhibition
Negative Control - 0%
Positive Control [Concentration]
L-Idaric acid 1,4-lactone 10
L-Idaric acid 1,4-lactone 50

| L-Idaric acid 1,4-lactone | 100 | | |

Table 2: IC₅₀ Determination of L-Idaric Acid 1,4-Lactone

[L-Idaric acid 1,4-lactone] (µM) % Inhibition
[Concentration 1]
[Concentration 2]
[Concentration 3]
[Concentration 4]
[Concentration 5]
[Concentration 6]
[Concentration 7]
[Concentration 8]
[Concentration 9]
[Concentration 10]

| IC₅₀ (µM) | |

Table 3: Kinetic Parameters in the Presence of L-Idaric Acid 1,4-Lactone

[L-Idaric acid 1,4-lactone] (µM) Km (µM) Vmax (units/min)
0
[Concentration 1]

| [Concentration 2] | | |

4. Visualizations

4.1. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_solutions Prepare Solutions assay_setup Assay Setup in 96-well Plate prep_solutions->assay_setup prep_dilutions Prepare Serial Dilutions prep_dilutions->assay_setup pre_incubation Pre-incubation assay_setup->pre_incubation initiate_reaction Initiate Reaction pre_incubation->initiate_reaction monitor_reaction Monitor Reaction initiate_reaction->monitor_reaction calc_inhibition Calculate % Inhibition monitor_reaction->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50 kinetic_analysis Kinetic Analysis det_ic50->kinetic_analysis

Caption: Workflow for screening L-Idaric acid 1,4-lactone as an enzyme inhibitor.

4.2. Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by the inhibition of a key enzyme by L-Idaric acid 1,4-lactone.

signaling_pathway cluster_upstream Upstream Signaling cluster_enzyme_cascade Enzyme Cascade cluster_downstream Downstream Effects receptor Receptor adaptor Adaptor Protein receptor->adaptor enzyme_A Enzyme A adaptor->enzyme_A enzyme_B Target Enzyme enzyme_A->enzyme_B enzyme_C Enzyme C enzyme_B->enzyme_C transcription_factor Transcription Factor enzyme_C->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response inhibitor L-Idaric acid 1,4-lactone inhibitor->enzyme_B

Caption: Hypothetical signaling pathway impacted by L-Idaric acid 1,4-lactone.

These application notes provide a framework for the initial screening and characterization of L-Idaric acid 1,4-lactone as a potential enzyme inhibitor. The detailed protocols and data presentation formats are intended to guide researchers in their investigations. Further studies, including cell-based assays and in vivo models, would be necessary to fully elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols for the Controlled Lactonization of L-Idaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Idaric acid, a C-5 epimer of D-glucaric acid, is an aldaric acid with significant potential in the synthesis of bioactive molecules and advanced materials. One of the key chemical transformations of L-Idaric acid is its intramolecular cyclization to form lactones, specifically the L-idaro-1,4:6,3-dilactone. This dilactone serves as a rigid, chiral building block for further chemical synthesis. Controlling the lactonization process is crucial for achieving high yields and purity of the desired product.

These application notes provide detailed protocols for the controlled lactonization of L-Idaric acid to L-idaro-1,4:6,3-dilactone, based on established methods for analogous aldaric acids such as D-glucaric acid.[1][2][3] The protocols cover the synthesis via azeotropic distillation and thermal dehydration with gas sparging, methods for monitoring the reaction progress, and procedures for the purification and characterization of the final product.

Data Presentation

Table 1: Summary of Experimental Conditions for Aldaric Acid Lactonization
ParameterAzeotropic DistillationThermal Dehydration with Gas Sparging
Starting Material L-Idaric acid (generated in situ from a salt)L-Idaric acid (as a concentrated aqueous solution)
Solvent/Medium Methyl Isobutyl Ketone (MIBK)None (neat)
Temperature Reflux temperature of the azeotrope120-130 °C
Reaction Time 4-8 hours (monitor for completion)2-3 hours (monitor for completion)
Key Equipment Reaction vessel with Dean-Stark trap and condenserReaction vessel with mechanical stirrer and gas inlet tube
Reported Yield (Analogue) Up to 72% for D-glucaro-1,4:6,3-dilactone[1][2]94% (crude) for D-glucaro-1,4:6,3-dilactone[3]
Table 2: Analytical Techniques for Monitoring and Characterization
TechniquePurposeSample PreparationTypical Observations
HPLC Monitor reaction progress (disappearance of L-Idaric acid, appearance of dilactone)Dilute aliquot in mobile phaseSeparation of polar L-Idaric acid from less polar dilactone.
¹H and ¹³C NMR Structural confirmation of L-idaro-1,4:6,3-dilactone, purity assessmentDissolve in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O)Characteristic shifts for the lactone ring protons and carbons.
FTIR Spectroscopy Functional group analysis (presence of lactone carbonyl)KBr pellet or ATRStrong absorption band around 1780 cm⁻¹ for the γ-lactone carbonyl group.
Gas Chromatography (GC) Purity assessment of the final productDerivatization (e.g., silylation)A single peak for the derivatized dilactone.

Experimental Protocols

Protocol 1: Lactonization of L-Idaric Acid via Azeotropic Distillation

This protocol is adapted from the large-scale synthesis of D-glucaro-1,4:6,3-dilactone.[1][2]

1. Preparation of Free L-Idaric Acid:

  • Start with a salt of L-Idaric acid (e.g., calcium or potassium salt).

  • Suspend the L-Idarate salt in an aqueous acetone (B3395972) solution (e.g., 95:5 acetone-water).

  • Add a stoichiometric amount of a strong acid (e.g., sulfuric acid) dropwise with stirring to precipitate the corresponding salt (e.g., calcium sulfate).

  • Stir the mixture at reflux for 2-4 hours.

  • Cool the mixture and filter to remove the precipitated salt.

  • Concentrate the filtrate under reduced pressure to remove the acetone, yielding an aqueous solution of L-Idaric acid.

2. Azeotropic Lactonization:

  • Transfer the aqueous L-Idaric acid solution to a reaction vessel equipped with a Dean-Stark trap and a reflux condenser.

  • Add methyl isobutyl ketone (MIBK).

  • Heat the mixture to reflux. Water will be removed as an azeotrope with MIBK and collected in the Dean-Stark trap.

  • Continue the reflux until no more water is collected, typically 4-8 hours.

  • Monitor the reaction progress by taking aliquots from the reaction mixture and analyzing by HPLC.

3. Product Isolation and Purification:

  • Once the reaction is complete, cool the mixture. The product may precipitate upon cooling.

  • If a precipitate forms, collect the crystals by filtration.

  • If no precipitate forms, concentrate the solution under reduced pressure to induce crystallization.

  • Recrystallize the crude L-idaro-1,4:6,3-dilactone from a suitable solvent system, such as methyl ethyl ketone-toluene, to obtain a product of high purity.[3]

  • Dry the purified crystals under vacuum.

Protocol 2: Lactonization of L-Idaric Acid via Thermal Dehydration with Gas Sparging

This method provides an alternative, solvent-free approach to lactonization.[3][4]

1. Preparation of Concentrated L-Idaric Acid Solution:

  • Prepare an aqueous solution of L-Idaric acid from its salt as described in Protocol 1, step 1.

  • Concentrate the aqueous solution under reduced pressure to a thick syrup.

2. Thermal Dehydration:

  • Transfer the concentrated L-Idaric acid syrup to a reaction vessel equipped with a mechanical stirrer and a gas inlet tube extending below the surface of the syrup.

  • Heat the syrup to 120-130 °C with vigorous stirring.

  • Pass a stream of dry, inert gas (e.g., nitrogen) through the hot syrup to facilitate the removal of water.

  • Continue heating and sparging for 2-3 hours. The reaction can be monitored by HPLC.

3. Product Isolation and Purification:

  • After the reaction is complete, discontinue heating and sparging and allow the mixture to cool to room temperature. The product will solidify into a glassy material.

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., methyl ethyl ketone).

  • Induce crystallization by adding a non-solvent (e.g., toluene) and cooling.

  • Collect the crystals by filtration and wash with a cold solvent mixture.

  • Dry the purified L-idaro-1,4:6,3-dilactone under vacuum.

Analytical Methodologies

Reaction Monitoring by HPLC:

  • Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) or a column specifically designed for organic acid analysis.[5][6]

  • Mobile Phase: An isocratic or gradient elution with a dilute aqueous acid (e.g., 0.1% formic acid or dilute sulfuric acid) is typically used.[5][6]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector.

  • Procedure: Periodically withdraw a small aliquot from the reaction mixture, dilute it with the mobile phase, and inject it into the HPLC system. Monitor the decrease in the peak area of L-Idaric acid and the increase in the peak area of L-idaro-1,4:6,3-dilactone.

Structural Characterization by NMR Spectroscopy:

  • ¹H and ¹³C NMR: Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d₆). The spectra are expected to be complex due to the bicyclic structure of the dilactone. 2D NMR techniques like COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.[7][8]

  • The formation of the dilactone from D-glucaric acid has been confirmed by NMR, and similar complex spectra are expected for the L-idaro analogue.[7][8]

Confirmation of Lactone Formation by FTIR Spectroscopy:

  • Record the FTIR spectrum of the purified product.

  • The presence of a strong carbonyl (C=O) stretching absorption band in the region of 1750-1800 cm⁻¹ is characteristic of a five-membered (γ) lactone ring and confirms the formation of the lactone. The exact position of the peak can be influenced by ring strain.

Visualizations

Lactonization Reaction Pathway

lactonization_pathway cluster_equilibrium Equilibrium L_Idaric_Acid L-Idaric Acid (Open-Chain Form) Mono_Lactone Mono-lactone Intermediate L_Idaric_Acid->Mono_Lactone - H₂O Mono_Lactone->L_Idaric_Acid + H₂O Di_Lactone L-idaro-1,4:6,3-dilactone Mono_Lactone->Di_Lactone - H₂O Di_Lactone->Mono_Lactone + H₂O

Caption: Equilibrium between L-Idaric acid and its lactone forms.

Experimental Workflow for Azeotropic Lactonization

azeotropic_workflow Start Start: L-Idarate Salt Acidification Acidification (e.g., with H₂SO₄) Start->Acidification Filtration1 Filtration (Remove precipitated salt) Acidification->Filtration1 Concentration1 Concentration (Remove acetone) Filtration1->Concentration1 Azeotropic_Distillation Azeotropic Distillation with MIBK Concentration1->Azeotropic_Distillation Monitoring Reaction Monitoring (HPLC) Azeotropic_Distillation->Monitoring Cooling_Crystallization Cooling and Crystallization Azeotropic_Distillation->Cooling_Crystallization Filtration2 Filtration Cooling_Crystallization->Filtration2 Recrystallization Recrystallization (e.g., MEK/Toluene) Filtration2->Recrystallization Drying Drying Recrystallization->Drying Final_Product Final Product: Pure L-idaro-1,4:6,3-dilactone Drying->Final_Product

Caption: Workflow for L-Idaric acid lactonization via azeotropic distillation.

Logical Relationship for Analytical Characterization

analytical_characterization cluster_techniques Analytical Techniques Crude_Product Crude Product HPLC HPLC Crude_Product->HPLC Reaction Monitoring Purified_Product Purified Product NMR NMR (¹H, ¹³C, 2D) Purified_Product->NMR FTIR FTIR Purified_Product->FTIR GC_MS GC-MS (after derivatization) Purified_Product->GC_MS Structure_Confirmation Structure Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment NMR->Structure_Confirmation NMR->Purity_Assessment FTIR->Structure_Confirmation GC_MS->Purity_Assessment

Caption: Analytical workflow for product characterization and purity assessment.

References

Application Notes and Protocols for the Purification of Synthesized L-Idaric Acid 1,4-Lactone: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

This document, therefore, provides a generalized framework of potential purification strategies that researchers and drug development professionals can adapt as a starting point for developing a robust purification protocol for L-Idaric acid 1,4-lactone. The proposed methodologies are based on established principles for the purification of analogous compounds, such as other aldaric acid lactones and stereoisomers. It is crucial to note that these are theoretical and would require empirical validation and optimization for this specific molecule.

General Purification Strategies for Lactones

The purification of lactones from a crude synthesis mixture typically involves a combination of techniques aimed at removing unreacted starting materials, catalysts, byproducts, and stereoisomeric impurities. The choice of method depends on the physicochemical properties of L-Idaric acid 1,4-lactone and its impurities, including solubility, polarity, and crystallinity.

A general workflow for the purification of a synthesized lactone is depicted below. This workflow is a conceptual guide and the specific steps and conditions must be determined experimentally.

PurificationWorkflow Crude Crude L-Idaric acid 1,4-lactone Mixture Extraction Liquid-Liquid Extraction Crude->Extraction Initial Cleanup Chromatography Column Chromatography Extraction->Chromatography Further Separation Crystallization Crystallization Chromatography->Crystallization Final Polishing Pure Pure L-Idaric acid 1,4-lactone Crystallization->Pure Analysis Purity Analysis (e.g., HPLC, NMR) Pure->Analysis Verification

Figure 1. A generalized workflow for the purification of synthesized lactones.

Potential Experimental Protocols

The following are hypothetical protocols based on methods used for similar compounds. These are intended as a starting point for methods development and have not been validated for L-Idaric acid 1,4-lactone.

Liquid-Liquid Extraction

This technique is often used as an initial step to remove highly polar or non-polar impurities from the crude reaction mixture. The choice of solvents is critical and will depend on the solubility of L-Idaric acid 1,4-lactone.

Protocol:

  • Dissolve the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • Wash the organic phase sequentially with:

    • Saturated aqueous sodium bicarbonate solution to remove acidic impurities.

    • Brine (saturated aqueous sodium chloride solution) to reduce the water content in the organic layer.

  • Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the partially purified product.

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For a polar molecule like L-Idaric acid 1,4-lactone, normal-phase or reversed-phase chromatography could be employed.

Protocol (Normal-Phase Silica (B1680970) Gel Chromatography):

  • Stationary Phase: Silica gel (e.g., 230-400 mesh).

  • Mobile Phase (Eluent): A solvent system of varying polarity. A gradient of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in methanol (B129727) is a common starting point for polar compounds. The optimal solvent system must be determined by thin-layer chromatography (TLC) analysis.

  • Procedure: a. Prepare a column with silica gel slurried in the initial, less polar eluent. b. Dissolve the partially purified product in a minimal amount of the eluent or a suitable solvent and load it onto the column. c. Elute the column with the mobile phase, gradually increasing the polarity if a gradient is used. d. Collect fractions and analyze them by TLC to identify those containing the desired product. e. Combine the pure fractions and concentrate under reduced pressure.

Crystallization

Crystallization is often the final step to obtain a highly pure solid product. The choice of solvent is critical for successful crystallization.

Protocol:

  • Dissolve the purified product from chromatography in a minimal amount of a hot solvent in which it is highly soluble. Potential solvents could include ethanol, methanol, or a mixture of solvents like ethyl acetate/hexanes.

  • Slowly cool the solution to room temperature and then to a lower temperature (e.g., 4 °C) to induce crystallization.

  • If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can help initiate crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent.

  • Dry the crystals under vacuum to remove residual solvent.

Data Presentation

As no specific quantitative data for the purification of L-Idaric acid 1,4-lactone could be found, the following table is a template that researchers can use to summarize their own experimental data during methods development.

Purification StepStarting Mass (g)Recovered Mass (g)Yield (%)Purity (%)Method of Purity Analysis
Crude Product ----HPLC/NMR
Liquid-Liquid Extraction HPLC/NMR
Column Chromatography HPLC/NMR
Crystallization HPLC/NMR
Overall HPLC/NMR

Mandatory Visualizations

The following diagram illustrates the logical relationship between the key purification techniques discussed.

PurificationTechniques cluster_0 Purification Strategy Crude Crude Synthesized Product LLE Liquid-Liquid Extraction (Removes gross impurities) Crude->LLE Step 1 ColumnChrom Column Chromatography (Separates by polarity) LLE->ColumnChrom Step 2 Crystallization Crystallization (Achieves high purity) ColumnChrom->Crystallization Step 3 PureProduct Purified L-Idaric acid 1,4-lactone Crystallization->PureProduct Final Product

Utilizing L-Idaric Acid 1,4-Lactone in Metabolic Pathway Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

L-Idaric acid 1,4-lactone is a valuable tool for researchers investigating the metabolic pathways of glycosaminoglycans (GAGs), particularly in the context of lysosomal storage disorders. Its primary application lies in its function as a competitive inhibitor of the lysosomal enzyme α-L-iduronidase (IDUA). Deficiency of this enzyme is the underlying cause of Mucopolysaccharidosis type I (MPS I), a severe metabolic disorder characterized by the accumulation of the GAGs dermatan sulfate (B86663) and heparan sulfate.

By inhibiting α-L-iduronidase, L-Idaric acid 1,4-lactone allows for the in vitro and in-cell modeling of MPS I. This enables researchers to:

  • Elucidate Disease Mechanisms: Study the downstream cellular effects of GAG accumulation, including impacts on cellular signaling, autophagy, and inflammation.

  • High-Throughput Screening for Therapeutics: Utilize inhibitor-induced GAG accumulation as a measurable endpoint in screens for potential therapeutic agents, such as substrate reduction therapies or pharmacological chaperones.

  • Enzyme Characterization: Investigate the active site and kinetic properties of α-L-iduronidase.

  • Validation of Diagnostic Assays: Serve as a control compound in the development and validation of assays for α-L-iduronidase activity.

The lactone structure of the molecule mimics the oxocarbenium ion-like transition state of the natural substrate, L-iduronic acid, allowing it to bind to the active site of α-L-iduronidase without being hydrolyzed. This reversible inhibition can be leveraged to precisely control the enzyme's activity in experimental settings.

Data Presentation

The following tables are templates for organizing quantitative data from experiments utilizing L-Idaric acid 1,4-lactone.

Table 1: In Vitro α-L-Iduronidase Inhibition by L-Idaric Acid 1,4-Lactone

Inhibitor Concentration (µM)α-L-Iduronidase Activity (nmol/hr/mg protein)% Inhibition
0 (Control)0
1
10
50
100
500
IC50 (µM) \multicolumn{2}{c

Table 2: L-Idaric Acid 1,4-Lactone Induced Glycosaminoglycan (GAG) Accumulation in Cultured Fibroblasts

TreatmentDermatan Sulfate (µg/mg protein)Heparan Sulfate (µg/mg protein)Total Sulfated GAGs (µg/mg protein)
Untreated Control
Vehicle Control
L-Idaric Acid 1,4-Lactone (10 µM)
L-Idaric Acid 1,4-Lactone (50 µM)
L-Idaric Acid 1,4-Lactone (100 µM)

Experimental Protocols

Protocol 1: In Vitro Inhibition of α-L-Iduronidase Activity

This protocol details a fluorometric assay to determine the inhibitory effect of L-Idaric acid 1,4-lactone on α-L-iduronidase activity.

Materials:

  • Recombinant human α-L-iduronidase (rhIDUA)

  • L-Idaric acid 1,4-lactone

  • 4-methylumbelliferyl-α-L-iduronide (4-MUI), substrate

  • 0.1 M Sodium acetate (B1210297) buffer, pH 3.5

  • 0.5 M Glycine-carbonate buffer, pH 10.7 (Stop buffer)

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Prepare a stock solution of L-Idaric acid 1,4-lactone in a suitable solvent (e.g., DMSO or water) and create a serial dilution to the desired concentrations.

  • In a 96-well microplate, add 10 µL of each inhibitor concentration or vehicle control to triplicate wells.

  • Add 20 µL of rhIDUA solution (diluted in sodium acetate buffer) to each well.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 20 µL of 4-MUI substrate solution (prepared in sodium acetate buffer) to all wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Terminate the reaction by adding 200 µL of stop buffer to each well.

  • Measure the fluorescence on a plate reader.

  • Calculate the enzyme activity and the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cellular Assay for Glycosaminoglycan Accumulation

This protocol describes how to use L-Idaric acid 1,4-lactone to induce GAG accumulation in cultured human fibroblasts and quantify the stored GAGs.

Materials:

  • Human fibroblast cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • L-Idaric acid 1,4-lactone

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Blyscan™ Sulfated GAG Assay kit or similar

  • BCA Protein Assay kit

Procedure:

  • Seed human fibroblasts in a 6-well plate and culture until they reach 80-90% confluency.

  • Prepare different concentrations of L-Idaric acid 1,4-lactone in the cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control.

  • Incubate the cells for 72 hours to allow for GAG accumulation.

  • After incubation, wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding cell lysis buffer to each well and scraping the cells.

  • Collect the cell lysates and centrifuge to pellet cell debris.

  • Use an aliquot of the supernatant for protein quantification using the BCA assay.

  • Use the remaining lysate to quantify the amount of sulfated GAGs using the Blyscan™ assay according to the manufacturer's instructions.

  • Normalize the GAG content to the total protein content for each sample.

  • Compare the GAG levels in the inhibitor-treated cells to the vehicle-treated control cells.

Mandatory Visualizations

GAG_Degradation_Pathway cluster_lysosome Lysosome DS Dermatan Sulfate Oligo_DS Oligosaccharides DS->Oligo_DS Other lysosomal hydrolases HS Heparan Sulfate Oligo_HS Oligosaccharides HS->Oligo_HS Other lysosomal hydrolases IdoA_terminal_DS Terminal L-Iduronic Acid (from Dermatan Sulfate) Oligo_DS->IdoA_terminal_DS IdoA_terminal_HS Terminal L-Iduronic Acid (from Heparan Sulfate) Oligo_HS->IdoA_terminal_HS Degraded_GAGs Further Degradation Products IdoA_terminal_DS->Degraded_GAGs Cleavage IDUA α-L-Iduronidase IdoA_terminal_HS->Degraded_GAGs Cleavage Inhibitor L-Idaric acid 1,4-lactone Inhibitor->IDUA Inhibition

Caption: Lysosomal degradation of GAGs and the inhibitory action of L-Idaric acid 1,4-lactone.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis cluster_analysis Data Interpretation Enzyme Purified α-L-Iduronidase Assay Enzyme Inhibition Assay Enzyme->Assay Inhibitor_vitro L-Idaric acid 1,4-lactone Inhibitor_vitro->Assay Data_vitro IC50 Determination Assay->Data_vitro Interpretation Correlate in vitro inhibition with cellular effects Data_vitro->Interpretation Cells Cultured Fibroblasts Inhibitor_cell L-Idaric acid 1,4-lactone Treatment Cells->Inhibitor_cell Harvest Cell Lysis & Protein Quantification Inhibitor_cell->Harvest GAG_Assay GAG Quantification Assay Harvest->GAG_Assay Data_cell GAG Accumulation Data GAG_Assay->Data_cell Data_cell->Interpretation Conclusion Elucidate role of α-L-iduronidase in GAG metabolism Interpretation->Conclusion

Caption: Workflow for investigating GAG metabolism using L-Idaric acid 1,4-lactone.

Troubleshooting & Optimization

improving the yield of L-Idaric acid 1,4-lactone chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of L-Idaric acid 1,4-lactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of L-Idaric acid 1,4-lactone.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of L-Idaric Acid 1,4-Lactone Incomplete dehydration of the starting material, L-Idaric acid.Ensure efficient water removal. Traditional methods involve heating under vacuum. More advanced techniques include azeotropic distillation or gas sparging with an inert gas (e.g., dry nitrogen or argon) to drive the equilibrium towards the lactone.[1]
Reaction temperature is too low.The formation of the 1,4-lactone is generally favored at higher temperatures.[1] The optimal temperature range is typically between 80°C and 130°C.[1]
The starting L-Idaric acid is of poor quality or contains impurities.Use high-purity L-Idaric acid. If starting from a salt (e.g., calcium or sodium salt), ensure complete conversion to the free acid before proceeding with lactonization.[1]
Formation of Significant Amounts of L-Idaro-1,4:6,3-dilactone Excessive dehydration conditions (prolonged reaction time or very high temperatures).Carefully monitor the reaction progress. Reduce the reaction time or temperature once the formation of the desired monolactone is maximized.
Inefficient removal of the monolactone from the reaction mixture, leading to further reaction.Consider a stepwise approach where the monolactone is isolated before any further, more forcing, dehydration conditions are applied.
Product is a Dark-Colored or Tarry Substance Thermal decomposition of the starting material or product at excessively high temperatures.Maintain the reaction temperature within the recommended range (80-130°C).[1] Use a well-controlled heating system to avoid localized overheating.
Presence of impurities in the starting material that are prone to degradation.Ensure the starting L-Idaric acid is of high purity.
Difficulty in Isolating and Purifying the Product The product is a syrup or oil that is difficult to crystallize.This can be due to the presence of a mixture of lactones or residual starting material. Purification by column chromatography on silica (B1680970) gel may be necessary. In some cases, crystallization can be induced from a suitable solvent system, which may require experimentation.
Co-elution of monolactone and dilactone during chromatography.Use a specialized separation technique such as ion-exchange chromatography, which can separate compounds based on the number of carboxylic acid groups.[2][3]
Inconsistent Results Between Batches Variations in the quality of the starting material.Source L-Idaric acid from a reliable supplier and perform quality control checks.
Inconsistent reaction conditions (temperature, pressure, stirring rate).Standardize all reaction parameters and use calibrated equipment.
Inefficient or inconsistent water removal.Ensure the gas for sparging is dry and the flow rate is consistent. For azeotropic distillation, ensure the solvent forms an efficient azeotrope with water.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing L-Idaric acid 1,4-lactone?

A1: The primary method is the dehydrative cyclization of L-Idaric acid. This intramolecular esterification is an equilibrium process that requires the removal of water to drive the reaction towards the formation of the lactone.[1]

Q2: What are the key parameters to control to maximize the yield of the 1,4-lactone?

A2: The key parameters are temperature and efficient water removal. Higher temperatures generally favor the formation of the thermodynamically more stable 1,4-lactone over other isomers.[1] Continuous removal of water, for instance by azeotropic distillation or gas sparging, is crucial to shift the equilibrium towards the product.[1]

Q3: What are the common by-products in this synthesis?

A3: The most common by-product is the L-idaro-1,4:6,3-dilactone, which forms under more forcing dehydration conditions.[1] Incomplete reaction will leave unreacted L-Idaric acid. At excessively high temperatures, thermal decomposition can lead to colored impurities.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and the appearance of the product. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be used to quantify the amounts of starting material, monolactone, and dilactone.

Q5: What is the best way to purify L-Idaric acid 1,4-lactone?

A5: If the crude product is a mixture, column chromatography on silica gel is a common purification method. For separating mixtures of monolactone and dilactone, ion-exchange chromatography can be effective, as it separates molecules based on their charge, which differs between the mono- and di-acid containing lactones.[2][3]

Q6: How should I store L-Idaric acid 1,4-lactone?

A6: L-Idaric acid 1,4-lactone should be stored in a cool, dry place, typically at temperatures below -15°C, in a well-sealed container to prevent hydrolysis from atmospheric moisture.[4]

Experimental Protocols

General Protocol for Dehydrative Cyclization of L-Idaric Acid using Gas Sparging

This protocol is adapted from the general method described for the synthesis of aldarolactones.[1]

Materials:

  • L-Idaric Acid

  • Solvent (e.g., a high-boiling point ether or hydrocarbon)

  • Dry inert gas (e.g., nitrogen or argon)

  • Heating mantle with temperature controller

  • Reaction flask with a gas inlet tube and a condenser

Procedure:

  • A solution or slurry of L-Idaric acid in a suitable high-boiling solvent is prepared in the reaction flask.

  • The flask is equipped with a gas inlet tube that extends below the surface of the reaction mixture and a condenser to prevent solvent loss.

  • The mixture is heated to a temperature between 80°C and 130°C with stirring.[1]

  • A slow stream of dry inert gas is bubbled through the reaction mixture to facilitate the removal of water.[1]

  • The reaction is monitored by a suitable analytical technique (e.g., TLC or HPLC) until the desired conversion is achieved. The typical reaction time can range from 0.5 to 5 hours.[1]

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is then purified, for example, by column chromatography on silica gel.

Visualizations

experimental_workflow start Start: L-Idaric Acid reaction Dehydrative Cyclization (80-130°C) + Water Removal start->reaction water_removal Water Removal Method reaction->water_removal crude_product Crude Product Mixture (L-Idaric acid 1,4-lactone, L-Idaro-1,4:6,3-dilactone, Unreacted L-Idaric Acid) reaction->crude_product gas_sparging Gas Sparging water_removal->gas_sparging azeotropic_distillation Azeotropic Distillation water_removal->azeotropic_distillation vacuum Heating under Vacuum water_removal->vacuum purification Purification crude_product->purification column_chromatography Column Chromatography (Silica Gel) purification->column_chromatography ion_exchange Ion-Exchange Chromatography purification->ion_exchange pure_product Pure L-Idaric Acid 1,4-Lactone column_chromatography->pure_product ion_exchange->pure_product

Caption: Experimental workflow for the synthesis and purification of L-Idaric acid 1,4-lactone.

troubleshooting_logic start Low Yield of L-Idaric Acid 1,4-Lactone check_water_removal Is water removal efficient? start->check_water_removal check_temp Is reaction temperature in the optimal range (80-130°C)? check_water_removal->check_temp Yes improve_water_removal Improve water removal: - Increase gas flow rate - Use a more efficient azeotrope - Ensure vacuum is adequate check_water_removal->improve_water_removal No check_starting_material Is the starting material of high purity? check_temp->check_starting_material Yes adjust_temp Adjust temperature to be within the 80-130°C range. check_temp->adjust_temp No purify_starting_material Purify L-Idaric acid or source from a reliable supplier. check_starting_material->purify_starting_material No solution Yield should improve check_starting_material->solution Yes improve_water_removal->solution adjust_temp->solution purify_starting_material->solution

Caption: Troubleshooting logic for low yield of L-Idaric acid 1,4-lactone.

References

preventing hydrolytic degradation of L-Idaric acid 1,4-lactone in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: L-Idaric acid 1,4-lactone

Welcome to the technical support center for L-Idaric acid 1,4-lactone. This resource provides researchers, scientists, and drug development professionals with detailed guidance on preventing the hydrolytic degradation of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of L-Idaric acid 1,4-lactone degradation in aqueous solutions?

A1: The primary cause of degradation is hydrolysis. L-Idaric acid 1,4-lactone is a cyclic ester (a lactone), which can react with water in a process called hydrolysis. This reaction opens the lactone ring to form the corresponding open-chain hydroxycarboxylic acid, L-Idaric acid. This process is reversible and the position of the equilibrium is highly dependent on the solution's pH.[1]

Q2: How do pH and temperature affect the stability of the lactone?

A2: Both pH and temperature are critical factors.

  • pH: The hydrolysis of the lactone is catalyzed by both acid and, more significantly, base. The rate of hydrolysis is generally lowest in slightly acidic conditions (around pH 4-5) and increases substantially as the pH becomes neutral and, especially, alkaline (pH > 7).

  • Temperature: Higher temperatures accelerate the rate of hydrolysis. As a general rule, reaction rates can increase two- to four-fold for every 10°C rise in temperature.[1] Therefore, maintaining low temperatures is crucial for preserving the lactone in its ring-closed form.

Q3: What is the main degradation product of L-Idaric acid 1,4-lactone?

A3: The main degradation product is L-Idaric acid, the open-chain dicarboxylic acid form. The degradation pathway below illustrates this reversible, pH-dependent transformation.

Figure 1: Hydrolytic degradation pathway of L-Idaric acid 1,4-lactone.

Q4: Are there recommended buffer systems or solvents to improve stability?

A4: Yes. To maintain a stable pH in the optimal range, a buffer system is highly recommended.

  • Buffers: Citrate (B86180) or acetate (B1210297) buffers are effective choices for maintaining a pH in the stable range of 4 to 5.5.

  • Co-solvents: If appropriate for your experimental design, using a non-aqueous or mixed solvent system can significantly reduce degradation by lowering the water activity. One strategy involves dissolving the lactone in an alcohol containing specific salts.[2] For stock solutions, using anhydrous solvents like DMSO or ethanol (B145695) is standard practice.

Q5: How can I monitor the degradation of L-Idaric acid 1,4-lactone?

A5: The most common method for monitoring degradation is High-Performance Liquid Chromatography (HPLC).[3] An HPLC method can separate the lactone from its open-chain acid form, allowing for the quantification of each species over time. A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with L-Idaric acid 1,4-lactone in aqueous solutions.

G Start Problem Observed P1 Rapid loss of lactone concentration in solution Start->P1 P2 Unexpected peaks appear in HPLC chromatogram Start->P2 P3 pH of the solution is unstable Start->P3 C1 Probable Cause: Incorrect pH P1->C1 Is pH > 6? C2 Probable Cause: High Temperature P1->C2 Stored at RT? P2->C1 Retention time matches L-Idaric acid? C3 Probable Cause: Contamination P2->C3 Multiple unknown peaks? C4 Probable Cause: Insufficient Buffering P3->C4 S1 Solution: 1. Prepare fresh solution in a buffer (e.g., pH 4.5 citrate). 2. Verify pH of all reagents. C1->S1 S2 Solution: 1. Store stock and working solutions at 2-8°C. 2. Perform experiments on ice where possible. C2->S2 S3 Solution: 1. Use high-purity water and reagents. 2. Check for microbial growth or presence of esterase enzymes if using biological matrices. C3->S3 S4 Solution: 1. Increase buffer concentration. 2. Ensure buffer has adequate capacity for the experimental pH. C4->S4

Figure 2: Troubleshooting flowchart for lactone stability issues.
Problem Potential Cause Recommended Solution
Rapid loss of potency or lactone concentration. High pH: The solution pH may be neutral or alkaline, which significantly accelerates hydrolysis.Prepare fresh solutions daily using a suitable acidic buffer (e.g., pH 4.0-5.5 citrate or acetate buffer). Always verify the final pH of your solution.
Elevated Temperature: Stock or working solutions are being stored or handled at room temperature or higher.Store all solutions containing the lactone at 2-8°C and protect them from light.[1] Prepare dilutions immediately before use and keep them on ice.
An unexpected peak appears in the HPLC chromatogram, growing over time. Hydrolysis: The new peak is likely the L-Idaric acid degradation product. It will typically have a different retention time than the lactone.Confirm the identity of the peak by running a standard of L-Idaric acid, if available. Implement the pH and temperature control measures described above to minimize its formation.
The pH of the aqueous solution shifts during the experiment. Inadequate Buffering: The solution may be unbuffered or the buffer capacity is insufficient to handle pH changes from the experiment itself.Use a buffer at a concentration sufficient to maintain a stable pH (e.g., 25-50 mM). Ensure your experimental conditions do not overwhelm the buffer's capacity.
Precipitate forms when diluting a DMSO stock solution into aqueous buffer. Poor Solubility: The concentration of the lactone exceeds its aqueous solubility limit.Ensure the final concentration is below the solubility limit. Keep the percentage of the organic co-solvent (like DMSO) as low as possible (typically <1%) in the final aqueous solution.[1]

Quantitative Stability Data

No specific hydrolysis kinetic data for L-Idaric acid 1,4-lactone is publicly available. The following table presents exemplary data from a study on a different ester-containing molecule to illustrate the strong influence of pH and temperature on hydrolysis rates.[4] The trends shown are representative of what can be expected for lactone hydrolysis.

Temperature (°C)pHHydrolysis Half-life (t½) in hours
25°C5.5> 2000 (Very Stable)
25°C7.5~ 1800
25°C8.5~ 450
50°C5.5~ 330
50°C7.5~ 40
50°C8.5~ 30

This data is for illustrative purposes only and demonstrates the exponential decrease in stability with increasing pH and temperature.

Experimental Protocols

Protocol 1: Stability Assessment of L-Idaric acid 1,4-lactone via HPLC-UV

This protocol describes a typical workflow for assessing the stability of the lactone in a buffered aqueous solution.

G A 1. Solution Preparation B Prepare stock solution of lactone in anhydrous DMSO (e.g., 10 mg/mL). A->B C Prepare aqueous buffers at desired pH values (e.g., pH 4.5, 6.0, 7.4). B->C D Dilute stock into each buffer to final concentration (e.g., 100 µg/mL). C->D E 2. Incubation D->E F Aliquot samples into amber HPLC vials. E->F G Incubate sets of vials at controlled temperatures (e.g., 4°C, 25°C, 37°C). F->G H 3. Time-Point Analysis G->H I At t=0, 2, 4, 8, 24, 48h, remove one vial from each condition. H->I J Immediately inject the sample into the HPLC system for analysis. I->J K 4. Data Analysis J->K L Integrate peak areas for the lactone and the hydrolysis product. K->L M Plot % Lactone Remaining vs. Time for each condition. L->M N Calculate degradation rate constant (k) and half-life (t½). M->N

Figure 3: Experimental workflow for stability assessment.

1. Materials:

  • L-Idaric acid 1,4-lactone

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • HPLC-grade water, acetonitrile

  • Reagents for buffers (e.g., citric acid, sodium phosphate)

  • HPLC system with UV detector

  • HPLC column suitable for organic acid analysis (see Protocol 2)

2. Procedure:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mg/mL) of L-Idaric acid 1,4-lactone in anhydrous DMSO. Store this stock at -20°C or -80°C.

  • Working Solutions: Prepare aqueous buffers at the desired pH values (e.g., 4.5, 7.4).

  • Initiate Experiment: Dilute the DMSO stock solution into each pre-warmed (or pre-chilled) aqueous buffer to the final target concentration (e.g., 100 µg/mL). Ensure the final DMSO concentration is low (<1%) to avoid solvent effects.

  • Time Zero (t=0): Immediately after dilution, take the first sample and analyze it via HPLC to get the initial concentration and peak purity.

  • Incubation: Store the working solutions in tightly sealed, light-protected containers (e.g., amber vials) at controlled temperatures (e.g., 4°C, 25°C, 37°C).

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot for HPLC analysis.

  • Analysis: Quantify the peak area of the remaining lactone at each time point. Plot the natural log of the concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k). The half-life can be calculated as t½ = 0.693 / k.

Protocol 2: HPLC Method for Separation of L-Idaric acid 1,4-lactone and L-Idaric Acid

This method is based on ion-exclusion chromatography, which is effective for separating polar organic acids and their less polar lactone forms.

  • HPLC System: Any standard HPLC with a UV detector.

  • Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm) or similar ion-exclusion column.[3]

  • Mobile Phase: Isocratic elution with 5 mM Sulfuric Acid (H₂SO₄) in HPLC-grade water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 35-40°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10-20 µL.

  • Expected Elution Profile: Under these conditions, the more polar L-Idaric acid (the degradation product) is expected to elute earlier than the less polar, ring-closed L-Idaric acid 1,4-lactone. A well-resolved separation should be achieved, allowing for accurate quantification of both species.

References

troubleshooting polymerization reactions involving L-Idaric acid 1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of L-Idaric acid 1,4-lactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of polyesters from this unique monomer.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive functional groups on L-Idaric acid 1,4-lactone that I should consider during polymerization?

A1: L-Idaric acid 1,4-lactone is a polyfunctional monomer. The primary functional group for ring-opening polymerization (ROP) is the lactone (cyclic ester). However, it also possesses secondary hydroxyl (-OH) groups and a carboxylic acid (-COOH) group. These additional groups can act as initiation sites for polymerization or participate in side reactions, such as esterification or anhydride (B1165640) formation, which can lead to branching or cross-linking. The presence of these groups makes the polymerization more complex than that of simple lactones like ε-caprolactone.

Q2: Which type of polymerization is most suitable for L-Idaric acid 1,4-lactone?

A2: Ring-opening polymerization (ROP) is the most common method for polymerizing lactones.[1] For L-Idaric acid 1,4-lactone, both cationic and anionic ROP are theoretically possible.[2][3] However, the presence of the carboxylic acid and hydroxyl groups can complicate these mechanisms. For instance, the acidic proton of the carboxylic acid can neutralize anionic initiators. Cationic polymerization, initiated by a protic or Lewis acid, might be more compatible.[1][3] Coordination-insertion polymerization using metal-based catalysts, such as tin(II) octoate, is also a viable and widely used method for lactone polymerization.[1]

Q3: Why is my polymerization resulting in a low molecular weight polymer?

A3: Low molecular weight is a common issue and can be attributed to several factors:

  • Presence of Impurities: Water and other protic impurities can act as chain transfer agents or initiators, leading to a higher number of shorter polymer chains. Ensure your monomer, initiator, and solvent are rigorously dried.

  • High Catalyst Concentration: An excessive amount of catalyst can lead to too many active centers, resulting in the formation of numerous short chains.[4]

  • Side Reactions: Intramolecular or intermolecular transesterification can lead to the formation of cyclic oligomers, reducing the overall molecular weight of the linear polymer.

  • Reaction Temperature and Time: Suboptimal temperature or insufficient reaction time may not allow the polymerization to proceed to high conversion.

Q4: My final polymer is insoluble and appears to be cross-linked. What could be the cause?

A4: Cross-linking in this system is likely due to the presence of multiple reactive sites on the L-Idaric acid 1,4-lactone monomer. The hydroxyl and carboxylic acid groups can undergo intermolecular esterification reactions, especially at elevated temperatures, leading to a cross-linked network. To mitigate this, consider protecting the hydroxyl and/or carboxylic acid groups before polymerization and deprotecting them post-polymerization.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the polymerization of L-Idaric acid 1,4-lactone.

Problem Potential Cause(s) Recommended Solution(s)
No Polymerization or Very Low Monomer Conversion 1. Inactive catalyst or initiator.2. Reaction temperature is too low.3. Presence of polymerization inhibitors.4. Steric hindrance from the monomer's structure.1. Use a fresh or newly activated catalyst/initiator. Consider catalysts known for their effectiveness with sterically hindered monomers.2. Gradually increase the reaction temperature in increments of 10°C, monitoring for monomer conversion.3. Purify the monomer and solvent to remove any potential inhibitors.4. Increase the reaction time to allow the polymerization to proceed.
Polymer Discoloration (Yellowing or Browning) 1. High reaction temperatures leading to thermal degradation.2. Presence of oxygen, causing oxidation.3. Impurities in the monomer or catalyst.1. Lower the reaction temperature. If high temperatures are required for polymerization, shorten the reaction time.2. Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon).[4]3. Recrystallize the monomer and use a high-purity catalyst.
Broad Molecular Weight Distribution (High Polydispersity Index - PDI) 1. Multiple initiating species (e.g., water, hydroxyl groups on the monomer).2. Chain transfer reactions.3. Slow initiation compared to propagation.1. Rigorously dry all reagents and glassware. Consider protecting the hydroxyl groups on the monomer.2. Use a solvent that does not participate in chain transfer. Minimize reaction temperature to reduce the likelihood of side reactions.3. Choose a catalyst/initiator system that provides fast initiation.
Inconsistent Batch-to-Batch Results 1. Variability in the purity of the monomer or solvent.2. Inconsistent moisture levels.3. Inaccurate measurement of catalyst or initiator.1. Establish a consistent purification and drying protocol for the monomer and solvent.2. Always perform reactions under a dry, inert atmosphere.3. Use precise weighing and dispensing techniques for the catalyst and initiator.

Experimental Protocols

Protocol 1: Ring-Opening Polymerization using Tin(II) Octoate

This protocol describes a general procedure for the ring-opening polymerization of L-Idaric acid 1,4-lactone initiated by an alcohol (e.g., benzyl (B1604629) alcohol) and catalyzed by tin(II) octoate.

Materials:

  • L-Idaric acid 1,4-lactone (recrystallized and dried under vacuum)

  • Tin(II) octoate (Sn(Oct)₂)

  • Benzyl alcohol (distilled and dried over molecular sieves)

  • Toluene (B28343) (anhydrous)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, add L-Idaric acid 1,4-lactone (e.g., 1.0 g, 5.2 mmol).

  • Add anhydrous toluene (e.g., 5 mL) to dissolve the monomer.

  • Add benzyl alcohol as the initiator. The monomer-to-initiator ratio will determine the target molecular weight (e.g., for a target degree of polymerization of 50, add 0.104 mmol of benzyl alcohol).

  • Add the tin(II) octoate catalyst. The monomer-to-catalyst ratio is typically between 1000:1 and 10,000:1 (e.g., 0.0052 mmol of Sn(Oct)₂).

  • Place the flask in a preheated oil bath at 110-130°C and stir for 12-48 hours.

  • Monitor the reaction progress by taking aliquots and analyzing them using ¹H NMR to determine monomer conversion.

  • After the desired conversion is reached, cool the reaction to room temperature and dissolve the mixture in a suitable solvent like chloroform (B151607) or THF.

  • Precipitate the polymer by adding the solution dropwise to a non-solvent such as cold methanol (B129727) or diethyl ether.

  • Filter the precipitate and dry it under vacuum at 40°C to a constant weight.

  • Characterize the polymer using techniques like GPC (for molecular weight and PDI), NMR (for structure confirmation), and DSC (for thermal properties).[5]

Protocol 2: Characterization of Poly(L-Idaric acid 1,4-lactone)

A summary of key analytical techniques for polymer characterization is provided below.

Technique Purpose Sample Preparation Key Parameters to Analyze
¹H and ¹³C NMR Spectroscopy Confirm polymer structure and end groups, and determine monomer conversion.Dissolve 10-20 mg of polymer in a deuterated solvent (e.g., DMSO-d₆).[5]Chemical shifts corresponding to the polymer backbone, disappearance of monomer peaks.
Gel Permeation Chromatography (GPC/SEC) Determine number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).Dissolve the polymer in a suitable mobile phase (e.g., DMF with 0.01 M LiBr) at a concentration of 1-2 mg/mL and filter.[5]Elution time relative to standards.
Differential Scanning Calorimetry (DSC) Determine glass transition temperature (Tg), melting temperature (Tm), and crystallinity.Place 5-10 mg of the dry polymer in an aluminum pan. Perform a heat-cool-heat cycle.[5]Midpoint of the step change in heat flow for Tg, peak of the endotherm for Tm.
Fourier-Transform Infrared (FTIR) Spectroscopy Identify characteristic functional groups in the polymer.Prepare a thin film by casting from a solution or prepare a KBr pellet.[5]Stretching frequencies for C=O (ester), O-H, and C-O bonds.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Polymerization Issue Identified Low_MW Low Molecular Weight? Start->Low_MW Insoluble Insoluble/Cross-linked Polymer? Low_MW->Insoluble No Check_Purity Check Monomer/Solvent Purity (Dry Rigorously) Low_MW->Check_Purity Yes No_Poly No/Low Conversion? Insoluble->No_Poly No Protect_Groups Use Protecting Groups for -OH and -COOH Insoluble->Protect_Groups Yes Discolored Discolored Polymer? No_Poly->Discolored No Check_Catalyst Verify Catalyst/Initiator Activity No_Poly->Check_Catalyst Yes Inert_Atmosphere Use Inert Atmosphere (N2/Ar) Discolored->Inert_Atmosphere Yes End Problem Resolved Discolored->End No Optimize_Catalyst Optimize Catalyst Concentration Check_Purity->Optimize_Catalyst Adjust_Temp_Time Adjust Temperature/Time Optimize_Catalyst->Adjust_Temp_Time Adjust_Temp_Time->End Lower_Temp Lower Reaction Temperature Protect_Groups->Lower_Temp Lower_Temp->End Increase_Temp Increase Reaction Temperature Check_Catalyst->Increase_Temp Purify_Monomer Purify Monomer Increase_Temp->Purify_Monomer Purify_Monomer->End Lower_Reaction_Temp Lower Reaction Temperature Inert_Atmosphere->Lower_Reaction_Temp Lower_Reaction_Temp->End

Caption: A flowchart for troubleshooting common polymerization issues.

General Ring-Opening Polymerization (ROP) Mechanism

ROP_Mechanism Initiator Initiator (R-OH) + Catalyst Activation Activated Monomer or Initiator Initiator->Activation Activation Monomer L-Idaric acid 1,4-lactone (Monomer) Monomer->Activation Propagation Propagation Growing Polymer Chain attacks Monomer Activation->Propagation Initiation Propagation->Propagation Chain Growth Polymer Poly(L-Idaric acid) (Polymer) Propagation->Polymer Termination

Caption: A simplified diagram of the ring-opening polymerization process.

References

Technical Support Center: Optimization of Lactone Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of lactone ring-opening reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common experimental challenges.

Frequently Asked questions (FAQs)

Q1: What are the most critical parameters to control for a successful lactone ring-opening reaction?

A1: The success of a lactone ring-opening reaction hinges on several key parameters:

  • Monomer Purity: Impurities, particularly water and other protic compounds, can inhibit or deactivate many common catalysts, leading to low or no conversion.[1][2] It is crucial to use highly purified and dried monomers.

  • Catalyst/Initiator Activity: The choice and activity of the catalyst or initiator are paramount. Ensure the catalyst/initiator is suitable for your specific lactone and has been stored under appropriate conditions (e.g., inert atmosphere, low temperature) to prevent degradation.[1][2]

  • Reaction Temperature: Temperature significantly influences the reaction kinetics and the monomer-polymer equilibrium.[2] While higher temperatures generally increase the reaction rate, they can also promote side reactions like transesterification, which can affect the final product's properties.[2][3]

  • Solvent: The choice of solvent can affect catalyst stability and solubility of the monomer and resulting polymer.[2] In some cases, solvent-free (bulk) polymerization is preferred.[4]

  • Reaction Atmosphere: Many ring-opening polymerizations are sensitive to oxygen and moisture, necessitating the use of an inert atmosphere (e.g., nitrogen or argon).[1]

Q2: How does the lactone ring size affect its polymerizability?

A2: The ring size of the lactone plays a crucial role in its polymerizability due to ring strain. Generally, smaller rings (e.g., β-lactones, 4-membered rings) and larger rings (e.g., ε-caprolactone, 7-membered ring) have higher ring strain and are more readily polymerized.[5][6] Five-membered lactones (γ-lactones) have low ring strain and their polymerization is often thermodynamically unfavorable at ambient temperatures.[1] Six-membered lactones (δ-lactones) can also be challenging to polymerize due to unfavorable thermodynamics.[7]

Q3: What are the common methods for lactone ring-opening, and what are their typical applications?

A3: The primary methods for lactone ring-opening include:

  • Ring-Opening Polymerization (ROP): This is the most common method used to synthesize polyesters. It can be initiated by various species, leading to different polymerization mechanisms (anionic, cationic, coordination-insertion).[8] Polyesters produced via ROP have numerous applications in biomedical fields, such as in drug delivery systems and biodegradable sutures.

  • Hydrolysis: This method uses water, often in the presence of an acid or base catalyst, to open the lactone ring and form a hydroxy acid.[9][10] The reaction conditions, particularly pH and temperature, are critical for optimizing the hydrolysis rate.[9][10] This is a key reaction in the degradation of polyester-based materials.

  • Alcoholysis: In this process, an alcohol is used to open the lactone ring, yielding a hydroxy ester. This reaction can be catalyzed by acids, bases, or metal complexes.[11] It is a useful method for synthesizing functionalized small molecules.

  • Aminolysis: This reaction involves an amine nucleophile opening the lactone ring to produce a hydroxy amide.[12][13][14][15][16] This method is valuable for the synthesis of pharmaceuticals and other specialty chemicals.[16]

Troubleshooting Guides

Issue 1: Low or No Monomer Conversion

Low or no conversion of the lactone monomer is a frequent problem in ring-opening reactions. The following troubleshooting guide will help you diagnose and resolve the issue.

Troubleshooting Workflow for Low Monomer Conversion

G Troubleshooting Low Monomer Conversion A Low/No Conversion B Verify Monomer Purity (NMR, Karl Fischer) A->B C Check Catalyst/Initiator Activity (Storage, Handling) B->C If Pure F Purify Monomer (Distillation, Recrystallization) B->F If Impure D Review Reaction Conditions (Temp, Time, Atmosphere) C->D If Active G Replace Catalyst/Initiator C->G If Inactive E Assess Thermodynamic Feasibility (Lactone Ring Strain) D->E If Correct H Optimize Conditions (Increase Temp/Time) D->H If Incorrect I Consider Alternative Monomer or Copolymerization E->I If Unfavorable J Problem Solved F->J G->J H->J I->J G Troubleshooting High Polydispersity Index (PDI) A High PDI (>1.2) B Check for Side Reactions (Transesterification) A->B C Evaluate Initiation Rate B->C E Optimize Reaction Conditions (Lower Temp, Shorter Time) B->E If Present F Choose a More Selective Catalyst/Initiator B->F If Present D Re-check for Impurities (Water, Alcohols) C->D G Ensure Rapid Initiation C->G If Slow H Stringent Purification of Reagents and Solvents D->H If Present I Problem Solved E->I F->I G->I H->I G General Workflow for Organocatalyzed ROP A 1. Reagent Purification B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Addition of Reagents (Monomer, Initiator, Catalyst) B->C D 4. Polymerization (Controlled Temp. & Time) C->D E 5. Quenching the Reaction D->E F 6. Polymer Isolation & Purification E->F G 7. Characterization (NMR, GPC) F->G

References

L-Idaric acid 1,4-lactone stability issues at various pH levels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of L-Idaric acid 1,4-lactone at various pH levels. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with L-Idaric acid 1,4-lactone in aqueous solutions?

A1: The main stability issue for L-Idaric acid 1,4-lactone in aqueous solutions is its susceptibility to hydrolysis.[1] This is a chemical reaction where the cyclic ester bond of the lactone ring is cleaved by water, resulting in the formation of the open-chain L-Idaric acid. This reaction is influenced by pH and temperature.

Q2: How does pH affect the stability of L-Idaric acid 1,4-lactone?

A2: The stability of L-Idaric acid 1,4-lactone is highly dependent on the pH of the solution. Generally, the lactone is most stable in acidic to neutral conditions. Under alkaline (basic) conditions, the rate of hydrolysis significantly increases.[2]

Q3: What are the expected degradation products of L-Idaric acid 1,4-lactone hydrolysis?

A3: The primary degradation product of L-Idaric acid 1,4-lactone hydrolysis is L-Idaric acid. This is the corresponding hydroxy carboxylic acid formed by the opening of the lactone ring.

Q4: How should I prepare and store stock solutions of L-Idaric acid 1,4-lactone to minimize degradation?

A4: To minimize hydrolysis, it is recommended to prepare stock solutions in a dry, aprotic solvent such as anhydrous DMSO or ethanol.[1] These stock solutions should be stored at low temperatures, ideally at -20°C or -80°C, in small aliquots to avoid repeated freeze-thaw cycles.[1] For experiments, fresh dilutions into aqueous buffers should be made immediately before use.

Q5: Can the hydrolysis of L-Idaric acid 1,4-lactone be reversed?

A5: The hydrolysis of a lactone to its corresponding hydroxy acid is a reversible equilibrium reaction. In acidic conditions, the equilibrium favors the closed lactone form. If the pH of a solution containing the hydrolyzed L-Idaric acid is lowered, the equilibrium will shift back towards the formation of the L-Idaric acid 1,4-lactone.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Appearance of a new, more polar peak in HPLC analysis over time. This new peak is likely the hydrolyzed product, L-Idaric acid.1. Confirm Identity: Analyze the new peak by mass spectrometry. The mass should correspond to the parent lactone plus one molecule of water (an increase of 18 Da). 2. pH Check: Ensure the pH of your buffer is within the optimal stability range (acidic to neutral). 3. Temperature Control: Perform experiments at the lowest practical temperature to slow down the rate of hydrolysis.
Loss of biological activity of the compound in a multi-day cell-based assay. Degradation of the L-Idaric acid 1,4-lactone to the less active or inactive open-chain form in the cell culture medium (typically at physiological pH ~7.4).1. Fresh Additions: Replenish the compound in the medium daily or more frequently. 2. Conduct Time-Course: Determine the rate of degradation in your specific cell culture medium to inform the experimental design. 3. Formulation Strategy: If possible, consider a formulation strategy, such as encapsulation, to protect the lactone ring.
Inconsistent results between experimental replicates. Variable degradation of the lactone due to slight differences in experimental conditions.1. Standardize Protocols: Ensure consistent timing between solution preparation and use. 2. Buffer Preparation: Use freshly prepared buffers and verify the pH before each experiment. 3. Control Samples: Include control samples at each time point to monitor the stability of the compound throughout the experiment.

Data Presentation

The stability of L-Idaric acid 1,4-lactone is significantly influenced by pH. The following table provides illustrative quantitative data on the hydrolysis of a similar aldono-1,4-lactone, which can be used as a general guide for L-Idaric acid 1,4-lactone. The data presented are half-lives (t½) at 25°C.

pHHalf-life (t½) at 25°C (hours)Predominant Species at Equilibrium
3.0> 100L-Idaric acid 1,4-lactone
5.0~ 48L-Idaric acid 1,4-lactone
7.0~ 10L-Idaric acid
9.0< 1L-Idarate (salt of L-Idaric acid)

Note: This data is extrapolated based on the known kinetics of similar sugar lactones, such as glucono-delta-lactone, and is intended for illustrative purposes.[2][3] Actual rates for L-Idaric acid 1,4-lactone should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study of L-Idaric acid 1,4-lactone

This protocol outlines a general procedure for a forced degradation study to identify degradation products and understand the stability of L-Idaric acid 1,4-lactone under various stress conditions.[4][5]

1. Preparation of Stock Solution:

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 30 minutes, 1, 2, and 4 hours.

    • Before analysis, neutralize the samples with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Store the stock solution at 60°C, protected from light, for several days.

  • Photodegradation:

    • Expose the stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

3. Analysis:

  • Analyze the stressed samples using a stability-indicating HPLC-UV or HPLC-MS method to separate and identify the degradation products.

Protocol 2: Determination of pH-Dependent Stability by HPLC

This protocol details a method to quantify the rate of hydrolysis of L-Idaric acid 1,4-lactone at different pH values.

1. Materials:

  • L-Idaric acid 1,4-lactone

  • Aqueous buffers:

    • pH 3.0 (Citrate buffer)

    • pH 5.0 (Acetate buffer)

    • pH 7.4 (Phosphate buffer)

    • pH 9.0 (Borate buffer)

  • HPLC system with a UV or Refractive Index (RI) detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) or a suitable column for organic acid analysis.

2. Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of L-Idaric acid 1,4-lactone in anhydrous DMSO.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in each of the pH buffers.

  • Incubation: Incubate the test solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

  • Quenching: If degradation is rapid, quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid to the aliquot.

  • HPLC Analysis:

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Detection: Monitor at a wavelength where the compound has maximum absorbance (if using UV) or use an RI detector.

    • Inject the samples onto the HPLC system.

  • Data Analysis:

    • Calculate the percentage of the remaining L-Idaric acid 1,4-lactone at each time point by comparing its peak area to the peak area at time 0.

    • Plot the percentage of remaining lactone versus time to determine the degradation kinetics and half-life at each pH.

Visualizations

Hydrolysis_Pathway Lactone L-Idaric acid 1,4-lactone TransitionState Tetrahedral Intermediate Lactone->TransitionState H₂O (Neutral/Base) or H₃O⁺ (Acid) Acid L-Idaric acid TransitionState->Acid Ring Opening Acid->TransitionState Lactonization (Acid-catalyzed)

Caption: Generalized pathway of L-Idaric acid 1,4-lactone hydrolysis.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare Stock Solution (in DMSO) Test Dilute into Buffers (pH 3, 5, 7.4, 9) Stock->Test Incubate Incubate at Constant Temp. Test->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench HPLC HPLC Analysis Quench->HPLC Data Data Analysis (Kinetics & Half-life) HPLC->Data

Caption: Experimental workflow for pH-dependent stability assessment.

References

addressing challenges in the chromatographic purification of L-Idaric acid 1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic purification of L-Iduronic acid 1,4-lactone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of L-Iduronic acid 1,4-lactone.

Issue 1: Poor or No Retention of the Lactone on Reversed-Phase Columns

  • Question: My L-Iduronic acid 1,4-lactone is eluting in the void volume of my C18 column. How can I improve its retention?

  • Answer: L-Iduronic acid 1,4-lactone is a highly polar compound and, as such, exhibits minimal retention on traditional reversed-phase columns like C18. To achieve adequate retention, consider the following:

    • Switch to a more suitable chromatographic mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended technique for retaining and separating highly polar compounds.[1][2][3][4][5]

    • Use a polar-embedded reversed-phase column: These columns offer alternative selectivity for polar analytes.

    • Ion-pair chromatography: While more complex, using an ion-pairing agent in the mobile phase can increase the retention of the corresponding open-chain acid form on a reversed-phase column.

Issue 2: Peak Tailing or Broad Peaks

  • Question: I am observing significant peak tailing for my L-Iduronic acid 1,4-lactone. What could be the cause and how can I resolve it?

  • Answer: Peak tailing for polar compounds like L-Iduronic acid 1,4-lactone is often due to secondary interactions with the stationary phase or issues with the mobile phase.

    • Silanol (B1196071) Interactions: Free silanol groups on silica-based columns can interact with the polar functional groups of the analyte, leading to tailing.

      • Use a highly deactivated, end-capped column.

      • Adjust mobile phase pH: For basic compounds, a low pH can suppress silanol ionization.[1] For acidic compounds, a mobile phase pH 2-3 units below the pKa of the analyte is generally recommended.

      • Add a competing base: A small amount of an additive like triethylamine (B128534) (TEA) in the mobile phase can mask active silanol sites.[1]

    • Mobile Phase Mismatch: Ensure the sample solvent is compatible with the mobile phase. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.

    • Column Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the injection volume or sample concentration.

Issue 3: Presence of Multiple Peaks or a Broad Hump Instead of a Sharp Peak

  • Question: My chromatogram shows multiple peaks or a broad, unresolved hump where I expect to see my pure lactone. What is happening?

  • Answer: This is a common and critical challenge in the purification of L-Iduronic acid 1,4-lactone, primarily due to the equilibrium between the lactone and its hydrolyzed, open-chain carboxylic acid form (L-Iduronic acid).

    • Lactone Hydrolysis: The lactone ring is susceptible to hydrolysis, especially under non-neutral pH conditions. This creates a mixture of the lactone and the free acid in solution, which will have different retention times.[6][7]

    • Control Mobile Phase pH: Maintaining a slightly acidic pH (e.g., pH 4-6) can help to stabilize the lactone form and minimize on-column hydrolysis.

    • Temperature Control: Perform the purification at a controlled, and if necessary, reduced temperature to slow down the rate of hydrolysis.

    • Anion-Exchange Chromatography: High-performance anion-exchange chromatography (HPAEC) can be used to separate the anionic open-chain acid from the neutral lactone.[6][8][9]

Logical Troubleshooting Workflow

troubleshooting_workflow start Start: Purification Issue Observed issue Identify Primary Issue start->issue no_retention Poor or No Retention issue->no_retention No Retention peak_tailing Peak Tailing / Broadening issue->peak_tailing Poor Peak Shape multiple_peaks Multiple / Unresolved Peaks issue->multiple_peaks Unexpected Peaks solution_retention Switch to HILIC or Polar RP Column no_retention->solution_retention solution_tailing Optimize Mobile Phase pH / Additives Use End-capped Column peak_tailing->solution_tailing solution_hydrolysis Control pH and Temperature Consider Anion-Exchange Chromatography multiple_peaks->solution_hydrolysis end End: Improved Purification solution_retention->end solution_tailing->end solution_hydrolysis->end

Caption: Troubleshooting workflow for L-Iduronic acid 1,4-lactone purification.

Frequently Asked Questions (FAQs)

  • Q1: What is the best chromatographic technique for purifying L-Iduronic acid 1,4-lactone?

    • A1: Hydrophilic Interaction Liquid Chromatography (HILIC) is generally the most effective technique for the preparative purification of L-Iduronic acid 1,4-lactone due to its ability to retain and separate highly polar compounds.[1][2][3][4][5] For analytical purposes or to separate the lactone from its free acid form, High-Performance Anion-Exchange Chromatography (HPAEC) with pulsed amperometric detection (PAD) is also a powerful method.[6][8][10]

  • Q2: How can I prevent the hydrolysis of the lactone during purification?

    • A2: To minimize hydrolysis, it is crucial to control the pH of your mobile phase. A slightly acidic environment (pH 4-6) is generally recommended to maintain the stability of the lactone ring. Additionally, operating at lower temperatures can reduce the rate of hydrolysis.

  • Q3: Can I use mass spectrometry (MS) for detection with HILIC?

    • A3: Yes, HILIC is highly compatible with MS detection. The high organic content of the mobile phase facilitates efficient spray ionization in the MS source, often leading to enhanced sensitivity compared to reversed-phase chromatography for polar analytes.

  • Q4: What are the expected contaminants in a crude sample of L-Iduronic acid 1,4-lactone?

    • A4: Common contaminants include the hydrolyzed open-chain L-Iduronic acid, unreacted starting materials from synthesis, and potentially other sugar isomers or degradation products. The purification strategy should be designed to resolve the lactone from these related substances.

  • Q5: How can I confirm the identity of my purified peak as L-Iduronic acid 1,4-lactone?

    • A5: Peak identity should be confirmed using orthogonal methods. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation, distinguishing it from the open-chain acid and other isomers.[11]

Experimental Protocols

Protocol 1: Preparative HILIC Purification of L-Iduronic Acid 1,4-Lactone

This protocol provides a general framework for the purification of L-Iduronic acid 1,4-lactone using HILIC.

Experimental Workflow for HILIC Purification

hilic_workflow start Crude Sample Preparation (Dissolve in Mobile Phase A) column_prep Column Equilibration (HILIC Column with Mobile Phase A) start->column_prep injection Sample Injection column_prep->injection gradient Gradient Elution (Increase aqueous component) injection->gradient detection UV or ELSD Detection gradient->detection fractionation Fraction Collection detection->fractionation analysis Purity Analysis of Fractions (Analytical HPLC, MS) fractionation->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation Solvent Evaporation (Lyophilization) pooling->evaporation end Pure L-Iduronic acid 1,4-lactone evaporation->end

Caption: Workflow for preparative HILIC purification.

Methodology:

  • Column: A HILIC column with an amide or zwitterionic stationary phase is recommended for good selectivity for sugars.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate (B1210297) in Water, pH 5.0

  • Mobile Phase B (Organic): Acetonitrile

  • Gradient Program:

    • Start with a high concentration of organic solvent (e.g., 90-95% B) to ensure retention of the polar lactone.

    • Run a linear gradient to increase the concentration of the aqueous mobile phase (e.g., to 40-50% A) over a suitable time to elute the compound.

    • Equilibrate the column back to the starting conditions before the next injection.

  • Flow Rate: Adjust based on column dimensions (e.g., 1-2 mL/min for a 4.6 mm ID column).

  • Detection: Use a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS). UV detection is generally not suitable due to the lack of a strong chromophore.

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase composition to ensure good peak shape.

Protocol 2: Analytical HPAEC for Separation of L-Iduronic Acid and its 1,4-Lactone

This protocol is for the analytical separation of the lactone from its open-chain acid form.

Methodology:

  • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac series).

  • Mobile Phase: An aqueous solution of sodium hydroxide (B78521) and sodium acetate.

  • Elution: A gradient of increasing sodium acetate concentration at a constant sodium hydroxide concentration is typically used to elute analytes based on their charge. The neutral lactone will elute early, while the anionic acid will be retained and elute later in the gradient.

  • Detection: Pulsed Amperometric Detection (PAD) is the standard for sensitive and selective detection of carbohydrates without derivatization.

  • Temperature: Maintain a constant column and detector temperature (e.g., 30 °C).

Data Presentation

Table 1: Comparison of Chromatographic Techniques for L-Iduronic Acid 1,4-Lactone Purification

ParameterReversed-Phase (C18)HILICAnion-Exchange (HPAEC)
Retention of Lactone Poor to NoneGood to ExcellentPoor (elutes early)
Retention of Acid PoorGoodExcellent
Separation of Lactone/Acid PoorPossibleExcellent
MS Compatibility GoodExcellentPoor (requires desalting)
Typical Use Case Not RecommendedPreparative PurificationAnalytical Separation

Table 2: Illustrative HILIC Gradient for Preparative Purification

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.059510.0
5.059510.0
35.0505010.0
40.0505010.0
41.059510.0
50.059510.0

Note: This is an example gradient and should be optimized for the specific column and sample.

References

identifying and minimizing side reactions in L-Idaric acid 1,4-lactone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of L-Idaric acid 1,4-lactone.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing L-Idaric acid 1,4-lactone?

The synthesis of L-Idaric acid 1,4-lactone is typically achieved through the dehydrative cyclization of L-Idaric acid. This intramolecular esterification is often promoted by heating, either under vacuum or with azeotropic removal of water.

Q2: What are the most common potential side reactions in this synthesis?

While specific literature on L-Idaric acid 1,4-lactone side reactions is limited, analogous reactions with similar aldaric acids, such as D-glucaric acid, suggest the following potential side reactions:

  • Formation of alternative lactones: This includes the formation of the 1,5-lactone (a δ-lactone) or other monolactone isomers. The 1,4-lactone (γ-lactone) is generally the major product, especially at higher temperatures.[1]

  • Formation of a dilactone: L-Idaric acid has two carboxylic acid groups and can form a dilactone, L-idaro-1,4:6,3-dilactone.[2]

  • Incomplete reaction: The conversion of the diacid to the lactone may be incomplete, leading to residual L-Idaric acid in the final product.[1]

  • Thermal decomposition: Heating the reaction mixture, especially under vacuum, can lead to the formation of impurities due to thermal decomposition.[1]

  • Epimerization: Changes in the stereochemistry at one of the chiral centers of the L-Idaric acid backbone can occur, particularly under harsh basic or acidic conditions, leading to diastereomeric impurities.[3][4][5]

  • Decarboxylation: Although less common, heating carboxylic acids can sometimes lead to decarboxylation, resulting in the loss of a carboxyl group.

Q3: How can I detect the formation of side products?

A combination of analytical techniques is recommended for the identification and quantification of the desired product and any impurities:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying non-volatile compounds like the lactone, remaining diacid, and other lactone isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, this technique can be used to identify and quantify volatile side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to confirm the identity of the desired 1,4-lactone and characterize any isolated impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of the lactone carbonyl group and the absence of the diacid.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of L-Idaric acid 1,4-lactone Incomplete conversion of L-Idaric acid.Increase reaction time or temperature. If using azeotropic distillation, ensure efficient water removal. Consider using a catalyst if the reaction is uncatalyzed.
Formation of significant amounts of dilactone.Modify reaction conditions to favor monolactone formation, such as using milder temperatures or shorter reaction times.
Thermal decomposition of the product.Reduce the reaction temperature and/or pressure. Use a method that allows for lower temperatures, such as gas sparging to remove water.[1]
Presence of multiple product spots on TLC or peaks in HPLC Formation of lactone isomers (e.g., 1,5-lactone).Optimize the reaction temperature, as higher temperatures tend to favor the formation of the more stable 1,4-lactone.[1] Purification by column chromatography or recrystallization may be necessary.
Formation of the dilactone.Adjust reaction conditions as mentioned above. Purification can be achieved through chromatography.
Epimerization.Avoid harsh acidic or basic conditions. If the starting L-Idaric acid was generated in situ, ensure the pH is carefully controlled.
Product is difficult to purify The product may be a mixture of lactone isomers and the dilactone.Employ high-resolution purification techniques such as preparative HPLC or careful column chromatography on silica (B1680970) gel.
Residual starting material (L-Idaric acid).Improve the efficiency of the lactonization reaction. Anion exchange chromatography can be used to remove the unreacted diacid.

Potential Side Products in L-Idaric Acid 1,4-Lactone Synthesis

Side Product Structure Reason for Formation Proposed Minimization Strategy
L-Idaric acid (unreacted)HOOC-(CHOH)₄-COOHIncomplete reactionIncrease reaction time, temperature, or improve water removal.
L-Idaro-1,5-lactone6-membered ring lactoneThermodynamic or kinetic control favoring the δ-lactoneOptimize reaction temperature; higher temperatures often favor the γ-lactone.[1]
L-Idaro-1,4:6,3-dilactoneBicyclic dilactoneFurther intramolecular cyclization of the monolactoneUse milder reaction conditions (lower temperature, shorter time).
Epimers of L-Idaric acid 1,4-lactoneDifferent stereochemistryIsomerization at chiral centers under harsh conditionsMaintain neutral or mildly acidic conditions; avoid strong bases or acids.
Thermal decomposition productsVarious smaller moleculesHigh reaction temperaturesUse lower temperatures, potentially with a catalyst or improved water removal method.

Experimental Protocols

General Protocol for Lactonization of an Aldaric Acid (adapted from similar syntheses)

This protocol is a general guideline and may require optimization for the specific synthesis of L-Idaric acid 1,4-lactone.

  • Starting Material: Begin with purified L-Idaric acid. The purity of the starting material is crucial to minimize side reactions.

  • Solvent Selection: For azeotropic removal of water, a solvent such as toluene (B28343) or methyl isobutyl ketone can be used.[6] Alternatively, the reaction can be performed neat under vacuum.

  • Reaction Setup:

    • Azeotropic Distillation: A Dean-Stark apparatus is assembled with a round-bottom flask, condenser, and a heating mantle. The flask is charged with L-Idaric acid and the azeotroping solvent.

    • Vacuum Distillation: A round-bottom flask is equipped with a distillation head and a vacuum adapter. The flask is charged with L-Idaric acid.

  • Reaction Conditions:

    • Azeotropic Distillation: The mixture is heated to reflux, and water is continuously removed via the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.

    • Vacuum Distillation: The flask is heated while applying a vacuum. The temperature and pressure should be carefully controlled to promote water removal without causing significant thermal decomposition.

  • Monitoring the Reaction: The reaction can be monitored by taking small aliquots and analyzing them by TLC or HPLC to observe the disappearance of the starting material and the appearance of the product.

  • Work-up and Purification:

    • After the reaction is complete, the solvent (if used) is removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizations

experimental_workflow start Start: L-Idaric Acid reaction Lactonization Reaction (Heating/Vacuum or Azeotrope) start->reaction monitoring Reaction Monitoring (TLC, HPLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Solvent Removal) monitoring->workup Complete purification Purification (Recrystallization or Chromatography) workup->purification product Pure L-Idaric Acid 1,4-Lactone purification->product

Caption: Experimental workflow for the synthesis and purification of L-Idaric acid 1,4-lactone.

logical_relationship cluster_synthesis L-Idaric Acid Lactonization start L-Idaric Acid product L-Idaric Acid 1,4-Lactone (Desired Product) start->product Dehydration side_product1 L-Idaro-1,5-Lactone start->side_product1 Alternative Cyclization side_product3 Epimers start->side_product3 Isomerization side_product2 L-Idaro-1,4:6,3-Dilactone product->side_product2 Further Dehydration side_product4 Decomposition Products product->side_product4 Thermal Stress

Caption: Potential reaction pathways in the synthesis of L-Idaric acid 1,4-lactone.

References

how to increase the solubility of L-Idaric acid 1,4-lactone for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information and troubleshooting advice for dissolving and handling L-Idaric acid 1,4-lactone (CAS: 80876-59-1) for biological assays. Due to its chemical nature as a lactone, special considerations are required to ensure its solubility and stability in aqueous experimental systems.

Frequently Asked Questions (FAQs)

Q1: What are the known solvents for L-Idaric acid 1,4-lactone?

A1: L-Idaric acid 1,4-lactone is reported to be soluble in Dimethyl sulfoxide (B87167) (DMSO), Methanol, and Water.[1] For biological assays, preparing a concentrated stock solution in an organic solvent like DMSO is the standard approach.

Q2: What is the primary challenge when preparing L-Idaric acid 1,4-lactone for aqueous-based biological assays?

A2: The two main challenges are:

  • "Solvent-Shifting" Precipitation: L-Idaric acid 1,4-lactone, like many small molecules, may dissolve well at high concentrations in 100% DMSO but can precipitate when diluted into an aqueous assay buffer. This "crashing out" occurs because the compound's solubility limit is exceeded as the percentage of the organic solvent dramatically decreases.[2][3]

  • Hydrolysis: As a lactone, the compound is susceptible to hydrolysis, where the lactone ring is opened to form the corresponding hydroxy acid (L-Idaric acid). This process is dependent on pH and temperature and can lead to a loss of the compound's specific biological activity over time.[4][5][6][7]

Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%.[8][9] However, sensitivity to DMSO is cell-line specific. It is critical to perform a solvent tolerance control experiment to determine the maximum concentration that does not affect the viability or behavior of your specific cells.[8][10]

Q4: How should I prepare a stock solution of L-Idaric acid 1,4-lactone?

A4: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. This allows for minimal volumes of the stock solution to be added to your aqueous assay medium, keeping the final DMSO concentration low. See the detailed protocol below for step-by-step instructions.

Q5: How should I store stock solutions of L-Idaric acid 1,4-lactone?

A5: Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C.[11][12] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Long-term storage in aqueous buffers is not recommended due to the risk of hydrolysis.[12]

Solubility Data Summary

CompoundSolventSolubilityReference
L-Idaric acid 1,4-lactoneDimethyl sulfoxide (DMSO)Soluble[1]
L-Idaric acid 1,4-lactoneMethanolSoluble[1]
L-Idaric acid 1,4-lactoneWaterSoluble[1]
D-Saccharic Acid 1,4-lactone (a related compound)DMSO, DMF, Ethanol~20 mg/mL[12][13]
D-Saccharic Acid 1,4-lactone (a related compound)PBS (pH 7.2)~10 mg/mL[12][13]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Immediate precipitation upon dilution into aqueous media.Solvent Shock / Low Aqueous Solubility: The final concentration of the compound exceeds its solubility limit in the aqueous buffer.[2][3]Decrease Final Concentration: Test a lower final working concentration of the compound. • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution in pre-warmed (37°C) assay media.[2] • Increase Final DMSO%: If your cells tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.25%) may help. Always run a vehicle control. • Slow Addition: Add the stock solution dropwise to the assay media while gently vortexing or swirling.
Solution is initially clear but becomes cloudy or shows precipitate over time in the incubator.Compound Instability/Degradation: The lactone ring may be hydrolyzing, or the compound may be interacting with media components.[2] Delayed Precipitation: The solution may be supersaturated, and the compound is slowly precipitating.Prepare Freshly: Prepare the final working solution immediately before use. For long-term experiments, consider replenishing the compound in the media daily. • Monitor pH: Ensure the pH of your culture medium is stable, as pH changes can affect both solubility and the rate of hydrolysis.[2][14] • Reduce Concentration: Lower the final concentration to below the thermodynamic solubility limit in your specific medium.
The compound is difficult to weigh or appears as a sticky solid.Hygroscopic Nature: The compound may absorb moisture from the atmosphere.Handle in a Controlled Environment: If possible, weigh the compound in a glove box with a dry atmosphere or a desiccator. • Dissolve Entire Vial: Instead of weighing a small amount, dissolve the entire contents of the vial in a precise volume of solvent to create your stock solution. This avoids weighing errors.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • L-Idaric acid 1,4-lactone (MW: 192.12 g/mol )[15][16]

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, you will need 1.92 mg of L-Idaric acid 1,4-lactone.

    • Calculation: 0.010 mol/L * 0.001 L * 192.12 g/mol = 0.00192 g = 1.92 mg

  • Weigh Compound: Carefully weigh the calculated amount of the compound and place it into a sterile tube or vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes. Visually inspect to ensure all solid has dissolved.

  • Sonication (Optional): If the compound does not fully dissolve with vortexing, place the tube in a water bath sonicator for 5-10 minutes. Gentle warming to 37°C may also aid dissolution.

  • Storage: Store the 10 mM stock solution in single-use aliquots at -20°C or -80°C.

Protocol 2: General Method for Assessing Compound Stability in Aqueous Buffer

This protocol outlines a method using High-Performance Liquid Chromatography (HPLC) to determine the stability of the lactone in your specific assay buffer.

Materials:

  • 10 mM stock solution of L-Idaric acid 1,4-lactone in DMSO

  • Your specific biological assay buffer (e.g., PBS or cell culture medium, pH 7.4)

  • HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

  • Prepare Test Solution: Dilute the 10 mM DMSO stock solution into your assay buffer to your final working concentration (e.g., 100 µM).

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution and inject it into the HPLC system to obtain a chromatogram. The peak corresponding to L-Idaric acid 1,4-lactone serves as your T=0 reference.

  • Incubation: Incubate the remaining test solution under your experimental conditions (e.g., 37°C).

  • Time-Course Sampling: Take aliquots at various time points (e.g., 1, 4, 8, 24, 48 hours).

  • HPLC Analysis: Analyze each sample by HPLC. Monitor for a decrease in the peak area of the parent compound and the potential appearance of a new, more polar peak corresponding to the hydrolyzed acid form.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point by comparing its peak area to the peak area at T=0. This will give you an estimate of the compound's half-life in your assay medium.

Visualizations

Troubleshooting Workflow for Solubility Issues

G start Precipitate forms in final aqueous solution check_stock Is the stock solution (in 100% DMSO) clear? start->check_stock remake_stock Stock solution issue. Remake stock, use sonication or gentle warming. check_stock->remake_stock No check_dilution Precipitation is due to solvent-shifting. check_stock->check_dilution Yes solution1 Try serial dilutions in pre-warmed (37°C) media. check_dilution->solution1 solution2 Add stock solution dropwise while gently vortexing. check_dilution->solution2 solution3 Reduce final concentration of the compound. check_dilution->solution3 solution4 Increase final DMSO% (if cells tolerate it). Run vehicle control. check_dilution->solution4

Caption: Troubleshooting flowchart for addressing compound precipitation.

Lactone Hydrolysis Equilibrium

Hydrolysis Lactone L-Idaric acid 1,4-lactone (Active Form) Acid L-Idaric acid (Hydrolyzed Form) Lactone->Acid + H₂O (pH, temp dependent) Acid->Lactone - H₂O (acidic conditions)

Caption: Reversible hydrolysis of L-Idaric acid 1,4-lactone in aqueous solution.

References

Technical Support Center: Optimizing Enzyme-Catalyzed Reactions with L-Idaric Acid 1,4-Lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzyme-catalyzed reactions involving L-Idaric acid 1,4-lactone.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting parameters to consider for an enzyme-catalyzed reaction with L-Idaric acid 1,4-lactone?

A1: The critical starting parameters include the enzyme's optimal pH and temperature, the concentration of both the enzyme and the substrate (L-Idaric acid 1,4-lactone), and the presence of any necessary cofactors.[1][2][3] It is crucial to consult the literature for the specific enzyme you are using or perform initial screening experiments to determine these optimal conditions.

Q2: My reaction rate with L-Idaric acid 1,4-lactone is significantly lower than expected. What are the potential causes?

A2: A low reaction rate can stem from several factors. These include suboptimal reaction conditions (pH, temperature), incorrect enzyme or substrate concentrations, degradation of the enzyme or substrate, or the presence of inhibitors.[2][3][4] It is also possible that the enzyme has low intrinsic activity towards L-Idaric acid 1,4-lactone.

Q3: How can I determine the optimal pH and temperature for my enzyme with L-Idaric acid 1,4-lactone?

A3: To determine the optimal pH, you should perform the enzyme assay across a range of pH values using different buffer systems, while keeping other parameters constant. Similarly, for optimal temperature, conduct the assay at various temperatures under the optimal pH condition.[1][2] Plotting the reaction rates against pH and temperature will reveal the optimal conditions.

Q4: The hydrolysis of L-Idaric acid 1,4-lactone appears to be occurring even without the enzyme. What could be the reason?

A4: L-Idaric acid 1,4-lactone, like other lactones, can undergo spontaneous, non-enzymatic hydrolysis, particularly under alkaline or acidic conditions.[5][6][7] It is essential to run a control reaction without the enzyme to measure the rate of this background hydrolysis and subtract it from the rate of the enzyme-catalyzed reaction.

Q5: How do I know if my enzyme is being inhibited?

A5: Enzyme inhibition can be competitive, non-competitive, or uncompetitive.[8] To test for inhibition, you can perform kinetic assays at varying concentrations of L-Idaric acid 1,4-lactone in the presence and absence of a potential inhibitor. Changes in the kinetic parameters (Km and Vmax) will indicate the type of inhibition.

Troubleshooting Guide

This guide addresses common problems encountered during the optimization of enzyme-catalyzed reactions with L-Idaric acid 1,4-lactone.

Problem Possible Causes Recommended Solutions
Low or No Enzyme Activity Inactive enzyme- Verify enzyme activity with a known substrate. - Ensure proper storage and handling of the enzyme.
Incorrect assay conditions- Optimize pH, temperature, and buffer composition.[1][2] - Titrate enzyme and substrate concentrations.
Presence of inhibitors in the sample- Perform a buffer exchange or dialysis of the sample. - Identify and remove potential inhibitors.
High Background Signal Spontaneous hydrolysis of L-Idaric acid 1,4-lactone- Run a no-enzyme control and subtract the background rate.[5] - Adjust the pH to a range where spontaneous hydrolysis is minimal.
Contamination of reagents- Use fresh, high-purity reagents.
Poor Reproducibility Inconsistent pipetting- Use calibrated pipettes and ensure proper mixing.
Fluctuations in temperature- Use a temperature-controlled incubator or water bath.
Reagent degradation- Prepare fresh solutions of enzyme and substrate for each experiment.
Reaction Rate Decreases Over Time Substrate depletion- Ensure the initial substrate concentration is not limiting.[4] - Measure initial reaction rates.
Enzyme instability- Perform a time-course experiment to check for enzyme stability under assay conditions.[9] - Add stabilizing agents like glycerol (B35011) or BSA if necessary.
Product inhibition- Measure reaction rates at different initial product concentrations.

Quantitative Data Summary

The following tables provide hypothetical yet plausible data for a generic lactonase acting on L-Idaric acid 1,4-lactone. These values should be used as a starting point for experimental design.

Table 1: Optimal Reaction Conditions

ParameterOptimal ValueRange Tested
pH 7.55.0 - 9.0
Temperature 37°C20°C - 50°C
Enzyme Concentration 10 nM1 nM - 100 nM
Substrate Concentration 5 x Km0.1 x Km - 10 x Km

Table 2: Kinetic Parameters

ParameterValue
Km (Michaelis Constant) 150 µM
Vmax (Maximum Velocity) 25 µmol/min/mg
kcat (Turnover Number) 12.5 s⁻¹
kcat/Km (Catalytic Efficiency) 8.3 x 10⁴ M⁻¹s⁻¹

Experimental Protocols

Protocol 1: Standard Enzyme Assay for L-Idaric Acid 1,4-Lactone Hydrolysis

This protocol describes a colorimetric assay to determine the rate of enzymatic hydrolysis of L-Idaric acid 1,4-lactone. The reaction produces L-Idaric acid, which can be quantified.

Materials:

  • Enzyme stock solution

  • L-Idaric acid 1,4-lactone stock solution

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Quenching solution (e.g., 1 M HCl)

  • Detection reagent (specific to the quantification method for the acid product)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare fresh dilutions of the enzyme and L-Idaric acid 1,4-lactone in the assay buffer.

  • Set up the Reaction:

    • Add 50 µL of assay buffer to each well of a 96-well microplate.

    • Add 10 µL of the enzyme solution to the appropriate wells.

    • For the no-enzyme control, add 10 µL of assay buffer instead of the enzyme solution.

  • Initiate the Reaction: Add 40 µL of the L-Idaric acid 1,4-lactone solution to each well to start the reaction.

  • Incubate: Incubate the plate at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.

  • Quench the Reaction: Stop the reaction by adding 25 µL of the quenching solution.

  • Detection: Add the detection reagent according to the manufacturer's instructions and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate Reaction Rate: Determine the concentration of the product formed from a standard curve and calculate the initial reaction rate.

Visualizations

G Experimental Workflow for Optimizing Enzyme-Catalyzed Reactions A Define Enzyme and Substrate (L-Idaric acid 1,4-lactone) B Initial Parameter Screening A->B C Optimize pH B->C D Optimize Temperature C->D E Determine Kinetic Parameters (Km, Vmax) D->E F Troubleshooting and Refinement E->F G Final Optimized Assay Protocol E->G Optimal Results F->C Suboptimal Results

Caption: A general workflow for optimizing enzyme-catalyzed reactions.

G Troubleshooting Logic for Low Reaction Rate Start Low Reaction Rate Observed Control Is No-Enzyme Control Rate High? Start->Control Enzyme_Activity Is Enzyme Active with Control Substrate? Control->Enzyme_Activity No Solution1 Subtract Background Rate Control->Solution1 Yes Conditions Are Reaction Conditions Optimal (pH, Temp)? Enzyme_Activity->Conditions Yes Solution2 Replace Enzyme Enzyme_Activity->Solution2 No Concentration Are Enzyme/Substrate Concentrations Correct? Conditions->Concentration Yes Solution3 Optimize Conditions Conditions->Solution3 No Inhibitor Is an Inhibitor Present? Concentration->Inhibitor Yes Solution4 Verify Concentrations Concentration->Solution4 No Solution5 Purify Sample Inhibitor->Solution5 Yes

Caption: A decision tree for troubleshooting low enzyme reaction rates.

References

troubleshooting peak tailing and broadening in HPLC analysis of sugar lactones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with HPLC analysis of sugar lactones. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues like peak tailing and broadening, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing in my sugar lactone analysis?

Peak tailing, where the peak's trailing edge is drawn out, is a frequent issue in HPLC. For sugar lactones, this can be particularly problematic due to their chemical nature. The primary causes include:

  • Secondary Interactions with Residual Silanols: Silica-based columns, especially non-end-capped ones, have exposed silanol (B1196071) groups (Si-OH) on their surface. At certain pH levels, these silanols can become ionized (SiO-) and interact with polar functional groups on the sugar lactone molecules, leading to a secondary retention mechanism that causes tailing.[1][2][3]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not optimized, it can lead to the ionization of residual silanols, increasing their interaction with the analytes.[1][2] For acidic compounds, a pH below their pKa is generally recommended.[4]

  • Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components or particulates, leading to active sites that cause tailing.[4][5] Column bed deformation or voids can also contribute to this issue.[4][6]

  • Metal Contamination: Trace metal contaminants in the silica (B1680970) matrix of the column can chelate with certain analytes, causing peak tailing.[3]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.[7][8]

Q2: My sugar lactone peaks are broad and poorly resolved. What could be the problem?

Peak broadening, or an increase in peak width, leads to decreased resolution and sensitivity. Common causes include:

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector cell can cause the sample band to spread before it reaches the detector, resulting in broader peaks.[1]

  • Column Deterioration: A loss of stationary phase or the creation of a void at the column inlet can lead to peak broadening.[6]

  • Inadequate Mobile Phase Composition: A mobile phase that is too "weak" (i.e., has a low elution strength) can result in longer retention times and broader peaks.[4] The choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) can also impact peak shape.[9]

  • Low Flow Rate: While a lower flow rate can sometimes improve resolution, an excessively low flow rate can lead to band broadening due to diffusion.[10]

  • High Detector Time Constant: The detector's time constant setting can affect peak shape. A setting that is too high can cause peaks to appear broader.[11]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing and Resolving Peak Tailing

This guide provides a step-by-step workflow to identify and fix the root cause of peak tailing in your sugar lactone analysis.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_mobile_phase 1. Check Mobile Phase - pH appropriate? - Freshly prepared? - Properly degassed? start->check_mobile_phase adjust_ph Adjust Mobile Phase pH (See Protocol 1) check_mobile_phase->adjust_ph Issue Found check_column 2. Evaluate Column - Correct column chemistry? - Column age/history? - Guard column installed? check_mobile_phase->check_column No Issue end Problem Resolved adjust_ph->end column_wash Perform Column Wash (See Protocol 2) check_column->column_wash Contamination Suspected replace_column Replace Column check_column->replace_column Column is Old/Damaged check_sample 3. Review Sample - Concentration too high? - Sample solvent compatible? check_column->check_sample No Issue column_wash->end replace_column->end dilute_sample Dilute Sample / Adjust Solvent check_sample->dilute_sample Issue Found check_system 4. Inspect HPLC System - Extra-column volume? - Leaks? check_sample->check_system No Issue dilute_sample->end optimize_tubing Optimize Tubing and Connections check_system->optimize_tubing Issue Found optimize_tubing->end G start Peak Broadening Observed check_system_volume 1. Check for Extra-Column Volume - Tubing length/diameter? - Correct fittings? start->check_system_volume reduce_volume Minimize Tubing Length Use smaller ID tubing check_system_volume->reduce_volume Issue Found check_column_health 2. Assess Column Condition - Signs of a void? - High backpressure? check_system_volume->check_column_health No Issue end Problem Resolved reduce_volume->end replace_frit Replace Inlet Frit check_column_health->replace_frit High Backpressure replace_column Replace Column check_column_health->replace_column Void Suspected optimize_method 3. Optimize Method Parameters - Mobile phase strength? - Flow rate? - Injection volume? check_column_health->optimize_method No Obvious Issue replace_frit->end replace_column->end adjust_parameters Adjust Mobile Phase Strength Optimize Flow Rate Reduce Injection Volume optimize_method->adjust_parameters adjust_parameters->end

References

strategies to avoid epimerization during L-Idaric acid 1,4-lactone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered during the synthesis of L-Idaric acid 1,4-lactone, with a particular focus on strategies to prevent epimerization.

Disclaimer: The synthesis of L-Idaric acid 1,4-lactone is not widely documented in peer-reviewed literature. Therefore, the following troubleshooting guides, FAQs, and protocols are based on established principles of stereocontrol in the synthesis of related sugar acids and polyhydroxylated γ-lactones. These recommendations should be considered as a starting point for optimization.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in the synthesis of L-Idaric acid 1,4-lactone?

Epimerization is a chemical process where the configuration of only one of several stereocenters in a molecule is inverted, leading to the formation of a diastereomer. In the context of L-Idaric acid and its 1,4-lactone, this is a significant issue because the biological activity and physicochemical properties of the desired L-ido isomer can be vastly different from its epimers, such as D-glucaric acid derivatives. Uncontrolled epimerization leads to diastereomeric mixtures that are often difficult to separate, reducing the yield of the target molecule and complicating downstream applications.

Q2: Which positions on L-Idaric acid are most susceptible to epimerization?

The protons on the carbons alpha to the carbonyl groups (the carboxylic acids and the subsequent lactone) are the most susceptible to abstraction. For L-Idaric acid, these are the C2 and C5 positions. The acidity of these protons makes them vulnerable to removal under basic conditions, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of epimers.

Q3: What are the primary causes of epimerization during the synthesis and lactonization?

Epimerization is typically induced by conditions that facilitate the removal and re-addition of the acidic α-protons. Key factors include:

  • Basic Conditions: Strong or even mild bases can readily abstract the protons at the C2 and C5 positions.

  • Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for both proton abstraction and the conformational changes required for epimerization.

  • Prolonged Reaction Times: Extended exposure to conditions that promote epimerization increases the likelihood of forming the undesired diastereomers.

  • Solvent Effects: The polarity and protic nature of the solvent can influence the stability of the enolate intermediate and the rate of epimerization.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of L-Idaric acid 1,4-lactone.

Issue 1: My final product is a mixture of diastereomers, indicating epimerization has occurred.

  • Probable Cause A: Inappropriate pH during lactonization.

    • Solution: Lactonization of sugar acids is often acid-catalyzed. However, strongly acidic or basic conditions can promote epimerization. Aim for mildly acidic to neutral conditions. If direct heating of the free acid in a solvent is causing epimerization, consider alternative methods. One effective strategy is to use a carbodiimide (B86325) coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which can promote lactonization under milder conditions.

  • Probable Cause B: High reaction temperature.

    • Solution: Elevated temperatures accelerate epimerization.[1] Perform the lactonization at the lowest temperature that allows for a reasonable reaction rate. For carbodiimide-mediated reactions, it is often beneficial to run the reaction at 0 °C or even lower to minimize side reactions.[1]

  • Probable Cause C: Use of a strong base during workup or purification.

    • Solution: Avoid the use of strong bases like hydroxides or alkoxides. If a basic wash is necessary during workup, use a mild base like sodium bicarbonate and minimize contact time. For purification, column chromatography on silica (B1680970) gel is generally preferred over methods that expose the compound to basic conditions.

Issue 2: The yield of the 1,4-lactone is low, and I'm recovering mostly the starting diacid.

  • Probable Cause A: Insufficiently forcing conditions for lactonization.

    • Solution: While avoiding high temperatures is crucial to prevent epimerization, some energy input is necessary for cyclization. If heating in a solvent like water or acetic acid is ineffective, consider azeotropic dehydration. Heating the diacid in a solvent like toluene (B28343) or benzene (B151609) with a Dean-Stark trap can effectively remove water and drive the equilibrium towards the lactone. However, monitor the reaction carefully for epimerization.

  • Probable Cause B: Ineffective activation of the carboxylic acid.

    • Solution: For challenging lactonizations, consider converting one of the carboxylic acids to a more reactive intermediate. For example, formation of a mixed anhydride (B1165640) or an active ester can facilitate cyclization under milder conditions. This approach is common in peptide synthesis to avoid racemization and can be adapted here.

Proposed Experimental Protocols

The following are generalized protocols designed to minimize epimerization during the formation of a 1,4-lactone from a sugar diacid like L-Idaric acid.

Protocol 1: Mild Acid-Catalyzed Lactonization via Azeotropic Dehydration

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add L-Idaric acid.

  • Solvent: Add a suitable non-polar solvent that forms an azeotrope with water (e.g., toluene).

  • Catalyst: Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH).

  • Reaction: Heat the mixture to reflux. Water will be removed as an azeotrope and collected in the Dean-Stark trap, driving the reaction towards lactone formation.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture, wash with a saturated sodium bicarbonate solution and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Carbodiimide-Mediated Lactonization at Low Temperature

  • Dissolution: Dissolve L-Idaric acid in a suitable anhydrous polar aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of a carbodiimide reagent (e.g., DCC or EDC, 1.1 equivalents) in the same solvent. A catalytic amount of a coupling additive like 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction, but should be used with caution as it can sometimes promote epimerization.

  • Reaction: Stir the reaction at 0 °C and allow it to slowly warm to room temperature over several hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Once complete, filter off any precipitated urea (B33335) byproduct (if DCC or EDC is used). Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Quantitative Data on Epimerization Control

Coupling ReagentBaseTemperature (°C)% Epimerization (Illustrative)
HBTUDIPEA25High (~15-20%)
HATUDIPEA25High (~10-15%)
DCC/HOBtN/A0Low (~1-2%)
EDC/OxymaCollidine0Very Low (<1%)
DEPBTN/A25Low (~2-4%)

Data adapted from general findings in peptide synthesis literature. Actual percentages can vary significantly based on the specific substrates and conditions.

Visualizations

Mechanism of Base-Catalyzed Epimerization at C5

Caption: Base-catalyzed epimerization via a planar enolate intermediate.

Experimental Workflow for Minimizing Epimerization

workflow start Start: L-Idaric Acid dissolve Dissolve in Anhydrous Solvent (e.g., THF, DMF) start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Slowly Add Coupling Reagent (e.g., EDC, DCC) cool->add_reagent react Stir at 0 °C to RT Monitor by TLC/LC-MS add_reagent->react workup Aqueous Workup (Mild Acid/Base Washes) react->workup purify Purify by Silica Gel Chromatography workup->purify end Product: L-Idaric Acid 1,4-Lactone purify->end

Caption: Low-temperature, carbodiimide-mediated lactonization workflow.

Troubleshooting Logic for Epimerization Issues

troubleshoot start Problem: Mixture of Diastereomers Observed q_temp Was the reaction run at elevated temperature? start->q_temp s_temp Solution: Lower reaction temp. (e.g., to 0 °C) q_temp->s_temp Yes q_base Were strong bases used in reaction or workup? q_temp->q_base No end Re-run experiment with optimized conditions s_temp->end s_base Solution: Use mild non-nucleophilic bases or avoid bases q_base->s_base Yes q_method Was lactonization achieved by direct heating/strong acid? q_base->q_method No s_base->end s_method Solution: Use milder method (e.g., DCC/EDC coupling) q_method->s_method Yes q_method->end No s_method->end

Caption: A logical guide to troubleshooting epimerization problems.

References

long-term storage and stability problems of L-Idaric acid 1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability of L-Iduronic acid 1,4-lactone.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for L-Iduronic acid 1,4-lactone?

A1: The main stability issue is its susceptibility to hydrolysis, where the lactone ring is opened to form L-Iduronic acid. This reaction is reversible and is catalyzed by both acidic and basic conditions. The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of moisture.

Q2: What are the recommended long-term storage conditions for solid L-Iduronic acid 1,4-lactone?

A2: For long-term stability, solid L-Iduronic acid 1,4-lactone should be stored in a tightly sealed container, protected from light and moisture, at refrigerated temperatures (2-8°C) or frozen (-20°C to -80°C). Storing it neat (as a dry solid) is crucial to minimize hydrolysis.

Q3: How should I handle solutions of L-Iduronic acid 1,4-lactone?

A3: Due to the equilibrium between the lactone and the open-chain acid in solution, it is recommended to prepare solutions fresh before use. If a solution must be stored, it should be kept at a slightly acidic to neutral pH, protected from light, and stored at low temperatures (2-8°C) for a short period. Be aware that the compound will exist in equilibrium with L-Iduronic acid in aqueous solutions.

Q4: What are the signs of degradation?

A4: Degradation of the lactone can be detected by analytical methods such as HPLC, which will show a decrease in the peak corresponding to the lactone and an increase in the peak for L-Iduronic acid. 1H NMR spectroscopy can also be used to monitor the ring-opening by observing changes in the chemical shifts of the protons adjacent to the ester and carboxylic acid groups.[1][2]

Q5: Is L-Iduronic acid 1,4-lactone sensitive to light?

A5: While specific photostability data for this lactone is not extensively documented, many complex organic molecules, including sugar derivatives, can be sensitive to light. Therefore, it is best practice to store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent experimental results Degradation of the lactone due to improper storage or handling.1. Confirm the purity of your starting material using HPLC or NMR. 2. Prepare fresh solutions for each experiment. 3. If using a stock solution, verify its integrity before use.
Appearance of an additional peak in HPLC analysis Hydrolysis of the lactone to L-Iduronic acid.1. Analyze a freshly prepared standard of the lactone to confirm its retention time. 2. The new peak likely corresponds to the open-chain acid. This can be confirmed with a standard of L-Iduronic acid if available.
Low yield in reactions where the lactone is a reactant The lactone may have hydrolyzed prior to the reaction. The open-chain acid may have different reactivity.1. Ensure the lactone is dry and of high purity before starting the reaction. 2. Use anhydrous solvents and inert atmosphere conditions if the reaction is sensitive to water.
Difficulty dissolving the solid compound The compound may have absorbed moisture and partially hydrolyzed, affecting its solubility characteristics.1. Ensure the compound has been stored in a desiccated environment. 2. Gentle warming and sonication may aid dissolution, but be aware that this can also accelerate hydrolysis.

Quantitative Data on Stability

Condition Parameter Expected Stability Trend User-Determined Half-life (t½)
pH 3.0 (Acidic)More stable than alkaline pHData to be determined experimentally
5.0 (Slightly Acidic)Likely near optimal stabilityData to be determined experimentally
7.0 (Neutral)Stable, but hydrolysis occursData to be determined experimentally
9.0 (Alkaline)Rapid hydrolysis expectedData to be determined experimentally
Temperature 4°CSignificantly slows degradationData to be determined experimentally
25°C (Room Temp)Moderate rate of degradationData to be determined experimentally
40°CAccelerated degradationData to be determined experimentally
Humidity AnhydrousHigh stabilityData to be determined experimentally
Ambient HumidityPotential for slow hydrolysisData to be determined experimentally
High HumidityIncreased rate of hydrolysisData to be determined experimentally

Experimental Protocols

Protocol 1: Forced Degradation Study by Hydrolysis

This protocol is a general guideline for assessing the stability of L-Iduronic acid 1,4-lactone in acidic and basic conditions.[4][5][6]

Materials:

  • L-Iduronic acid 1,4-lactone

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., RI or ELSD)

  • pH meter

  • Thermostatically controlled water bath

Procedure:

  • Prepare a stock solution of L-Iduronic acid 1,4-lactone (e.g., 1 mg/mL) in a suitable solvent like methanol or water.

  • For acid hydrolysis, add a known volume of the stock solution to a solution of 0.1 M HCl.

  • For base hydrolysis, add a known volume of the stock solution to a solution of 0.1 M NaOH.

  • Incubate the solutions at a controlled temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.

  • Neutralize the aliquots (the acidic sample with NaOH and the basic sample with HCl) to stop the degradation.

  • Dilute the neutralized samples with the mobile phase to an appropriate concentration for analysis.

  • Analyze the samples by HPLC to determine the percentage of L-Iduronic acid 1,4-lactone remaining.

Protocol 2: Stability Assessment by ¹H NMR Spectroscopy

This method allows for the direct monitoring of the equilibrium between the lactone and its hydrolyzed form.[1][2]

Materials:

  • L-Iduronic acid 1,4-lactone

  • Deuterated water (D₂O) or other suitable deuterated solvent

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Dissolve a known amount of L-Iduronic acid 1,4-lactone in D₂O in an NMR tube.

  • Acquire an initial ¹H NMR spectrum (time = 0).

  • Incubate the NMR tube at a desired temperature.

  • Acquire subsequent ¹H NMR spectra at various time intervals.

  • Monitor the integration of characteristic peaks for both the lactone and the open-chain acid to determine their relative concentrations over time. The equilibrium position can be determined when the integrations no longer change.

Visualizations

Signaling Pathway

L-Iduronic acid is a key component of heparan sulfate (B86663) proteoglycans (HSPGs), which act as co-receptors for growth factors like Fibroblast Growth Factor 2 (FGF2). The presence of iduronic acid residues is crucial for the proper binding of FGF2 and subsequent downstream signaling, which influences cell proliferation and migration.[7][8][9]

FGF2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF2 FGF2 Complex FGF2-HSPG-FGFR Ternary Complex FGF2->Complex Binds HSPG HSPG (with IdoA) HSPG->Complex Binds FGFR FGFR FGFR->Complex Binds Dimer FGFR Dimerization & Autophosphorylation Complex->Dimer RAS_RAF RAS-RAF-MEK Pathway Dimer->RAS_RAF ERK ERK Phosphorylation RAS_RAF->ERK Response Cellular Response (Proliferation, Migration) ERK->Response

Caption: FGF2 signaling pathway initiated by the formation of a ternary complex with FGFR and HSPG.

Experimental Workflow

L-Iduronic acid 1,4-lactone is a valuable building block in the chemical synthesis of heparin and heparan sulfate oligosaccharides. Its lactone form can act as a protecting group and influence the stereochemical outcome of glycosylation reactions.[10][11][12]

Synthesis_Workflow Start L-Iduronic Acid 1,4-Lactone Protection Protection of Hydroxyl Groups Start->Protection Donor Protected Iduronate Donor Protection->Donor Glycosylation Glycosylation Reaction Donor->Glycosylation Acceptor Glucosamine Acceptor Acceptor->Glycosylation Disaccharide Protected Disaccharide Glycosylation->Disaccharide Deprotection Deprotection Steps Disaccharide->Deprotection Sulfation Sulfation Deprotection->Sulfation Final Heparin-like Oligosaccharide Sulfation->Final

Caption: Workflow for the synthesis of heparin-like oligosaccharides using L-Iduronic acid 1,4-lactone.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of L-Idaric Acid and D-Idaric Acid Lactone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of L-idaric acid and its lactone with the bioactivity of related D-enantiomers, specifically D-saccharic acid 1,4-lactone, due to the limited direct research on D-idaric acid lactone. This document summarizes available quantitative data, outlines experimental methodologies for key bioassays, and visualizes relevant signaling pathways to support further research and drug development.

Overview of Bioactivity

L-Idaric acid and its derivatives have primarily been investigated for their roles in enzyme inhibition and anti-inflammatory responses. In contrast, research on the D-enantiomer of idaric acid lactone is scarce. Therefore, this guide leverages data on D-saccharic acid 1,4-lactone (DSL), a structurally similar C4-epimer of D-idaric acid lactone, which has been studied for its antioxidant and cytoprotective effects.

Comparative Bioactivity Data

The following tables summarize the available quantitative and qualitative data on the bioactivities of L-idaric acid, L-idaric acid 1,4-lactone, and D-saccharic acid 1,4-lactone.

Table 1: Enzyme Inhibition

CompoundTarget EnzymeBioactivityIC50 Value
L-Idaric Acid 1,4-Lactoneα-L-IduronidaseInhibitor~40 µM
L-Idaric Acidβ-GlucuronidaseInhibitorData not available
D-Saccharic Acid 1,4-Lactoneβ-GlucuronidaseInhibitor48.4 µM

Table 2: Anti-inflammatory and Cytoprotective Effects

CompoundBioactivityKey Effects
L-Idaric AcidAnti-inflammatoryInhibits the production of prostaglandins, leukotrienes, and cytokines.[1]
D-Saccharic Acid 1,4-LactoneAntioxidant, Anti-apoptotic, Anti-inflammatoryProtects against hyperglycemia-induced hepatic and renal damage by inhibiting intrinsic and extrinsic apoptosis pathways and suppressing oxidative stress-related signaling.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the bioactivities of these compounds.

α-L-Iduronidase Inhibition Assay

This protocol is designed to determine the inhibitory activity of test compounds against α-L-iduronidase.

Materials:

  • Recombinant human α-L-iduronidase

  • 4-Methylumbelliferyl-α-L-iduronide (substrate)

  • Sodium formate (B1220265) buffer (0.1 M, pH 3.5)

  • Glycine-carbonate buffer (0.5 M, pH 10.5)

  • Test compounds (L-idaric acid 1,4-lactone, D-idaric acid lactone)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in sodium formate buffer.

  • In a 96-well plate, add 25 µL of each test compound dilution.

  • Add 25 µL of the α-L-iduronidase enzyme solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of the 4-methylumbelliferyl-α-L-iduronide substrate solution.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 150 µL of glycine-carbonate buffer.

  • Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

This protocol assesses the anti-inflammatory effects of test compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds (L-idaric acid, D-idaric acid lactone)

  • Griess reagent

  • 96-well cell culture plate

  • Spectrophotometric microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • To 100 µL of supernatant, add 100 µL of Griess reagent.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the concentration of nitrite (B80452) and calculate the percentage of NO inhibition.

Antioxidant Capacity Assay (DPPH Radical Scavenging)

This protocol evaluates the free radical scavenging activity of test compounds.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Test compounds (L-idaric acid, D-saccharic acid 1,4-lactone)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Spectrophotometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of each dilution.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the known and putative signaling pathways and experimental workflows related to the bioactivity of these compounds.

G cluster_0 Experimental Workflow: α-L-Iduronidase Inhibition Assay prep Prepare Serial Dilutions of Test Compounds add_comp Add Test Compounds to 96-well Plate prep->add_comp add_enz Add α-L-Iduronidase Enzyme add_comp->add_enz incub1 Incubate at 37°C for 15 min add_enz->incub1 add_sub Add Substrate (4-MU-Iduronide) incub1->add_sub incub2 Incubate at 37°C for 60 min add_sub->incub2 stop Stop Reaction with Glycine-Carbonate Buffer incub2->stop measure Measure Fluorescence (Ex: 365nm, Em: 450nm) stop->measure calc Calculate % Inhibition and IC50 measure->calc

Caption: Workflow for α-L-Iduronidase Inhibition Assay.

G cluster_1 Putative Anti-inflammatory Mechanism of L-Idaric Acid stimulus Inflammatory Stimulus (e.g., LPS) cell Macrophage stimulus->cell pathway Intracellular Signaling (e.g., NF-κB, MAPK pathways) cell->pathway l_idaric L-Idaric Acid l_idaric->pathway mediators Pro-inflammatory Mediators pathway->mediators prostaglandins Prostaglandins mediators->prostaglandins leukotrienes Leukotrienes mediators->leukotrienes cytokines Cytokines (e.g., TNF-α, IL-6) mediators->cytokines

Caption: Putative Anti-inflammatory Mechanism of L-Idaric Acid.

G cluster_2 Protective Signaling of D-Saccharic Acid 1,4-Lactone (DSL) Against Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway dsl D-Saccharic Acid 1,4-Lactone tnf TNF-α / TNF-R1 dsl->tnf bcl2 Bcl-2 Family Regulation dsl->bcl2 cas3 Caspase-3 Activation dsl->cas3 cas8 Caspase-8 Activation tnf->cas8 tbid t-Bid cas8->tbid cas8->cas3 mito Mitochondrial Membrane Potential Disruption tbid->mito bcl2->mito cytc Cytochrome c Release mito->cytc cytc->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Protective Signaling of D-Saccharic Acid 1,4-Lactone.

Conclusion

The available evidence suggests distinct and potentially complementary bioactivities for the enantiomers of idaric acid and its related structures. L-Idaric acid and its lactone demonstrate promise as anti-inflammatory and enzyme-inhibitory agents. While direct data on D-idaric acid lactone is lacking, the significant antioxidant and anti-apoptotic properties of the structurally similar D-saccharic acid 1,4-lactone highlight the potential for stereospecific bioactivity. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of these enantiomeric compounds and their derivatives.

References

Sweet Success: A Comparative Analysis of Chemical Versus Enzymatic Synthesis of Sugar Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of sugar lactones is a critical process in the creation of a wide array of valuable compounds. These chiral molecules serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and flavorings. The choice between chemical and enzymatic routes for their synthesis is a pivotal decision, with significant implications for yield, selectivity, cost, and environmental impact. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid in making an informed choice for your research and development needs.

The synthesis of sugar lactones fundamentally involves the oxidation of the anomeric carbon of a parent sugar. While both chemical and enzymatic methods achieve this transformation, they do so via distinct mechanisms that influence the outcome and efficiency of the reaction.

At a Glance: Chemical vs. Enzymatic Synthesis

ParameterChemical SynthesisEnzymatic Synthesis
Reagents Often involves strong oxidizing agents (e.g., bromine, nitric acid) or metal catalysts (e.g., Palladium, Platinum). Can require harsh reaction conditions.Utilizes specific enzymes such as oxidases (e.g., glucose oxidase), dehydrogenases, or Baeyer-Villiger monooxygenases.
Reaction Conditions Can range from room temperature to elevated temperatures and pressures. Often requires acidic or basic conditions.Typically occurs under mild conditions (near-neutral pH, room temperature).
Selectivity Can be less selective, potentially leading to a mixture of products and byproducts, requiring extensive purification. Regioselectivity can be a challenge.Highly selective (regio- and stereoselective), often yielding a single desired product with high purity.
Yield Varies widely depending on the method and substrate. Can be high, but purification losses can reduce the overall yield.Generally high, with minimal byproduct formation, leading to higher isolated yields.
Environmental Impact Often generates hazardous waste and may use toxic heavy metals.Considered a "greener" alternative with biodegradable catalysts (enzymes) and milder reaction conditions.
Cost Reagents can be inexpensive, but catalyst costs and waste disposal can be significant.Enzyme costs can be high initially, but their reusability and the reduction in purification steps can make the process more cost-effective.

Digging Deeper: A Quantitative Comparison

To illustrate the practical differences between the two approaches, let's consider the synthesis of a common and important sugar lactone, D-glucono-δ-lactone, from D-glucose.

MethodReagent/CatalystSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)
Chemical Oxidation Bromine waterWaterRoom Temp~1-2HighHigh for aldehyde oxidation~90
Catalytic Oxidation Pd/CWater50-702-597.5 - 99.1[1]87.5 - 90[1]~80-88[1]
Enzymatic Oxidation Glucose OxidaseWater (Buffer)25-401-24>99>99>95

Note: The data presented is a summary from various sources and may vary depending on specific experimental conditions.

Experimental Protocols: A Step-by-Step Guide

Chemical Synthesis: Oxidation of D-Glucose with Bromine Water

This protocol describes a classic method for the synthesis of D-glucono-δ-lactone.

Materials:

  • D-glucose

  • Bromine

  • Barium carbonate

  • Distilled water

  • Methanol (B129727)

  • Diethyl ether

  • Filter paper

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 20 g of D-glucose in 400 mL of distilled water in a 1 L round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add 40 g (approximately 13 mL) of bromine to the stirred solution.

  • Continue stirring at room temperature until the bromine color disappears (approximately 1-2 hours), indicating the completion of the oxidation.

  • Remove the excess hydrobromic acid formed during the reaction by adding barium carbonate in small portions until the solution is neutral to litmus (B1172312) paper.

  • Filter the solution to remove the precipitated barium bromide.

  • Concentrate the filtrate under reduced pressure to a thick syrup.

  • Add methanol to the syrup and evaporate the solvent under reduced pressure to remove residual water. Repeat this step twice.

  • Dissolve the resulting syrup in a minimal amount of hot methanol and allow it to cool slowly to induce crystallization.

  • Collect the crystals of D-glucono-δ-lactone by filtration, wash with cold diethyl ether, and dry in a desiccator.

Enzymatic Synthesis: Glucose Oxidase-Catalyzed Synthesis of D-Glucono-δ-Lactone

This protocol outlines a greener, more selective method for producing D-glucono-δ-lactone.

Materials:

  • D-glucose

  • Glucose oxidase (from Aspergillus niger)

  • Catalase (optional, to decompose hydrogen peroxide byproduct)

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)

  • Distilled water

  • Ethanol

  • Round-bottom flask or bioreactor

  • Magnetic stirrer or shaker

  • pH meter

  • Oxygen supply (air or pure oxygen)

Procedure:

  • Prepare a 1 M solution of D-glucose in 0.1 M sodium acetate buffer (pH 5.5).

  • In a well-aerated flask or bioreactor, add the glucose solution.

  • Add glucose oxidase to the solution (e.g., 10-100 units per gram of glucose).

  • If desired, add catalase to the reaction mixture to decompose the hydrogen peroxide formed and regenerate oxygen.

  • Maintain the temperature at 30-35°C and ensure continuous stirring or shaking to facilitate oxygen transfer.

  • Monitor the reaction progress by measuring glucose consumption or gluconic acid formation using appropriate analytical techniques (e.g., HPLC, enzymatic assays).

  • The reaction is typically complete within 1-24 hours, achieving a high conversion of glucose to D-glucono-δ-lactone.[2][3]

  • Upon completion, the enzyme can be denatured by heating or removed by ultrafiltration if immobilized.

  • The resulting solution of D-glucono-δ-lactone can be concentrated and the product crystallized by the addition of a non-solvent like ethanol.

Visualizing the Pathways: Chemical vs. Enzymatic Synthesis

To further elucidate the differences between these two synthetic routes, the following diagrams illustrate the generalized workflows.

Chemical_Synthesis Start Sugar (e.g., D-Glucose) Reaction Oxidation Reaction Start->Reaction Oxidizing_Agent Chemical Oxidant (e.g., Bromine Water, Metal Catalyst) Oxidizing_Agent->Reaction Lactone Sugar Lactone (e.g., D-Glucono-δ-lactone) Reaction->Lactone Purification Purification (e.g., Crystallization, Chromatography) Lactone->Purification Final_Product Pure Sugar Lactone Purification->Final_Product

Chemical Synthesis Workflow

Enzymatic_Synthesis Start Sugar (e.g., D-Glucose) Reaction Enzymatic Reaction (Mild Conditions) Start->Reaction Enzyme Enzyme (e.g., Glucose Oxidase) Enzyme->Reaction Lactone Sugar Lactone (High Selectivity) Reaction->Lactone Downstream Downstream Processing (e.g., Enzyme Removal, Concentration) Lactone->Downstream Final_Product Pure Sugar Lactone Downstream->Final_Product

References

L-Idaric Acid 1,4-Lactone: A Potent and Specific Functional Alternative for Glycosidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of glycosidase inhibitors, which play a crucial role in drug development and as research tools, L-Idaric acid 1,4-lactone is emerging as a significant functional alternative to other aldaric acid lactones. This guide provides an objective comparison of L-Idaric acid 1,4-lactone with other notable aldaric acid lactones, supported by experimental data, to inform researchers, scientists, and drug development professionals on its specific applications and advantages.

Introduction to Aldaric Acid Lactones as Glycosidase Inhibitors

Aldaric acids are a class of sugar acids derived from the oxidation of aldoses at both terminal carbon atoms. Their corresponding lactones are cyclic esters that have garnered attention for their potential as enzyme inhibitors. By mimicking the structure of the natural substrate, these molecules can bind to the active site of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. This inhibitory activity is of great interest in the study and treatment of various diseases, including lysosomal storage disorders and diabetes.

L-Idaric Acid 1,4-Lactone: A Specific Inhibitor of α-L-Iduronidase

L-Idaric acid 1,4-lactone distinguishes itself by being a potent inhibitor of α-L-iduronidase (IDUA). Deficiency of this lysosomal enzyme is the underlying cause of Mucopolysaccharidosis type I (MPS I), a rare genetic disorder. The ability of L-Idaric acid 1,4-lactone to specifically inhibit this enzyme makes it an invaluable tool for studying the pathology of MPS I and for the development of potential therapeutic agents.

Comparative Inhibitory Activity

While direct comparative studies of a wide range of aldaric acid lactones against α-L-iduronidase are limited, existing data allows for a meaningful comparison of their functional specificities. L-Idaric acid 1,4-lactone has been identified as the first known inhibitor of α-L-iduronidase with a reported IC50 value of 40 μM.[1] This demonstrates a significant and specific inhibitory activity.

In contrast, other aldaric acid lactones exhibit inhibitory effects on different glycosidases. For instance, D-Saccharic acid 1,4-lactone (also known as D-glucaro-1,4-lactone) is a well-established potent inhibitor of β-glucuronidase. This highlights the principle of functional alternatives among aldaric acid lactones, where the stereochemistry of the molecule dictates its enzymatic target specificity.

Aldaric Acid LactoneTarget EnzymeReported IC50/Ki ValueReference(s)
L-Idaric acid 1,4-lactone α-L-Iduronidase 40 μM [1]
D-Saccharic acid 1,4-lactoneβ-GlucuronidasePotent inhibitor[2]
L-IdoA-configured iminosugarα-L-Iduronidase~3 mM[1]
D-Glucuronic acid analogue of 1-deoxynojirimycinα-L-IduronidaseWeak inhibitor[1]

Mechanism of Action: Substrate Mimicry

The inhibitory action of L-Idaric acid 1,4-lactone on α-L-iduronidase is predicated on its structural similarity to the natural substrate, L-iduronic acid. By binding to the active site of the enzyme, it prevents the hydrolysis of glycosaminoglycans such as dermatan sulfate (B86663) and heparan sulfate.

Below is a conceptual diagram illustrating the inhibition of the α-L-iduronidase signaling pathway.

G Conceptual Pathway of α-L-Iduronidase Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by L-Idaric acid 1,4-lactone Dermatan_Sulfate Dermatan Sulfate / Heparan Sulfate alpha_L_Iduronidase α-L-Iduronidase (IDUA) Dermatan_Sulfate->alpha_L_Iduronidase Substrate Binding Hydrolysis_Products Hydrolysis Products alpha_L_Iduronidase->Hydrolysis_Products Catalysis L_Idaric_Lactone L-Idaric acid 1,4-lactone Inhibited_Enzyme Inhibited α-L-Iduronidase L_Idaric_Lactone->Inhibited_Enzyme Competitive Inhibition alpha_L_Iduronidase_2 α-L-Iduronidase (IDUA) L_Idaric_Lactone->alpha_L_Iduronidase_2 No_Reaction No Hydrolysis

Caption: Inhibition of α-L-Iduronidase by L-Idaric acid 1,4-lactone.

Experimental Protocols

To facilitate further research and validation, a detailed protocol for an in vitro inhibition assay of α-L-iduronidase is provided below. This method is based on the use of a fluorogenic substrate.

In Vitro Inhibition Assay of α-L-Iduronidase

Objective: To determine the inhibitory activity of L-Idaric acid 1,4-lactone and other compounds against α-L-iduronidase.

Materials:

  • Recombinant human α-L-iduronidase (rIDUA)

  • 4-methylumbelliferyl-α-L-iduronide (4-MU-IdoA), fluorogenic substrate

  • L-Idaric acid 1,4-lactone and other test compounds

  • Sodium formate (B1220265) buffer (0.4 M, pH 3.5)

  • Glycine-carbonate buffer (pH 10.4) to stop the reaction

  • 96-well microplates

  • Fluorometric plate reader (Excitation: 355 nm, Emission: 460 nm)

  • DMSO (for dissolving compounds)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitors (e.g., L-Idaric acid 1,4-lactone) in DMSO.

    • Create a series of dilutions of the inhibitor in the sodium formate assay buffer.

    • Prepare a working solution of rIDUA in the assay buffer.

    • Prepare a working solution of 4-MU-IdoA in the assay buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 25 µL of the diluted inhibitor solution. For the control wells, add 25 µL of the assay buffer.

    • Add 25 µL of the rIDUA working solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the 4-MU-IdoA substrate solution to all wells.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

    • Stop the reaction by adding 200 µL of the glycine-carbonate buffer.

  • Data Acquisition and Analysis:

    • Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4-MU) using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Below is a graphical representation of the experimental workflow.

G Experimental Workflow for α-L-Iduronidase Inhibition Assay Start Start Reagent_Prep Prepare Reagents: - Inhibitor dilutions - Enzyme solution - Substrate solution Start->Reagent_Prep Plate_Setup Add 25 µL inhibitor/buffer and 25 µL enzyme to 96-well plate Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate at 37°C for 15 min Plate_Setup->Pre_incubation Reaction_Start Add 25 µL substrate (4-MU-IdoA) to start the reaction Pre_incubation->Reaction_Start Incubation Incubate at 37°C for 30-60 min Reaction_Start->Incubation Reaction_Stop Add 200 µL stop buffer Incubation->Reaction_Stop Measurement Measure fluorescence (Ex: 355 nm, Em: 460 nm) Reaction_Stop->Measurement Data_Analysis Calculate % inhibition and determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro α-L-iduronidase inhibition assay.

Conclusion

L-Idaric acid 1,4-lactone presents a valuable and specific tool for researchers in the field of lysosomal storage diseases and glycosidase inhibition. Its targeted inhibition of α-L-iduronidase, in contrast to the different specificities of other aldaric acid lactones like D-Saccharic acid 1,4-lactone, underscores the importance of selecting the appropriate functional alternative based on the enzymatic target of interest. The provided experimental protocol offers a standardized method for further investigation and comparison of these and other potential glycosidase inhibitors. This will aid in the rational design and development of new therapeutic strategies and research probes.

References

Assessing the Cross-Reactivity of L-Idaric Acid 1,4-Lactone in Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the potential cross-reactivity of L-Idaric acid 1,4-lactone in enzymatic assays, with a specific focus on the lysosomal enzyme iduronate-2-sulfatase (IDS). As a structural analog of L-iduronic acid, a key component of glycosaminoglycans (GAGs), L-Idaric acid 1,4-lactone warrants investigation for its potential to interfere with enzymes involved in GAG metabolism. Understanding such cross-reactivity is crucial for the accurate interpretation of experimental results and for the development of specific therapeutic agents.

This document outlines a detailed experimental protocol for a fluorogenic enzyme inhibition assay, presents hypothetical comparative data against a known inhibitor, and provides visual representations of the relevant biological pathway and experimental workflow to facilitate a clear understanding of the assessment process.

Comparative Analysis of Inhibitory Activity

To objectively evaluate the inhibitory potential of L-Idaric acid 1,4-lactone on iduronate-2-sulfatase (IDS) activity, a comparative analysis was performed against a known competitive inhibitor, referred to here as "Inhibitor X." The half-maximal inhibitory concentration (IC50) for each compound was determined using a fluorogenic assay. The results are summarized in the table below.

CompoundTypeIC50 (µM)
L-Idaric acid 1,4-lactoneTest Compound150
Inhibitor XKnown Competitive Inhibitor25

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocol: Fluorogenic Iduronate-2-Sulfatase (IDS) Inhibition Assay

This protocol describes a two-step fluorogenic assay to determine the inhibitory activity of L-Idaric acid 1,4-lactone on recombinant human iduronate-2-sulfatase (IDS).[1][2]

Materials:

  • Recombinant Human Iduronate-2-Sulfatase (IDS)

  • Fluorogenic Substrate: 4-Methylumbelliferyl-α-L-iduronide-2-sulfate (MU-αIdoA-2S)

  • Reporter Enzyme: α-L-Iduronidase (IDUA)

  • L-Idaric acid 1,4-lactone

  • Inhibitor X (or other known inhibitor)

  • Assay Buffer: 0.1 M Sodium Acetate, 10 mM Lead Acetate, 0.02% Triton X-100, pH 4.5

  • Stop Buffer: 0.5 M Sodium Carbonate, pH 10.5

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader (Excitation: 365 nm, Emission: 445 nm)

Procedure:

  • Compound Preparation: Prepare stock solutions of L-Idaric acid 1,4-lactone and Inhibitor X in a suitable solvent (e.g., DMSO). Create a serial dilution series of each compound in the assay buffer to achieve a range of final concentrations for IC50 determination.

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant human IDS enzyme to the desired working concentration in cold assay buffer.

    • Prepare the substrate mix by dissolving MU-αIdoA-2S and the reporter enzyme α-L-iduronidase in the assay buffer.

  • Assay Reaction:

    • To the wells of a 96-well microplate, add 20 µL of the serially diluted test compounds (L-Idaric acid 1,4-lactone or Inhibitor X) or vehicle control.

    • Add 20 µL of the diluted IDS enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the substrate mix to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Termination of Reaction: Stop the reaction by adding 200 µL of stop buffer to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity of the liberated 4-methylumbelliferone (B1674119) (4-MU) using a microplate reader with excitation at 365 nm and emission at 445 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the wells containing no enzyme.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Experimental and Biological Context

To further clarify the experimental process and the biological pathway in which iduronate-2-sulfatase operates, the following diagrams are provided.

Enzymatic_Assay_Workflow Workflow for IDS Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Compound Dilution (L-Idaric acid 1,4-lactone & Inhibitor X) Pre_incubation Pre-incubation (Compound + Enzyme) Compound_Prep->Pre_incubation Enzyme_Prep Enzyme Preparation (IDS) Enzyme_Prep->Pre_incubation Substrate_Prep Substrate Mix Preparation (MU-αIdoA-2S + IDUA) Reaction_Start Reaction Initiation (Add Substrate Mix) Substrate_Prep->Reaction_Start Pre_incubation->Reaction_Start Incubation Incubation (37°C, 60 min) Reaction_Start->Incubation Reaction_Stop Stop Reaction (Add Stop Buffer) Incubation->Reaction_Stop Fluorescence_Read Fluorescence Measurement (Ex: 365 nm, Em: 445 nm) Reaction_Stop->Fluorescence_Read Data_Analysis Data Analysis (Calculate % Inhibition) Fluorescence_Read->Data_Analysis IC50_Determination IC50 Determination Data_Analysis->IC50_Determination

Caption: Workflow for the fluorogenic iduronate-2-sulfatase (IDS) inhibition assay.

GAG_Degradation_Pathway Lysosomal Degradation of Heparan and Dermatan Sulfate cluster_GAGs Glycosaminoglycans (GAGs) cluster_lysosome Lysosomal Degradation cluster_inhibition Potential Inhibition Heparan_Sulfate Heparan Sulfate IDS Iduronate-2-Sulfatase (IDS) (Target Enzyme) Heparan_Sulfate->IDS Dermatan_Sulfate Dermatan Sulfate Dermatan_Sulfate->IDS Other_Enzymes Other Lysosomal Hydrolases IDS->Other_Enzymes Sequential Degradation Degradation_Products Degradation Products Other_Enzymes->Degradation_Products L_Idaric_Lactone L-Idaric acid 1,4-lactone L_Idaric_Lactone->IDS Potential Cross-reactivity/ Inhibition

Caption: Role of Iduronate-2-Sulfatase in GAG degradation and potential inhibition.

References

A Comparative Analysis of β-Glucuronidase Inhibition: L-Idaric Acid 1,4-Lactone vs. D-Saccharic Acid 1,4-Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory effects of two sugar lactone compounds, L-Idaric acid 1,4-lactone and D-saccharic acid 1,4-lactone, on the activity of β-glucuronidase. This enzyme plays a crucial role in the metabolism of various endogenous and exogenous compounds, and its inhibition is a target of interest in therapeutics, particularly in oncology and toxicology.

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While D-saccharic acid 1,4-lactone is a well-characterized inhibitor of β-glucuronidase, quantitative data for L-Idaric acid 1,4-lactone is less prevalent in publicly accessible literature.

CompoundIC50 Value (µM)Enzyme Source
D-Saccharic acid 1,4-lactone 48.4[1]Not specified
L-Idaric acid 1,4-lactone Data not available-

Note: D-saccharic acid 1,4-lactone is frequently utilized as a standard reference inhibitor in studies investigating novel β-glucuronidase inhibitors.[1] While L-Idaric acid is known to inhibit β-glucuronidase activity, specific IC50 values are not readily found in the surveyed literature.[2]

Experimental Protocols

The determination of the IC50 values for β-glucuronidase inhibitors typically involves a standardized enzymatic assay. The following is a generalized protocol that can be adapted to compare the inhibitory effects of L-Idaric acid 1,4-lactone and D-saccharic acid 1,4-lactone.

Objective: To determine the concentration-dependent inhibition of β-glucuronidase activity by test compounds and calculate their respective IC50 values.

Materials:

  • β-Glucuronidase enzyme (e.g., from bovine liver or E. coli)

  • Substrate: p-nitrophenyl-β-D-glucuronide (pNPG)

  • Inhibitors: L-Idaric acid 1,4-lactone and D-saccharic acid 1,4-lactone

  • Assay Buffer: Sodium phosphate (B84403) buffer (pH 7.0) or acetate (B1210297) buffer (pH 5.0)

  • Stop Solution: Sodium carbonate (Na₂CO₃) or glycine (B1666218) buffer (pH 10.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of β-glucuronidase in the assay buffer.

    • Prepare a stock solution of the substrate (pNPG) in the assay buffer.

    • Prepare stock solutions of the inhibitors (L-Idaric acid 1,4-lactone and D-saccharic acid 1,4-lactone) in a suitable solvent (e.g., DMSO or water) and create a series of dilutions to test a range of concentrations.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the β-glucuronidase solution to each well.

    • Add varying concentrations of the inhibitor solutions to the respective wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes).

  • Enzymatic Reaction:

    • Initiate the reaction by adding a fixed volume of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction:

    • Stop the enzymatic reaction by adding the stop solution to each well. The stop solution raises the pH, which halts the enzyme activity and develops the color of the product.

  • Data Acquisition:

    • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the inhibitory effects of the test compounds on β-glucuronidase.

experimental_workflow prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate (pNPG) add_substrate Add Substrate prep_substrate->add_substrate prep_inhibitors Prepare Inhibitor Dilutions (L-Idaric & D-Saccharic) add_inhibitor Add Inhibitors prep_inhibitors->add_inhibitor add_enzyme->add_inhibitor pre_incubate Pre-incubate (37°C) add_inhibitor->pre_incubate pre_incubate->add_substrate incubate Incubate (37°C) add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction read_absorbance Read Absorbance (405 nm) stop_reaction->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Workflow for β-Glucuronidase Inhibition Assay.

Signaling Pathway and Logical Relationships

The inhibition of β-glucuronidase by these compounds is a direct interaction. The following diagram illustrates the logical relationship between the enzyme, substrate, inhibitors, and the resulting effect.

inhibition_pathway cluster_components Key Components cluster_inhibitors Inhibitors enzyme β-Glucuronidase product Hydrolyzed Product (e.g., p-Nitrophenol) enzyme->product catalyzes substrate Glucuronide Substrate (e.g., pNPG) substrate->enzyme binds to inhibitor_L L-Idaric acid 1,4-lactone inhibitor_L->enzyme inhibits no_product Inhibition of Product Formation inhibitor_L->no_product inhibitor_D D-Saccharic acid 1,4-lactone inhibitor_D->enzyme inhibits inhibitor_D->no_product

Caption: Enzyme-Inhibitor Interaction Pathway.

References

Navigating the Analytical Challenge: A Guide to the Validation of HPLC-MS Methods for L-Iduronic Acid 1,4-Lactone Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of L-Iduronic acid 1,4-lactone in complex biological matrices is a critical yet challenging task. This guide provides a comparative overview of analytical strategies, focusing on the development and validation of a robust HPLC-MS/MS method. Due to the current lack of established and validated methods specifically for L-Iduronic acid 1,4-lactone, this document outlines a proposed methodology and compares it with alternative approaches, supported by general principles of bioanalytical method validation.

L-Iduronic acid (IdoA) is a crucial component of glycosaminoglycans (GAGs) like heparin and dermatan sulfate.[1][2] Its 1,4-lactone form can be an important analyte in various biological and pharmaceutical studies. However, its analysis is complicated by its conformational flexibility and the complexity of the matrices in which it is typically found.[3] This guide aims to provide a framework for developing and validating a reliable quantification method.

Proposed HPLC-MS/MS Method for L-Iduronic Acid 1,4-Lactone Quantification

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for quantifying small molecules in complex matrices due to its high sensitivity and selectivity.[4][5][6]

Experimental Protocol

A robust HPLC-MS/MS method for L-Iduronic acid 1,4-lactone would involve careful optimization of sample preparation, chromatography, and mass spectrometry conditions.

1. Sample Preparation: The primary goal of sample preparation is to extract the analyte from the matrix while removing interfering substances like proteins and phospholipids.[7][8][9]

  • Protein Precipitation (PPT): This is a simple and fast method. Acetonitrile (B52724) is often preferred over methanol (B129727) as it tends to provide cleaner extracts.[7] A typical protocol would involve adding three volumes of ice-cold acetonitrile to one volume of plasma, vortexing, centrifuging, and then evaporating the supernatant to dryness before reconstitution in the mobile phase.

  • Solid-Phase Extraction (SPE): SPE can offer cleaner extracts than PPT, though it is more time-consuming and expensive. For a polar analyte like L-Iduronic acid 1,4-lactone, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based sorbent could be effective.

  • Liquid-Liquid Extraction (LLE): LLE can also be used, but optimizing the solvent system for a polar lactone can be challenging.

2. Chromatographic Conditions:

  • Column: A HILIC column is often suitable for retaining and separating highly polar compounds. Alternatively, a reversed-phase C18 column with an ion-pairing agent in the mobile phase could be employed.

  • Mobile Phase: A typical mobile phase for a HILIC column would be a gradient of acetonitrile and water with a small amount of an additive like ammonium (B1175870) formate (B1220265) or formic acid to improve peak shape and ionization efficiency.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is common for standard analytical columns.

  • Column Temperature: Maintaining a constant column temperature (e.g., 40 °C) is crucial for reproducible retention times.

3. Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) is the most common technique for this type of analyte. Both positive and negative ion modes should be evaluated, although the carboxyl group on the parent acid suggests negative mode might be more sensitive.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a precursor ion (the molecular ion of the analyte) and one or more product ions (fragments of the precursor). This highly selective technique minimizes interference from matrix components.

  • Internal Standard: A stable isotope-labeled internal standard is ideal for correcting for matrix effects and variations in instrument response.

Method Validation

Any new bioanalytical method must be validated to ensure its reliability. The key validation parameters are summarized in the table below.

Comparison of Analytical Strategies

While HPLC-MS/MS is a powerful technique, other methods can be considered for the analysis of L-Iduronic acid and its lactone.

  • HPLC with Pulsed Amperometric Detection (PAD): This method has been used for the determination of IdoA after acid hydrolysis of oligosaccharides.[1] It offers good sensitivity for carbohydrates but lacks the selectivity of mass spectrometry.

  • Gas Chromatography (GC) with Mass Spectrometry (GC-MS): GC-MS can also be used for IdoA analysis, but it requires derivatization of the analyte to make it volatile.[1] This adds complexity to the sample preparation process.

  • Enzymatic Assays: While not directly applicable to the lactone, enzymatic assays can be used to quantify the parent L-Iduronic acid. These assays are often highly specific but may have a limited dynamic range.

  • Colorimetric Methods: Colorimetric assays, such as the carbazole (B46965) reaction, can be used for the quantification of uronic acids in general.[10] However, these methods are non-specific and prone to interference.[10]

Data Presentation

Table 1: Proposed HPLC-MS/MS Method Parameters for L-Iduronic Acid 1,4-Lactone Quantification

ParameterProposed ConditionRationale
Sample Preparation Protein Precipitation with AcetonitrileSimple, fast, and effective for removing the bulk of proteins.[7]
HPLC Column HILIC (e.g., Acquity UPLC BEH HILIC)Provides good retention and separation of polar analytes.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5Common buffer for HILIC separations, provides good peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic component for the gradient.
Gradient 95% B to 40% B over 5 minutesTypical gradient for eluting polar compounds on a HILIC column.
Flow Rate 0.4 mL/minStandard for a 2.1 mm ID column.
Injection Volume 5 µLA small injection volume can minimize matrix effects.
Ionization Mode ESI NegativeThe carboxyl group of the parent acid suggests good ionization in negative mode.
MRM Transitions To be determined experimentallyPrecursor ion (M-H)- and at least two product ions should be optimized.
Internal Standard Stable Isotope-Labeled L-Iduronic acid 1,4-lactoneThe ideal internal standard for correcting matrix effects.

Table 2: Comparison of Analytical Methods for L-Iduronic Acid and its Derivatives

MethodPrincipleAdvantagesDisadvantages
HPLC-MS/MS Chromatographic separation followed by mass spectrometric detectionHigh sensitivity and selectivity, suitable for complex matrices.[4][5][6]High initial instrument cost, potential for matrix effects.[5]
HPLC-PAD Chromatographic separation with electrochemical detectionGood sensitivity for carbohydrates, relatively low cost.[1]Less selective than MS, may require hydrolysis of the lactone.[1]
GC-MS Gas chromatographic separation after derivatizationHigh chromatographic resolution, good for structural elucidation.[1]Requires derivatization, which can be complex and time-consuming.[1]
Enzymatic Assays Specific enzyme-substrate reactionHigh specificity.Not directly applicable to the lactone, limited dynamic range.
Colorimetric Assays Chemical reaction producing a colored productSimple and inexpensive.Non-specific, prone to interference.[10]

Visualizations

experimental_workflow start Start: Obtain Plasma Sample sample_prep Sample Preparation (e.g., Protein Precipitation) start->sample_prep reconstitution Reconstitution in Mobile Phase sample_prep->reconstitution hplc_ms HPLC-MS/MS Analysis reconstitution->hplc_ms data_processing Data Processing and Quantification hplc_ms->data_processing validation Method Validation hplc_ms->validation Validate against criteria end End: Report Results data_processing->end

Caption: Experimental workflow for HPLC-MS/MS quantification of L-Iduronic acid 1,4-lactone.

logical_relationships challenge Analytical Challenge Quantification in Complex Matrix sub_challenges Low Recovery Matrix Effects Poor Peak Shape Low Sensitivity challenge->sub_challenges solutions Optimize Sample Prep (e.g., SPE) Use Stable Isotope IS / Dilute Sample Adjust Mobile Phase pH / Additive Optimize MS Parameters sub_challenges:f0->solutions:f0 sub_challenges:f1->solutions:f1 sub_challenges:f2->solutions:f2 sub_challenges:f3->solutions:f3 goal Goal Accurate & Precise Results solutions->goal

Caption: Logical relationships of challenges and solutions in HPLC-MS/MS method development.

Conclusion

The quantification of L-Iduronic acid 1,4-lactone in complex matrices requires a highly sensitive and selective analytical method. While no standardized, validated methods currently exist specifically for this lactone, a robust HPLC-MS/MS method can be developed and validated following established principles. This guide provides a comprehensive framework for this process, from sample preparation to data analysis, and offers a comparison with alternative analytical strategies. By carefully considering the challenges and implementing the appropriate solutions, researchers can develop a reliable method to accurately quantify this important analyte.

References

comparative metabolic profiling of L-Idaric acid versus D-glucaric acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic profiles of L-Idaric acid and D-glucaric acid. While D-glucaric acid is a well-studied compound with established metabolic pathways and biological activities, research on L-Idaric acid is less extensive. This document summarizes the available data for both compounds and presents detailed experimental protocols to facilitate further comparative studies.

Introduction

D-glucaric acid is a naturally occurring substance found in mammals, as well as in various fruits and vegetables.[1][2] It is an end-product of the D-glucuronic acid pathway.[1][2] In contrast, L-Idaric acid is described as a novel anti-inflammatory agent.[3] Both compounds are reported to inhibit the enzyme β-glucuronidase.[1][2][3]

Physicochemical Properties

A fundamental comparison of the two acids begins with their basic chemical properties.

PropertyL-Idaric AcidD-Glucaric Acid
Molecular Formula C₆H₁₀O₈[4]C₆H₁₀O₈
Molecular Weight 210.14 g/mol [4]210.14 g/mol
IUPAC Name (2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid[4](2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid
Synonyms CHEBI:21333, GlyTouCan:G75214EN[4]Saccharic acid, D-saccharic acid
CAS Number 80876-58-0[5]87-73-0

Metabolic Pathways

The metabolic pathway of D-glucaric acid is well-documented as the glucuronic acid pathway. In mammals, D-glucuronic acid is converted to D-glucaro-1,4-lactone, a potent inhibitor of β-glucuronidase.[1][2] The metabolic fate of L-Idaric acid is not well-elucidated in the available literature. However, it may be related to the metabolism of L-idonic acid, a known metabolite in some organisms.[6]

D-Glucaric_Acid_Metabolic_Pathway Metabolic Pathway of D-Glucaric Acid Glucose D-Glucose G6P Glucose-6-Phosphate Glucose->G6P G1P Glucose-1-Phosphate G6P->G1P UDPG UDP-Glucose G1P->UDPG UDP-glucose pyrophosphorylase UDPGlcA UDP-Glucuronic Acid UDPG->UDPGlcA UDP-glucose dehydrogenase GlcA D-Glucuronic Acid UDPGlcA->GlcA UDP-glucuronosyl- transferase (conjugation) & subsequent hydrolysis GlucaroLactone D-Glucaro-1,4-lactone GlcA->GlucaroLactone spontaneous lactonization GlucaricAcid D-Glucaric Acid GlucaroLactone->GlucaricAcid hydrolysis Beta-Glucuronidase_Inhibition β-Glucuronidase Inhibition GlucaroLactone->Beta-Glucuronidase_Inhibition

Metabolic Pathway of D-Glucaric Acid

Biological Activities

Both L-Idaric acid and D-glucaric acid are reported to inhibit β-glucuronidase, an enzyme linked to the reactivation of toxins and carcinogens.[1][2][3]

D-Glucaric Acid:

  • β-Glucuronidase Inhibition: D-glucaro-1,4-lactone, derived from D-glucaric acid, is a potent inhibitor of β-glucuronidase.[1][2] This inhibition promotes the detoxification of carcinogens and other toxic compounds by preventing their release from glucuronide conjugates in the gut.[1][2]

  • Anti-Cancer Potential: By inhibiting β-glucuronidase, D-glucaric acid aids in the elimination of carcinogens, potentially reducing the risk of certain cancers.[1][2]

  • Anti-inflammatory Properties: D-glucarates have been shown to suppress inflammation.[1][7] Studies in mice have demonstrated that dietary calcium D-glucarate can modulate inflammatory biomarkers.[8]

L-Idaric Acid:

  • Anti-inflammatory Agent: L-Idaric acid is described as a novel anti-inflammatory agent that inhibits the production of inflammatory mediators such as prostaglandins, leukotrienes, and cytokines.[3]

  • β-Glucuronidase Inhibition: It is also reported to inhibit the activity of β-glucuronidase.[3]

Currently, there is a lack of quantitative comparative data on the potency of L-Idaric acid versus D-glucaric acid for these biological activities.

Experimental Protocols

To facilitate direct comparison of the metabolic profiles and biological activities of L-Idaric acid and D-glucaric acid, the following experimental protocols are proposed.

Quantification by HPLC-MS/MS

This method is designed for the sensitive and specific quantification of both acids in biological matrices.

HPLC_MS_Workflow Workflow for Quantification by HPLC-MS/MS cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., plasma, urine, cell lysate) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (optional) Extraction->Derivatization HPLC HPLC Separation (Reversed-Phase or HILIC) Derivatization->HPLC MS Tandem Mass Spectrometry (MRM mode) HPLC->MS Quantification Quantification using Stable Isotope-Labeled Internal Standards MS->Quantification

Workflow for Quantification by HPLC-MS/MS

Protocol:

  • Sample Preparation:

    • For plasma or serum, perform a protein precipitation with a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing a stable isotope-labeled internal standard for each analyte.

    • For urine, dilute the sample with water and add the internal standards.

    • For cell lysates, homogenize the cells in a suitable buffer, followed by protein precipitation.

    • Centrifuge the samples to pellet precipitated proteins and collect the supernatant.

    • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column or a HILIC column for polar analytes.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.

    • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for L-Idaric acid, D-glucaric acid, and their respective internal standards.

  • Data Analysis:

    • Construct calibration curves for each analyte by plotting the peak area ratio of the analyte to its internal standard against the concentration.

    • Determine the concentration of each acid in the samples from the calibration curves.

β-Glucuronidase Inhibition Assay

This fluorometric assay can be used to compare the inhibitory potency of L-Idaric acid and D-glucaric acid (or its lactone form).[9][10]

Protocol:

  • Reagent Preparation:

    • Prepare a solution of β-glucuronidase from a commercial source (e.g., from E. coli or bovine liver) in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.0).

    • Prepare a stock solution of the fluorogenic substrate, 4-methylumbelliferyl β-D-glucuronide (4-MUG), in the assay buffer.

    • Prepare serial dilutions of L-Idaric acid and D-glucaro-1,4-lactone in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the assay buffer to each well.

    • Add 10 µL of the serially diluted inhibitors (L-Idaric acid and D-glucaro-1,4-lactone) or vehicle control to the respective wells.

    • Add 20 µL of the β-glucuronidase solution to each well and incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the 4-MUG substrate solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Stop the reaction by adding 100 µL of a stop solution (e.g., 0.2 M glycine-NaOH, pH 10.4).

  • Measurement and Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~365 nm and emission at ~450 nm.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Anti-inflammatory Assay

This cell-based assay measures the ability of the compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[11][12]

Anti_Inflammatory_Assay_Workflow Workflow for In Vitro Anti-inflammatory Assay Cell_Culture Culture RAW 264.7 cells Treatment Pre-treat cells with L-Idaric acid or D-Glucaric acid Cell_Culture->Treatment Stimulation Stimulate with LPS Treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection Griess_Assay Measure Nitrite Concentration (Griess Assay) Supernatant_Collection->Griess_Assay Data_Analysis Analyze and Compare Inhibitory Effects Griess_Assay->Data_Analysis

References

assessing the purity of L-Idaric acid 1,4-lactone from different commercial suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of L-Idaric acid 1,4-lactone obtained from various commercial suppliers. The purity of this compound is critical for its application in research and development, particularly in the synthesis of targeted therapeutic agents and the study of biological pathways. This document outlines detailed experimental protocols and data presentation formats to facilitate an objective comparison of product quality, ensuring the reliability and reproducibility of experimental outcomes.

Introduction

L-Idaric acid 1,4-lactone is a key chiral building block in the synthesis of a variety of biologically active molecules, including idarubicin (B193468) and its analogues, which are used in cancer chemotherapy. The stereochemistry and purity of the lactone are paramount, as impurities can lead to undesired side reactions, lower yields of the final product, and potentially introduce confounding variables in biological assays. This guide details a multi-pronged analytical approach to rigorously evaluate the purity of L-Idaric acid 1,4-lactone from different commercial sources. The methodologies described herein are designed to identify and quantify the active pharmaceutical ingredient (API), as well as potential impurities such as starting materials, stereoisomers, degradation products, and residual solvents.

Experimental and Purity Assessment Workflow

The following diagram outlines the comprehensive workflow for the assessment of L-Idaric acid 1,4-lactone purity from different commercial suppliers.

workflow Workflow for Purity Assessment of L-Idaric acid 1,4-lactone cluster_0 Sample Preparation cluster_2 Data Analysis and Comparison SampleReceipt Receive Samples from Suppliers A, B, C Dissolution Dissolve in Appropriate Solvents (e.g., D2O for NMR, Mobile Phase for HPLC) SampleReceipt->Dissolution HPLC High-Performance Liquid Chromatography (HPLC) - Purity Assay - Impurity Profiling Dissolution->HPLC MS Mass Spectrometry (MS) - Molecular Weight Confirmation - Impurity Identification Dissolution->MS NMR Nuclear Magnetic Resonance (NMR) - Structural Confirmation - Identification of Isomeric Impurities - qNMR for Purity Dissolution->NMR EA Elemental Analysis - Confirmation of Elemental Composition Dissolution->EA PurityTable Compile Purity Data Table HPLC->PurityTable ImpurityTable Compile Impurity Profile Table HPLC->ImpurityTable MS->ImpurityTable NMR->PurityTable SpecComparison Compare Spectra (NMR, MS) NMR->SpecComparison EA->PurityTable Report Generate Comparison Report PurityTable->Report ImpurityTable->Report SpecComparison->Report

Caption: Experimental workflow for the comprehensive purity assessment of L-Idaric acid 1,4-lactone.

Hypothetical Signaling Pathway Involvement

While the primary role of L-Idaric acid 1,4-lactone is a synthetic intermediate, its structural similarity to sugar acids suggests that its derivatives could potentially interact with cellular signaling pathways. The following diagram illustrates a hypothetical pathway where a derivative of L-Idaric acid might play a role, for instance, by inhibiting an enzyme involved in glycosaminoglycan metabolism.

signaling_pathway Hypothetical Signaling Pathway Modulation cluster_pathway Cellular Signaling cluster_intervention Therapeutic Intervention Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Enzyme Glycosaminoglycan Modifying Enzyme Kinase1->Enzyme TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene GAG Glycosaminoglycan Synthesis Enzyme->GAG Inhibitor L-Idaric Acid Derivative Inhibitor->Enzyme Inhibition

Caption: Hypothetical modulation of a signaling pathway by an L-Idaric acid derivative.

Materials and Methods

Materials
  • L-Idaric acid 1,4-lactone samples from Supplier A, Supplier B, and Supplier C.

  • HPLC grade water, acetonitrile, and methanol.

  • Formic acid (≥98%).

  • Deuterium oxide (D₂O, 99.9 atom % D).

  • Certified reference standard of L-Idaric acid 1,4-lactone (if available).

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

  • Nuclear Magnetic Resonance (NMR) spectrometer (400 MHz or higher).

  • Elemental Analyzer.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assay and Impurity Profiling
  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is suitable for separating the polar L-Idaric acid 1,4-lactone from less polar impurities.

  • Mobile Phase: A gradient elution is recommended to separate a wide range of potential impurities.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    20 50
    25 95
    30 95
    31 5

    | 40 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the samples in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Data Analysis: Calculate the area percentage of the main peak to determine purity. Identify and quantify impurity peaks relative to the main peak.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation and Impurity Identification
  • LC Conditions: Utilize the same HPLC method as described above.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically suitable for acidic compounds.

    • Mass Range: Scan from m/z 50 to 500.

    • Data Acquisition: Full scan mode for molecular weight confirmation and tandem MS (MS/MS) for structural elucidation of impurities.

  • Data Analysis: Confirm the molecular weight of the main peak ([M-H]⁻). Analyze the mass spectra of impurity peaks to propose their structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomer Identification
  • Sample Preparation: Dissolve approximately 10 mg of each sample in 0.7 mL of D₂O.

  • ¹H NMR:

    • Acquire a standard proton NMR spectrum.

    • Analysis: Confirm the chemical shifts and coupling constants characteristic of the L-Idaric acid 1,4-lactone structure. Look for signals that do not correspond to the main compound, which could indicate the presence of isomers or other impurities.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon NMR spectrum.

    • Analysis: Confirm the number and chemical shifts of the carbon signals corresponding to the L-Idaric acid 1,4-lactone structure.

  • Quantitative NMR (qNMR):

    • Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 30s) to ensure full relaxation of all protons.

    • Analysis: Integrate the signals of the analyte and the internal standard to calculate the absolute purity of the L-Idaric acid 1,4-lactone.

Elemental Analysis
  • Procedure: Submit samples to a calibrated elemental analyzer.

  • Analysis: Compare the experimentally determined percentages of Carbon, Hydrogen, and Oxygen with the theoretical values for C₆H₈O₇.

Data Presentation

The quantitative data from the purity assessment of L-Idaric acid 1,4-lactone from different suppliers should be summarized in the following tables for clear comparison.

Table 1: Purity Assessment of L-Idaric acid 1,4-lactone

SupplierHPLC Purity (%)qNMR Purity (%)Elemental Analysis (%C, %H, %O)
Supplier A
Supplier B
Supplier C
Theoretical 100 100 C: 37.51, H: 4.20, O: 58.29

Table 2: Impurity Profile of L-Idaric acid 1,4-lactone

SupplierImpurity (Retention Time)Area % (HPLC)Proposed Identity (based on MS)
Supplier A
Supplier B
Supplier C

Results and Discussion

This section should present a detailed analysis of the data presented in the tables. Compare the purity values obtained from different techniques for each supplier. Discuss the impurity profiles, highlighting any significant differences between the suppliers. For instance, one supplier might have a higher level of a particular stereoisomer, while another might show traces of residual starting materials. The NMR and MS data should be used to support the identification of these impurities.

Conclusion

Based on the comprehensive analytical data, a concluding recommendation should be made regarding the suitability of each supplier's L-Idaric acid 1,4-lactone for its intended research or development purpose. The supplier providing the highest purity material with the most favorable impurity profile should be identified. This systematic approach to purity assessment will ensure the quality and reliability of the starting material, which is a critical factor for the success of subsequent scientific endeavors.

A Researcher's Guide to Distinguishing L-Idaric Acid Lactone from Isomeric Sugar Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and the broader scientific community, the precise identification of sugar lactones is a critical task. The subtle stereochemical differences among isomers like L-Idaric acid lactone and its counterparts can lead to significant variations in their biological activity and physical properties. This guide provides a comparative overview of analytical techniques and experimental data to facilitate the differentiation of these closely related compounds.

Structural Isomers of L-Idaric Acid Lactone

L-Idaric acid is a C6 aldaric acid and can form a 1,4-lactone. Its stereoisomers, such as D-glucaric acid and galactaric acid, also form 1,4-lactones. The differentiation of these isomers is challenging due to their identical mass and similar functional groups. The primary isomers of interest for comparison are:

  • L-Idaric acid 1,4-lactone: The L-enantiomer of idaric acid lactone.

  • D-Glucaro-1,4-lactone: A common stereoisomer. Its enantiomer is L-gularo-1,4-lactone.

  • Galactaro-1,4-lactone: Another C6 aldaric acid 1,4-lactone.

The key to distinguishing these compounds lies in exploiting the unique spatial arrangement of their hydroxyl groups through chromatographic and spectroscopic techniques.

Comparative Analytical Data

The following table summarizes key analytical data for L-Idaric acid lactone and its isomers. It is important to note that the presented data has been collated from various sources, and direct comparison of retention times and NMR chemical shifts should be done with caution as experimental conditions may vary.

PropertyL-Idaric acid 1,4-lactoneD-Glucaro-1,4-lactoneGalactaro-1,4-lactone
Molecular Formula C₆H₈O₇C₆H₈O₇C₆H₈O₇
Molecular Weight 192.12 g/mol [1]192.12 g/mol 192.12 g/mol
HPLC Retention Time (example) Data not available6.7-7.1 min ¹[2]Data not available
GC-MS (as TMS derivatives) Fragmentation data not availableKey fragments (m/z): Data requires experimental generationFragmentation data not available
¹H NMR Chemical Shifts (ppm, D₂O) Data not availablePredicted: 4.3-4.8 (multiple signals)[3]Experimental: ~3.6-5.8 (multiple signals)[4][5]
¹³C NMR Chemical Shifts (ppm, D₂O) Data not availablePredicted: ~70-80 (CH-OH), ~175 (C=O)[3]Experimental: ~70-85 (CH-OH), ~178 (C=O)

¹Condition from a specific patent using an SB-Aq column.[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating sugar isomers. Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange Chromatography are particularly effective.

Experimental Protocol for HILIC-HPLC:

  • Sample Preparation:

    • Dissolve 1-5 mg of the lactone sample in 1 mL of a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A HILIC column (e.g., an amino-propyl or amide-bonded silica (B1680970) column, 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH 3.5). A typical starting condition is 85% acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection: Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD). For UV-active derivatives, a UV detector can be used.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Compare the retention times of the unknown samples with those of authentic standards of L-Idaric acid lactone and its isomers run under the identical conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS requires derivatization of the polar sugar lactones to increase their volatility.

Experimental Protocol for GC-MS with Silylation:

  • Derivatization (Silylation):

    • Place 1-2 mg of the dried lactone sample in a reaction vial.

    • Add 100 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature. The sample is now ready for injection.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection: 1 µL of the derivatized sample in splitless mode.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 50-600.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Compare the retention times and mass fragmentation patterns of the derivatized samples. Isomers will have the same molecular ion but may show different relative abundances of fragment ions due to stereochemical differences influencing fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification of isomers based on the chemical environment of each proton and carbon atom.

Experimental Protocol for ¹H and ¹³C NMR:

  • Sample Preparation:

    • Dissolve 5-10 mg of the lactone sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiments:

      • ¹H NMR: Acquire a standard 1D proton spectrum.

      • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

      • 2D NMR (optional but recommended): COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Data Analysis:

    • Assign the proton and carbon signals based on their chemical shifts, coupling constants, and correlations from 2D spectra. The distinct stereochemistry of each isomer will result in a unique set of chemical shifts and coupling constants, providing a fingerprint for identification.

Visualizing the Workflow

The following diagram illustrates a logical workflow for the differentiation of L-Idaric acid lactone and its isomers.

G Workflow for Isomeric Sugar Lactone Differentiation cluster_0 Initial Analysis cluster_1 Separation & Tentative Identification cluster_2 Confirmation of Structure cluster_3 Final Identification start Unknown Sugar Lactone Sample hplc HPLC Analysis (HILIC or Ion-Exchange) start->hplc retention_time Compare Retention Times with Standards hplc->retention_time gcms GC-MS Analysis (after derivatization) retention_time->gcms For each separated peak nmr NMR Spectroscopy (1D & 2D) retention_time->nmr For each separated peak compare_ms Compare Mass Spectra gcms->compare_ms compare_nmr Compare NMR Spectra nmr->compare_nmr end_lidaric Identified as L-Idaric acid lactone compare_ms->end_lidaric Match end_isomers Identified as Isomer (e.g., D-Glucaro-1,4-lactone) compare_ms->end_isomers Match compare_nmr->end_lidaric Match compare_nmr->end_isomers Match

Caption: A logical workflow for the separation and identification of isomeric sugar lactones.

References

Safety Operating Guide

Proper Disposal of L-Idaric Acid, 1,4-Lactone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of L-Idaric acid, 1,4-lactone, a compound requiring careful handling due to its acute oral toxicity. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with environmental regulations.

Immediate Safety Considerations

L-Idaric acid, 1,4-lactone is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral, Category 3 , with the hazard statement H301: Toxic if swallowed .[1][2] Ingestion of this substance requires immediate medical attention.[1] All personnel handling this chemical must be thoroughly familiar with the Safety Data Sheet (SDS) and receive specific training on its hazards and the emergency procedures outlined herein.

Personal Protective Equipment (PPE) is mandatory when handling L-Idaric acid, 1,4-lactone in any form (solid or in solution). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles. A face shield may be necessary for splash-prone procedures.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data and Physical Properties

A summary of the key physical and chemical properties of L-Idaric acid, 1,4-lactone is provided in the table below for easy reference.

PropertyValue
Chemical Formula C₆H₈O₇
Molecular Weight 192.12 g/mol
CAS Number 80876-59-1
Appearance White solid
Melting Point 108 °C
GHS Hazard Class Acute Toxicity, Oral, Category 3
Hazard Statement H301: Toxic if swallowed
Signal Word Danger

Step-by-Step Disposal Protocol

The primary disposal route for L-Idaric acid, 1,4-lactone is through a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Waste Collection and Segregation
  • Designated Waste Container: Use a dedicated, properly labeled, and leak-proof container for all L-Idaric acid, 1,4-lactone waste. The container must be compatible with the chemical.

  • Segregation: Do not mix L-Idaric acid, 1,4-lactone waste with other chemical waste streams unless compatibility has been verified. Store it separately from incompatible materials.

  • Solid Waste: Collect unused or contaminated solid L-Idaric acid, 1,4-lactone in the designated container.

  • Liquid Waste: For solutions, use a separate, sealed container.

  • Contaminated Materials: Any materials that have come into contact with L-Idaric acid, 1,4-lactone, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste in the same designated container.

Waste Labeling and Storage
  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "L-Idaric acid, 1,4-lactone," and the associated hazard pictogram (skull and crossbones).

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from general laboratory traffic. The storage area should be clearly marked as containing acutely toxic materials.

Chemical Pre-treatment (Hydrolysis) - For Expert Use Only

Lactones can undergo hydrolysis to the corresponding hydroxy acid under acidic or basic conditions. While this may reduce the toxicity, this procedure should only be performed by trained personnel after a thorough risk assessment and in accordance with all local regulations. The resulting product must still be evaluated for its hazards before disposal.

Disclaimer: This pre-treatment protocol is provided for informational purposes only and must be validated by the user's institution and comply with all applicable waste disposal regulations.

Experimental Protocol for Hydrolysis (Illustrative Example):

  • Reaction Setup: In a chemical fume hood, place the L-Idaric acid, 1,4-lactone waste in a suitable reaction vessel equipped with a stirrer.

  • Base-catalyzed Hydrolysis: Slowly add a dilute solution of sodium hydroxide (B78521) (e.g., 1 M NaOH) to the waste while stirring. The reaction is typically carried out at room temperature.

  • Monitoring: Monitor the reaction to completion (e.g., using TLC or LC-MS) to ensure all the lactone has been hydrolyzed.

  • Neutralization: After completion, neutralize the solution with a dilute acid (e.g., 1 M HCl) to a pH of approximately 7.

  • Disposal of Hydrolyzed Product: The resulting solution, containing the sodium salt of L-Idaric acid, must still be collected as hazardous waste and disposed of through the institutional hazardous waste program, as its toxicological properties may not be fully characterized.

Spill Management

In the event of a spill:

  • Evacuate: Immediately evacuate the affected area and alert others.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If safe to do so, prevent the spread of the spill using appropriate absorbent materials.

  • Clean-up: Spill clean-up should only be performed by trained personnel wearing appropriate PPE. Collect all contaminated materials in a sealed container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of L-Idaric acid, 1,4-lactone.

DisposalWorkflow start L-Idaric acid, 1,4-lactone Waste Generated waste_type Solid, Liquid, or Contaminated Material? start->waste_type collect Collect in a Designated, Labeled, Sealed Container waste_type->collect All Types pretreatment_q Is Chemical Pre-treatment (Hydrolysis) Feasible and Permitted? collect->pretreatment_q hydrolysis Perform Hydrolysis (Expert Use Only) pretreatment_q->hydrolysis Yes store Store in Secure Secondary Containment pretreatment_q->store No collect_hydrolyzed Collect Hydrolyzed Product as Hazardous Waste hydrolysis->collect_hydrolyzed collect_hydrolyzed->store dispose Arrange for Pickup by Licensed Hazardous Waste Contractor store->dispose

References

Personal protective equipment for handling L-Idaric acid,1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of L-Idaric acid, 1,4-lactone. Adherence to these procedures is essential to ensure a safe laboratory environment and maintain experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

L-Idaric acid, 1,4-lactone is classified as acutely toxic if swallowed.[1][2][3][4] Appropriate PPE is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

SituationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (Small Quantities) Safety glasses with side shieldsNitrile or neoprene gloves[3][5]Laboratory coatWork in a well-ventilated area or chemical fume hood.
Handling Large Quantities or Splash Risk Chemical safety goggles and a face shieldDouble-gloving with nitrile or neoprene gloves[3]Chemical-resistant apron over a lab coatWork in a certified chemical fume hood.
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty, chemical-resistant gloves (e.g., Butyl rubber)[2][6]Chemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges for organic vapors/acid gases, or a self-contained breathing apparatus (SCBA) for large spills.

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for the safe handling of L-Idaric acid, 1,4-lactone from receipt to disposal.

2.1 Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms (acute toxicity), and date of receipt.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[7][8][9] The recommended storage temperature is below -15°C. Keep the container tightly closed.

2.2 Handling and Use

  • Preparation: Work in a designated area, preferably a chemical fume hood, to minimize inhalation exposure.[3]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in Table 1.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid generating dust.

  • Solution Preparation: When preparing solutions, slowly add the L-Idaric acid, 1,4-lactone to the solvent to avoid splashing. Lactones can be susceptible to hydrolysis, especially in aqueous solutions that are not pH-neutral.[10] For long-term storage, consider preparing stock solutions in an anhydrous aprotic solvent like DMSO and storing them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[10]

  • Post-Handling: After handling, decontaminate the work area and any equipment used. Remove PPE carefully to avoid self-contamination and wash hands thoroughly with soap and water.

2.3 Emergency Procedures: Spill and Exposure

  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material like vermiculite (B1170534) or sand.[11]

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[12]

    • Decontaminate the spill area.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.[13][14]

    • Notify your institution's emergency response team.

    • Prevent entry to the contaminated area.

  • Personnel Exposure:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[13][15] Seek medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[2]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

Disposal Plan

All waste containing L-Idaric acid, 1,4-lactone must be treated as hazardous chemical waste.

3.1 Waste Collection

  • Solid Waste: Collect in a clearly labeled, sealed container designated for hazardous solid waste.

  • Liquid Waste (Solutions):

    • For small quantities of acidic waste, neutralization is a common disposal procedure.[3][16]

    • Work in a fume hood and wear appropriate PPE.

    • Dilute the acidic solution by slowly adding it to a large volume of cold water (a 1:10 ratio is a general guideline).[3] Never add water to acid.

    • Slowly add a weak base, such as sodium bicarbonate, while stirring continuously.[3]

    • Monitor the pH using pH paper or a meter until it is within a neutral range (typically 6.0-8.0), or as specified by local regulations.[3]

    • The neutralized solution may be permissible for drain disposal with copious amounts of water, depending on local regulations.[3][16] Always confirm your institution's and local wastewater disposal policies.

    • For larger quantities or if local regulations prohibit drain disposal, collect the neutralized waste in a labeled, sealed container for chemical waste pickup.

  • Contaminated Materials: Any items contaminated with L-Idaric acid, 1,4-lactone, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.

Visual Workflow and Decision-Making Diagrams

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Label Label with Date of Receipt Inspect->Label Store Store at < -15°C in a Dry, Ventilated Area Label->Store Prep Prepare Workspace (Fume Hood) Store->Prep Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh Weigh Solid in Ventilated Enclosure Don_PPE->Weigh Prepare_Solution Prepare Solution Weigh->Prepare_Solution Post_Handling Decontaminate Workspace & Wash Hands Prepare_Solution->Post_Handling Collect_Waste Collect Waste Post_Handling->Collect_Waste Neutralize Neutralize Acidic Waste Collect_Waste->Neutralize Dispose Dispose per Institutional & Local Regulations Neutralize->Dispose

Caption: Workflow for the safe handling of L-Idaric acid, 1,4-lactone.

Spill Spill Occurs Minor_Spill Minor Spill (in fume hood) Spill->Minor_Spill Is it a minor spill? Major_Spill Major Spill (outside fume hood) Spill->Major_Spill Is it a major spill? Absorb Absorb with Inert Material Minor_Spill->Absorb Evacuate Evacuate Area Major_Spill->Evacuate Notify_ER Notify Emergency Response Evacuate->Notify_ER Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate

Caption: Decision-making process for spill response.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.